Product packaging for D-(+)-Cellotriose(Cat. No.:CAS No. 9051-99-4)

D-(+)-Cellotriose

Numéro de catalogue: B10769720
Numéro CAS: 9051-99-4
Poids moléculaire: 504.4 g/mol
Clé InChI: FYGDTMLNYKFZSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Globotriose (Galα1-4Galβ1-4Glc), a key trisaccharide, is an essential research tool for investigating the pathogenesis of Shiga toxin-producing E. coli (STEC) and uropathogenic E. coli (UPEC). This compound serves as the minimal carbohydrate receptor for Shiga toxin (Stx) and its variants, which are responsible for the severe complications of STEC infections, such as hemorrhagic colitis and hemolytic-uremic syndrome (HUS). By acting as a soluble receptor analog, Globotriose is instrumental in studies aimed at elucidating the toxin's binding affinity, internalization mechanism, and cellular cytotoxicity. Furthermore, it is the core structure of the globoseries glycosphingolipids, including the P-blood group antigen, which facilitates the attachment of P-fimbriated UPEC to the uroepithelium, a critical initial step in the development of urinary tract infections (UTIs). Researchers utilize high-purity Globotriose in a variety of applications, including competitive inhibition assays, glycan microarray fabrication, structural biology studies of lectin-carbohydrate interactions, and the development of novel anti-adhesive therapeutics and diagnostic agents for bacterial infections. Its well-defined structure makes it a fundamental building block in synthetic glycochemistry for constructing more complex oligosaccharide and glycoconjugate architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B10769720 D-(+)-Cellotriose CAS No. 9051-99-4

Propriétés

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859579
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID]
Record name Cellulase
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12798
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2
Record name Cellulase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Galactan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Structure of D-(+)-Cellotriose

Introduction

This compound is a naturally occurring oligosaccharide, specifically a trisaccharide, that plays a significant role in carbohydrate chemistry and various industrial applications.[1] It is a fundamental structural component of cellulose, the most abundant organic polymer on Earth. As an intermediate in the enzymatic hydrolysis of cellulose, this compound is an essential substrate for studying cellulase (B1617823) activity, which is crucial for the development of biofuels.[2] Its well-defined structure also makes it a valuable standard in carbohydrate analysis and research into polysaccharide functions.[1]

Molecular Composition and Linkage

This compound is a polymer composed of three D-glucose monosaccharide units.[3] These units are linearly connected by β-1,4-glycosidic bonds.[1] This specific linkage involves the hydroxyl group on the first carbon (C1) of one glucose molecule bonding with the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The 'β' designation refers to the stereochemistry at the anomeric carbon (C1), where the substituent is oriented in the equatorial position.

The systematic name for this compound is O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose. This nomenclature precisely describes the structure: two β-D-glucopyranosyl units linked sequentially to a terminal D-glucose molecule via (1→4) linkages.

Chemical Structure Visualization

The linear arrangement of the three glucose units linked by β-1,4-glycosidic bonds can be represented as a signaling pathway or workflow diagram. This visualization clarifies the connectivity and the repeating nature of the linkage found in cellulose.

D_Cellotriose_Structure Chemical Connectivity of this compound unit1 β-D-Glucopyranosyl unit2 β-D-Glucopyranosyl unit1->unit2 β(1→4) linkage unit3 D-Glucopyranose (Reducing End) unit2->unit3 β(1→4) linkage

Figure 1: Schematic diagram of this compound structure.

Physicochemical Properties

A summary of the key quantitative data and properties of this compound is provided below for easy reference.

PropertyValueReferences
Molecular Formula C₁₈H₃₂O₁₆
Molecular Weight 504.44 g/mol
CAS Number 33404-34-1
Appearance White to Off-white Solid
Purity ≥95%
Melting Point 156-170 °C
Synonyms Cellotriose, (β-D-Glc-[1→4])₂-D-Glc

Experimental Protocols

Detailed experimental protocols for the analysis and characterization of oligosaccharides like this compound are extensive. A common method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: 1D and 2D NMR Spectroscopy for Structural Confirmation

  • Sample Preparation : Dissolve 5-10 mg of this compound (purity ≥95%) in 0.5 mL of Deuterium Oxide (D₂O). Ensure complete dissolution, using sonication if necessary.

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.

    • The anomeric proton signals (H1) are expected to appear in the δ 4.4-5.2 ppm region. The β-configuration is confirmed by a large coupling constant (J ≈ 8 Hz).

  • 2D COSY (Correlation Spectroscopy) Acquisition :

    • Perform a COSY experiment to establish proton-proton correlations within each glucose ring.

    • This helps in assigning the signals for H2, H3, H4, H5, and H6 protons starting from the anomeric proton.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition :

    • Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

    • This allows for the assignment of the carbon signals (C1-C6). The C4 signal of the non-reducing glucose units will show a downfield shift due to glycosylation.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition :

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

    • The key correlation to confirm the β(1→4) linkage is the cross-peak between the anomeric proton (H1) of one glucose unit and the C4 of the adjacent unit.

  • Data Analysis : Process the spectra using appropriate software (e.g., TopSpin, Mnova). Compare the obtained chemical shifts and coupling constants with literature values for this compound to confirm its identity and structure.

This multi-dimensional NMR approach provides unambiguous evidence for the sequence of monosaccharides and the nature of the glycosidic linkages, confirming the structure of this compound.

References

D-(+)-Cellotriose physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-(+)-Cellotriose: Physical and Chemical Properties for Researchers

Introduction

This compound is a naturally occurring oligosaccharide, specifically a trisaccharide, composed of three D-glucose units linked by β-1,4 glycosidic bonds.[1] Its structure is systematically named O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[1][2] As a key intermediate in the enzymatic hydrolysis of cellulose (B213188), this compound is a fundamental compound in the study of carbohydrate chemistry, biofuel development, and biotechnology.[1][3] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

This compound is typically a white to off-white, hygroscopic solid powder. It is stable under recommended storage conditions, which generally involve cold temperatures (from 4°C to -20°C) under an inert atmosphere to prevent degradation. It is incompatible with strong oxidizing agents.

Data Summary Table

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₁₆
Molecular Weight 504.44 g/mol
Appearance White to off-white solid powder
Melting Point 156-161°C; >165°C (decomposes)
Boiling Point 865.2 ± 65.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³
Purity ≥95%
Water Solubility Soluble (50 mg/mL)
Other Solubilities Slightly soluble in DMSO and Methanol (sonication may be required)
Storage Temperature 4°C to -20°C

Chemical Reactivity and Degradation Pathways

This compound serves as a substrate for cellulase (B1617823) and β-glucosidase enzymes. Its chemical stability is influenced by pH and the presence of oxidizing agents. Studies have detailed its degradation under both oxidative and alkaline conditions, which is a critical consideration in industrial processing and drug formulation.

Oxidative degradation, for instance with hydrogen peroxide, cleaves glycosidic linkages to yield a variety of products including organic acids (like 2-keto-gluconic acid and D-gluconic acid), smaller sugars (glucose, arabinose), and other cellooligosaccharides with a lower degree of polymerization. Alkaline degradation proceeds through an enediol anion reaction mechanism, primarily forming 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.

Chemical_Degradation_Pathways cluster_oxidative Oxidative Degradation (H₂O₂) cluster_alkaline Alkaline Degradation (NaOH) Cellotriose (B13521) This compound Oxidation Radical Attack on Glycosidic Linkage Cellotriose->Oxidation H₂O₂ Alkaline Enediol Anion Mechanism Cellotriose->Alkaline NaOH Prod_O1 2-Keto-gluconic acid Oxidation->Prod_O1 Prod_O2 D-Gluconic acid Oxidation->Prod_O2 Prod_O3 Glucose & Cellobiose (B7769950) Oxidation->Prod_O3 Prod_O4 Arabinose Oxidation->Prod_O4 Prod_A1 3-Deoxy-isosaccharinic acid-1,4-lactone Alkaline->Prod_A1 Prod_A2 3-Deoxy-hexonic acid-1,4-lactone Alkaline->Prod_A2

Caption: Chemical degradation pathways of this compound.

Experimental Protocols

Enzymatic Hydrolysis of Cellulose for Cellotriose Production

This protocol outlines a general workflow for the enzymatic breakdown of a cellulosic substrate, where this compound is a key intermediate product.

Enzymatic_Hydrolysis_Workflow cluster_pretreatment Substrate Preparation cluster_hydrolysis Enzymatic Reaction cluster_analysis Product Analysis S1 Lignocellulosic Biomass (e.g., Corncob) S2 Acid Pretreatment (e.g., 5% H₂SO₄, 121°C) S1->S2 S3 Pretreated Cellulose Slurry S2->S3 S5 Hydrolysis Reaction (Controlled pH, Temp.) S3->S5 S4 Add Cellulase Cocktail (e.g., CTec2) S4->S5 S6 Reaction Mixture (Cellotriose, Cellobiose, Glucose) S5->S6 S7 HPLC / Biosensor Analysis (Real-time monitoring) S6->S7

Caption: Workflow for enzymatic production and analysis of cellotriose.

Methodology:

  • Substrate Pretreatment: A lignocellulosic feedstock, such as milled corncob, is suspended in a dilute acid solution (e.g., 5% sulfuric acid). The mixture is then autoclaved at 121°C for approximately 30 minutes to increase the accessibility of cellulose fibers. The pretreated biomass is washed thoroughly with deionized water until neutral and then stored as an aqueous slurry.

  • Enzymatic Hydrolysis: The pretreated cellulose slurry is placed in a reaction vessel with controlled temperature and pH. A commercial cellulase enzyme cocktail (e.g., CTec2) is added to initiate hydrolysis.

  • Reaction Monitoring: The reaction mixture is stirred continuously. Aliquots are taken at regular intervals to monitor the formation of cellobiose, this compound, and glucose.

  • Product Analysis: The concentrations of the resulting sugars are quantified using High-Performance Liquid Chromatography (HPLC) or specialized real-time glucose and cellobiose biosensors.

Analysis of Chemical Degradation Products by GC-MS

This protocol details the steps for analyzing the products of oxidative or alkaline degradation of this compound.

Methodology:

  • Degradation Reaction:

    • Oxidative: Dissolve 100 mg of this compound in 10 mL of 30% H₂O₂. Incubate at 50°C for 24 hours with stirring.

    • Alkaline: Dissolve 100 mg of this compound in 10 mL of NaOH solution (4.8 mmol/mL). Incubate at 60°C for 6 hours with stirring.

  • Sample Preparation: Following the reaction, freeze-dry the product mixture to obtain a powder.

  • Silylation for GC-MS:

    • To 10 mg of the dried product, add 0.5 mL of pyridine, 0.3 mL of hexamethyldisilazane (B44280) (HMDS), and 0.1 mL of trimethylchlorosilane (TMCS).

    • Seal the reaction vial and heat at 50°C for 60 minutes.

    • Cool the mixture, dehydrate with anhydrous sodium sulfate, and centrifuge.

  • GC-MS Analysis:

    • Inject 2 µL of the supernatant containing the silylated compounds into the GC-MS system.

    • GC Column: HP-5MS (30.0 m × 0.25 mm × 0.25 mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temperature Program:

      • Initial hold at 150°C for 3 minutes.

      • Ramp to 230°C at 12°C/min.

      • Ramp to 290°C at 7°C/min.

      • Hold at 290°C for 10 minutes.

    • Mass Spectrometry: Use electron impact (EI) ionization at 70 eV to obtain mass spectra for compound identification.

Biological Role and Applications

This compound is not merely a chemical intermediate; it has significant biological relevance and diverse applications.

  • Biotechnology and Biofuel Research: It is widely used in enzyme assays to characterize the activity of cellulases, which is crucial for developing efficient processes for converting biomass into biofuels.

  • Plant Biology: Cell wall-derived oligosaccharides, including cellotriose-based structures, can act as damage-associated molecular patterns (DAMPs). These molecules can be recognized by plant immune receptors (like OsCERK1 in rice), triggering a defense response against pathogens.

  • Drug Development and Food Science: Due to its structure, it is explored for use in drug delivery systems. It also has potential as a prebiotic functional ingredient in the food industry, promoting the growth of beneficial gut microbiota.

Plant_Immunity_Signaling Pathogen Pathogen Attack (e.g., M. oryzae) CWDE Secretes Cell Wall Degrading Enzymes (CWDEs) Pathogen->CWDE CellWall Plant Cell Wall (Hemicellulose) CWDE->CellWall degrades Oligo Cellotriose-based Oligosaccharides (DAMPs) CellWall->Oligo releases Receptor Immune Receptor Complex (e.g., OsCERK1) Oligo->Receptor binds & activates ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Defense Activation of Plant Defense Genes ROS->Defense

Caption: Role of cellotriose derivatives in plant immunity.

References

The Pivotal Role of Cellotriose in the intricate Machinery of Cellulose Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted biological roles of cellotriose (B13521) in the degradation of cellulose (B213188). As a key signaling molecule and intermediate, cellotriose is central to the regulation of cellulase (B1617823) gene expression, enzymatic activity, and the overall efficiency of biomass conversion. Understanding these functions is critical for the development of novel enzymatic solutions and therapeutic interventions targeting microbial cellulose metabolism.

Cellotriose as a Primary Inducer of Cellulase Gene Expression

Cellotriose, a trisaccharide of β-1,4-linked glucose units, serves as a potent signaling molecule that alerts cellulolytic microorganisms to the presence of cellulose in their environment. This induction is a critical first step in the enzymatic deconstruction of this abundant biopolymer.

In the well-studied cellulolytic fungus Trichoderma reesei, the induction of cellulase expression is a tightly regulated process. While sophorose, a disaccharide formed by the transglycosylation activity of β-glucosidases, is known as the most potent soluble inducer, cellotriose also plays a significant role, particularly in the natural context of cellulose degradation[1][2][3][4]. Similarly, in the basidiomycete Phanerochaete chrysosporium, cellotriose and cellotetraose (B13520) are considered the primary natural inducers of cellobiohydrolase gene transcription, demonstrating a stronger effect than cellobiose[5][6][7].

The induction process is initiated by a basal level of constitutively expressed cellulases that generate soluble cello-oligosaccharides, including cellotriose, from the insoluble cellulose substrate[8]. These smaller sugars are then transported into the cell, where they trigger a signaling cascade leading to the robust expression of a suite of cellulolytic enzymes.

Signaling Pathway for Cellulase Induction

The intracellular signaling cascade initiated by inducers like cellotriose involves a complex network of transcription factors and regulatory proteins. In T. reesei, the master transcriptional activator XYR1 is essential for the expression of the majority of cellulase and hemicellulase (B13383388) genes[2]. The process is counter-regulated by the carbon catabolite repressor CRE1, which prevents cellulase expression in the presence of easily metabolizable carbon sources like glucose[2]. While the precise mechanism of how cellotriose activates this pathway is still under investigation, it is clear that its presence signals the need for cellulase production.

Cellulase_Induction_Pathway Cellulase Induction Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Basal_Cellulases Basal_Cellulases Cellulose->Basal_Cellulases Hydrolysis Cellotriose Cellotriose Transporter Cello-oligosaccharide Transporter Cellotriose->Transporter Uptake Basal_Cellulases->Cellotriose Cellotriose_in Cellotriose Transporter->Cellotriose_in Signaling_Cascade Signaling_Cascade Cellotriose_in->Signaling_Cascade Initiates XYR1 XYR1 Signaling_Cascade->XYR1 Activates Cellulase_Genes Cellulase_Genes XYR1->Cellulase_Genes Induces Transcription CRE1 CRE1 CRE1->Cellulase_Genes Represses Cellulase_mRNA Cellulase_mRNA Cellulase_Genes->Cellulase_mRNA Cellulases Cellulases Cellulase_mRNA->Cellulases Translation Cellulases->Cellulose Degradation Glucose Glucose Glucose->CRE1 Activates

Cellulase Induction Signaling Pathway
Quantitative Data on Cellulase Induction

The potency of cellotriose as an inducer can be quantified by measuring the transcript levels of cellulase genes. The following table summarizes key findings from studies on Phanerochaete chrysosporium.

GeneInducerFold Induction (relative to glucose)Reference
cel7CCellotriose>1000[5][7]
cel7CCellotetraose>1000[5][7]
cel7DCellotriose>1000[5][7]
cel7DCellotetraose>1000[5][7]

The Role of Cellotriose in Enzymatic Feedback Inhibition

Feedback inhibition by the end-products of cellulose hydrolysis is a major factor limiting the efficiency of enzymatic degradation. While glucose and cellobiose (B7769950) are the most well-characterized inhibitors of cellulase activity, the role of cellotriose is less pronounced as a direct inhibitor.

Cellobiohydrolases (CBHs), which processively cleave cellobiose units from the ends of cellulose chains, are particularly susceptible to product inhibition[9]. The accumulation of cellobiose in the vicinity of the enzyme's active site can block further catalysis. β-glucosidases mitigate this inhibition by hydrolyzing cellobiose to glucose[9][10]. While cellotriose can be a substrate for some cellulases, its primary role in the context of inhibition is as a precursor to the more potent inhibitors, cellobiose and glucose, following further enzymatic cleavage.

Quantitative Data on Cellulase Inhibition

The inhibitory effects of cellobiose on various cellulases have been quantified, providing insights into the enzyme kinetics. The apparent competitive inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

EnzymeSubstrateInhibitorApparent Ki (mM)Reference
Cel7A (T. reesei)[3H]-bacterial celluloseCellobiose1.6 ± 0.5[11]
Cel7B (T. reesei)[3H]-amorphous celluloseCellobiose11 ± 3[11]
Cel5A (T. reesei)[3H]-amorphous celluloseCellobiose34 ± 6[11]

Transport of Cellotriose Across the Fungal Cell Membrane

For cellotriose to function as an intracellular inducer, it must first be transported across the cell membrane. Fungi have evolved sophisticated transport systems to take up cello-oligosaccharides from the environment.

Several cellodextrin transporters have been identified in cellulolytic fungi. In T. reesei, transporters such as CRT1 and STP1 have been implicated in the uptake of cellobiose and other inducers[12]. A recently identified transporter, Tr44175, has been shown to transport cellobiose, cellotriose, cellotetraose, and sophorose[12]. In Aspergillus niger, the transporter CtA has been characterized and shown to transport cellobiose, cellotriose, cellotetraose, and cellopentaose[13].

The expression and activity of these transporters are crucial for the timely and efficient induction of cellulase gene expression.

Cellotriose_Transport Cellotriose Transport and Subsequent Fate cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellotriose_ext Cellotriose Transporter Cello-oligosaccharide Transporter (e.g., Tr44175, CtA) Cellotriose_ext->Transporter Cellotriose_in Cellotriose Transporter->Cellotriose_in Induction Induction of Cellulase Genes Cellotriose_in->Induction Metabolism Metabolism (to Glucose) Cellotriose_in->Metabolism

Cellotriose Transport and Subsequent Fate

Experimental Protocols

Measurement of Cellulase Gene Expression via Real-Time Quantitative PCR (RT-qPCR)

This protocol provides a general framework for quantifying the expression of cellulase genes in response to inducers like cellotriose.

1. Fungal Culture and Induction:

  • Grow the fungal strain of interest (e.g., T. reesei, P. chrysosporium) in a defined minimal medium with a non-inducing carbon source (e.g., glycerol (B35011) or glucose) to obtain sufficient mycelial biomass.
  • Harvest the mycelia by filtration and wash with sterile water to remove any residual carbon source.
  • Transfer a known amount of mycelia to fresh minimal medium containing the desired concentration of the inducer (e.g., 1 mM cellotriose).
  • Incubate the cultures under appropriate conditions (e.g., 28°C, 150 rpm) for a time course (e.g., 0, 2, 4, 8, 24 hours).

2. RNA Extraction:

  • Harvest mycelia at each time point by filtration.
  • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.
  • Grind the frozen mycelia to a fine powder using a mortar and pestle under liquid nitrogen.
  • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard Trizol-based method, following the manufacturer's instructions.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis:

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
  • Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers, following the manufacturer's protocol.

4. RT-qPCR:

  • Design or obtain validated primers specific to the cellulase genes of interest and a reference gene (e.g., actin or β-tubulin) for normalization.
  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
  • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  • Analyze the amplification data to determine the cycle threshold (Ct) values.
  • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Cellulase Activity Assay using a Chromogenic Substrate

This protocol describes a method for measuring endo-cellulase activity using a specific chromogenic substrate.

1. Reagents and Materials:

  • Enzyme sample (e.g., culture supernatant).
  • Chromogenic substrate: 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-D-cellotrioside (BCNPG3) or 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5)[14][15].
  • Thermostable β-glucosidase.
  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
  • Stop solution (e.g., 1 M Tris buffer, pH 9.0).
  • Microplate reader.

2. Assay Procedure:

  • Prepare a substrate solution containing the chromogenic substrate and thermostable β-glucosidase in the reaction buffer.
  • Pre-incubate the substrate solution and the enzyme samples at the desired assay temperature (e.g., 50°C) for 5 minutes.
  • Initiate the reaction by adding a specific volume of the enzyme sample to the substrate solution in a microplate well.
  • Incubate the reaction mixture at the assay temperature for a defined period (e.g., 10 minutes).
  • Stop the reaction by adding the stop solution. The alkaline pH develops the color of the released 2-chloro-4-nitrophenol (B164951) or 4-nitrophenol (B140041).
  • Measure the absorbance of the solution at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
  • Prepare a standard curve using known concentrations of 2-chloro-4-nitrophenol or 4-nitrophenol to quantify the amount of product released.
  • Calculate the enzyme activity in units (e.g., µmol of product released per minute) per mL or mg of enzyme.

Start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; Culture [label="1. Fungal Culture\nand Induction"]; Harvest [label="2. Harvest Mycelia"]; RNA_Extraction [label="3. Total RNA Extraction"]; cDNA_Synthesis [label="4. cDNA Synthesis"]; RT_qPCR [label="5. Real-Time qPCR"]; Data_Analysis [label="6. Data Analysis\n(ΔΔCt Method)"]; End [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

Start -> Culture; Culture -> Harvest; Harvest -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> RT_qPCR; RT_qPCR -> Data_Analysis; Data_Analysis -> End; }

RT-qPCR Workflow for Gene Expression

Conclusion

Cellotriose is a pivotal molecule in the biological degradation of cellulose, acting as a key inducer of cellulase gene expression. Its efficient transport into the fungal cell triggers a complex signaling network that ultimately leads to the production of the enzymatic machinery required for cellulose deconstruction. While not a primary feedback inhibitor itself, its breakdown contributes to the pool of inhibitory sugars. A thorough understanding of the roles of cellotriose and the associated transport and signaling pathways is essential for optimizing industrial bioprocesses and for developing novel strategies to combat fungal pathogens that rely on cellulose degradation. The experimental protocols and data presented in this guide provide a foundation for further research in this critical area.

References

D-(+)-Cellotriose as a damage-associated molecular pattern (DAMP) in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on D-(+)-Cellotriose as a Damage-Associated Molecular Pattern (DAMP) in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the plant cell wall is under constant surveillance to detect breaches caused by pathogens or mechanical damage. Fragments derived from the breakdown of cell wall polysaccharides can act as endogenous elicitors, known as damage-associated molecular patterns (DAMPs), which trigger plant immune responses. This compound, a trisaccharide of β-1,4-linked D-glucose units, has emerged as a potent DAMP derived from cellulose. This technical guide provides a comprehensive overview of the role of cellotriose (B13521) in plant immunity, detailing its perception, the subsequent signaling cascade, quantitative effects on defense responses, and the experimental protocols used for its study.

Introduction: Cell Wall Integrity and DAMPs

The plant cell wall is a primary barrier against biotic threats. Pathogens often secrete cell wall-degrading enzymes to facilitate invasion, releasing various oligosaccharides in the process[1][2][3]. Plants have evolved to recognize these fragments as signals of danger. These DAMPs, alongside pathogen-associated molecular patterns (PAMPs) from microbes, activate pattern-triggered immunity (PTI), the first line of inducible defense[1][4]. Cellulose, the most abundant polysaccharide in the plant cell wall, is a major source of DAMPs, with cellotriose being a particularly active elicitor.

This compound Perception and Signaling

Cellotriose and other cello-oligomers are perceived at the cell surface, initiating a complex signaling cascade that activates downstream defense mechanisms. While cellobiose (B7769950) (DP2) and longer cello-oligomers can also elicit responses, cellotriose (DP3) is often the most effective at inducing key immune signaling events.

The CORK1 Receptor

Recent studies in Arabidopsis thaliana have identified the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) as a key receptor for cellotriose. CORK1 is a malectin domain-containing leucine-rich repeat receptor kinase (LRR-RK). The perception of cellotriose by CORK1 is a critical first step for initiating the downstream signaling pathway. This perception is independent of known PAMP receptors like FLS2 and CERK1.

Downstream Signaling Events

Upon binding of cellotriose to CORK1, a series of rapid intracellular events are triggered:

  • Cytoplasmic Calcium Elevation: One of the earliest detectable responses is a rapid and transient influx of calcium ions (Ca²⁺) into the cytoplasm. This Ca²⁺ signature is a common second messenger in plant signaling.

  • Reactive Oxygen Species (ROS) Production: Cellotriose induces an oxidative burst, leading to the production of ROS. This is mediated by NADPH oxidases and is a hallmark of plant immune activation. Notably, some studies indicate that cellotriose, but not cellobiose, can induce this ROS production.

  • MAP Kinase (MAPK) Activation: The signaling cascade involves the phosphorylation and activation of mitogen-activated protein kinases, specifically MPK3 and MPK6. This MAPK cascade is a central hub in plant immunity, relaying the initial perception signal to downstream transcriptional machinery.

  • Defense Gene Activation and Hormone Biosynthesis: The CORK1-mediated pathway ultimately leads to the activation of defense-related genes and the biosynthesis of defense hormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).

Quantitative Data on Cellotriose-Induced Responses

The response to cellotriose can be quantified at various levels, from gene expression to physiological changes. The following tables summarize key quantitative data from studies on Arabidopsis thaliana.

Table 1: Cellotriose-Induced Gene Expression Changes

GeneFunctionFold ChangeTime PointReference
WRKY30Transcription FactorStrongest among WRKYs testedPeaks at 25 min
ACS7Ethylene Biosynthesis~15-fold25 min
SAG101Salicylic Acid SignalingUp-regulated25 min
PAD4Salicylic Acid SignalingUp-regulated25 min

Note: Data is primarily from studies using cellobiose as a representative cello-oligomer, which elicits similar levels of WRKY30 expression as cellotriose.

Table 2: Comparison of Elicitor Activity of Cello-oligomers

ResponseCellobiose (DP2)Cellotriose (DP3)Cellotetraose (DP4)Reference
Ca²⁺ Influx InducesStrongest InductionInduces
ROS Production Not stimulatedInducesInduces
WRKY30 Expression Similar to DP3/DP4Similar to DP2/DP4Similar to DP2/DP3

Visualizing Cellotriose Signaling and Experimental Workflows

Diagrams created using Graphviz DOT language illustrate the key pathways and processes involved in studying cellotriose as a DAMP.

Cellotriose_Signaling_Pathway cluster_PM Cellotriose This compound (DAMP) CORK1 CORK1 (LRR-Receptor Kinase) Cellotriose->CORK1 binds PM Plasma Membrane Ca_Influx Cytoplasmic Ca²⁺ Elevation CORK1->Ca_Influx NADPH_Oxidase NADPH Oxidase Activation CORK1->NADPH_Oxidase MAPK_Cascade MAPK Cascade (MPK3/6 Phosphorylation) Ca_Influx->MAPK_Cascade ROS ROS Production (Oxidative Burst) NADPH_Oxidase->ROS ROS->MAPK_Cascade TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs activates Defense_Genes Defense Gene Activation TFs->Defense_Genes Hormones Defense Hormone Biosynthesis (SA, JA, ET) TFs->Hormones PTI Pattern-Triggered Immunity (PTI) Defense_Genes->PTI Hormones->PTI

Caption: Cellotriose signaling pathway in plants.

Experimental_Workflow cluster_analysis Downstream Analysis start Plant Seedling Growth (e.g., Arabidopsis) treatment Elicitor Treatment (Cellotriose vs. Control) start->treatment harvest Harvest Tissue at Time Points (e.g., 0, 25, 180 min) treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction metabolite_extraction Metabolite Extraction harvest->metabolite_extraction qrt_pcr qRT-PCR Analysis rna_extraction->qrt_pcr end Data Analysis & Interpretation qrt_pcr->end phosphoproteomics Phosphoproteomics protein_extraction->phosphoproteomics phosphoproteomics->end hplc HPLC for Hormones metabolite_extraction->hplc hplc->end

Caption: Workflow for analyzing cellotriose-induced responses.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of cellotriose.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0) is commonly used. Transgenic lines, such as those expressing the calcium reporter aequorin or promoter-GUS fusions (e.g., WRKY30p:GUS), are often employed.

  • Growth: Seedlings are typically grown under sterile conditions on Murashige and Skoog (MS) medium in controlled environment chambers with defined light/dark cycles. For experiments involving roots, hydroponic or liquid culture systems may be used.

Elicitor Treatment
  • Preparation: this compound is dissolved in sterile water or the appropriate buffer to create a stock solution.

  • Application: For gene expression or proteomic studies, seedlings grown in liquid culture are treated by adding cellotriose to the medium to a final desired concentration. For localized responses, it can be infiltrated into leaves. A mock treatment (e.g., water) serves as the control.

Calcium Influx Measurement
  • Method: Use of aequorin-expressing transgenic plants allows for the visualization and quantification of changes in intracellular calcium concentration.

  • Protocol:

    • Treat aequorin-expressing seedlings with cellotriose.

    • Immediately visualize luminescence using a sensitive charge-coupled device (CCD) camera in a dark chamber.

    • Quantify the light signal (proportional to Ca²⁺ concentration) over time using image analysis software (e.g., ImageJ).

    • At the end of the experiment, discharge remaining aequorin with a CaCl₂/ethanol solution to normalize the signal.

ROS Production Assay
  • Method: A luminol-based chemiluminescence assay is commonly used to measure extracellular ROS production.

  • Protocol:

    • Excise leaf discs from mature plants and allow them to float overnight in sterile water to reduce wounding-related ROS.

    • Incubate the leaf discs in a solution containing luminol (B1675438) and horseradish peroxidase (HRP).

    • Add cellotriose to initiate the response.

    • Measure the resulting chemiluminescence over time using a plate-reading luminometer.

Gene Expression Analysis (qRT-PCR)
  • Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript levels of specific defense-related genes.

  • Protocol:

    • Harvest plant tissue at various time points after cellotriose treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit or protocol.

    • Synthesize cDNA from the RNA template.

    • Perform qRT-PCR using gene-specific primers for target genes (e.g., WRKY30) and a reference gene (e.g., Actin) for normalization.

    • Calculate relative expression levels using the ΔΔCt method.

Phosphoproteomic Analysis
  • Method: This technique identifies and quantifies changes in protein phosphorylation on a large scale following cellotriose treatment, providing insight into signaling pathway activation.

  • Protocol:

    • Treat roots or seedlings with cellotriose for short durations (e.g., 5-15 minutes).

    • Extract total proteins and digest them into peptides.

    • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) chromatography.

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify changes in phosphorylation sites by comparing cellotriose-treated samples to controls using specialized software.

Conclusion and Future Directions

This compound is a significant damage-associated molecular pattern that alerts the plant immune system to cell wall degradation. Its perception by the CORK1 receptor initiates a classic PTI signaling cascade, involving Ca²⁺ influx, ROS production, and MAPK activation, culminating in a robust defense response. The synergistic effect observed when cellotriose is combined with PAMPs suggests it represents an important layer of plant immunity, reinforcing the perception of danger during pathogen attack.

For drug development professionals, understanding this pathway offers potential targets for developing novel plant defense activators. Modulating the CORK1 receptor or downstream signaling components could enhance crop resilience. Future research should focus on identifying additional receptors or signaling components, elucidating the specific transcriptional networks activated by cellotriose, and exploring how this DAMP signal is integrated with other immune pathways in different plant species.

References

Enzymatic Synthesis of Cellotriose from Cellulose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cellotriose (B13521), a cello-oligosaccharide with significant potential in the pharmaceutical and biotechnology sectors, has garnered increasing interest for its applications as a prebiotic and a component in drug delivery systems. The enzymatic synthesis of cellotriose from cellulose (B213188) offers a green and highly specific alternative to traditional chemical methods. This technical guide provides an in-depth overview of the two primary enzymatic strategies for cellotriose production: controlled hydrolysis of cellulose and defined synthesis using phosphorylase enzymes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to facilitate the adoption and optimization of these enzymatic approaches.

Introduction

Cellotriose is a trisaccharide composed of three β-(1→4) linked D-glucose units. Its unique physicochemical properties make it a valuable molecule in various high-value applications. In the pharmaceutical industry, cellotriose is being explored for its role in targeted drug delivery and as a functional excipient. Furthermore, its prebiotic properties, promoting the growth of beneficial gut microbiota, are of significant interest for applications in functional foods and therapeutics.[1][2][3]

Traditional methods for producing cellodextrins, including cellotriose, often rely on the harsh acid hydrolysis of cellulose. This process typically results in a complex mixture of oligosaccharides with varying degrees of polymerization (DP), requiring extensive and often inefficient purification steps.[4][5] Enzymatic synthesis provides a more controlled and environmentally benign approach to produce cellotriose with higher purity and yield.

This guide details two principal enzymatic pathways for cellotriose synthesis:

  • Controlled Partial Hydrolysis of Cellulose: This "top-down" approach utilizes specific cellulolytic enzymes, primarily endoglucanases, to break down cellulose into a mixture of cello-oligosaccharides enriched in cellotriose.

  • Defined Synthesis via Phosphorylases: This "bottom-up" strategy employs phosphorylase enzymes, such as cellobiose (B7769950) phosphorylase, to synthesize cellotriose from smaller sugar units with high precision.

Enzymatic Strategies for Cellotriose Synthesis

Controlled Partial Hydrolysis of Cellulose

The enzymatic hydrolysis of cellulose is a complex process involving the synergistic action of three main types of cellulases:

  • Endoglucanases (EGs): These enzymes randomly cleave internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, creating new chain ends.

  • Exoglucanases (or Cellobiohydrolases, CBHs): These enzymes processively act on the reducing or non-reducing ends of cellulose chains to release primarily cellobiose.

  • β-Glucosidases (BGs): These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides into glucose.

For the targeted production of cellotriose, the key is to control the enzymatic degradation to favor the accumulation of this specific oligosaccharide. This can be achieved by utilizing endoglucanases that predominantly produce cellobiose and cellotriose, while minimizing the activity of β-glucosidases to prevent further hydrolysis to glucose.

A notable example is the endoglucanase from Paenibacillus elgii (PeCel), which has been shown to efficiently convert carboxymethyl cellulose (CMC) into cellobiose and cellotriose as the main products.

Logical Workflow for Controlled Hydrolysis

controlled_hydrolysis Cellulose Cellulose AmorphousCellulose Amorphous Regions Cellulose->AmorphousCellulose Cello_oligosaccharides Cellobiose & Cellotriose Mixture AmorphousCellulose->Cello_oligosaccharides Hydrolysis Endoglucanase Endoglucanase (e.g., PeCel) Endoglucanase->AmorphousCellulose Purification Purification Cello_oligosaccharides->Purification Cellotriose Purified Cellotriose Purification->Cellotriose defined_synthesis cluster_substrates Substrates Cellobiose Cellobiose (Acceptor) Engineered_CBP Engineered Cellobiose Phosphorylase (C. uda) Cellobiose->Engineered_CBP alphaG1P α-D-glucose-1-phosphate (Donor) alphaG1P->Engineered_CBP Cellotriose Cellotriose Engineered_CBP->Cellotriose Glucosyl Transfer Phosphate Inorganic Phosphate Engineered_CBP->Phosphate

References

D-(+)-Cellotriose: A Key Modulator of Plant Cell Wall Integrity and Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure crucial for growth, development, and defense. Its integrity is constantly monitored, and breaches in this barrier can trigger a sophisticated signaling network to initiate repair and protective measures. D-(+)-Cellotriose, a trisaccharide breakdown product of cellulose (B213188), has emerged as a key Damage-Associated Molecular Pattern (DAMP) that signals cell wall damage and activates plant immune responses. This technical guide provides a comprehensive overview of the function of this compound in maintaining plant cell wall integrity, detailing the underlying signaling pathways, experimental methodologies to study these processes, and quantitative data on its effects. This document is intended to be a valuable resource for researchers in plant biology, pathology, and professionals involved in the development of novel crop protection strategies.

Introduction

The plant cell wall, primarily composed of cellulose, hemicellulose, and pectin, provides structural support and acts as the first line of defense against pathogens and environmental stresses.[1] The integrity of this wall is paramount for plant survival. Plants have evolved intricate surveillance systems to detect breaches in the cell wall, often through the recognition of endogenous elicitors known as Damage-Associated Molecular Patterns (DAMPs).[2] this compound, a β-1,4-linked glucose trimer, is a direct breakdown product of cellulose, the most abundant polysaccharide in the plant cell wall. Its presence in the apoplast serves as a clear indicator of cell wall damage, triggering a cascade of defense and repair responses.[2][3]

This guide delves into the multifaceted role of this compound, from its perception at the cell surface to the downstream signaling events that ultimately lead to the reinforcement of the cell wall and the activation of plant immunity.

The this compound Signaling Pathway

The perception of this compound and the subsequent activation of downstream signaling are critical for the plant's response to cell wall damage. This process involves a specialized receptor and a well-orchestrated signaling cascade.

Perception by the CORK1 Receptor

The primary receptor for this compound in Arabidopsis thaliana is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a leucine-rich repeat (LRR) malectin receptor kinase.[4][5] Isothermal titration calorimetry assays have demonstrated that the purified ectodomain of CORK1 binds to cellotriose (B13521) with high affinity.[3] The malectin domain of CORK1 is crucial for this interaction.

Downstream Signaling Events

Upon binding of cellotriose to CORK1, a series of rapid signaling events are initiated:

  • Calcium Influx: One of the earliest detectable responses is a rapid and transient increase in cytosolic calcium concentration ([Ca2+]cyt).[6] This calcium signature is a common feature of plant immune signaling and acts as a crucial second messenger.

  • Reactive Oxygen Species (ROS) Production: The activation of the cellotriose signaling pathway leads to a burst of reactive oxygen species (ROS), primarily mediated by NADPH oxidases.[2][7] This oxidative burst has a dual function: it can directly harm invading pathogens and also acts as a signaling molecule to propagate the defense response.

  • Mitogen-Activated Protein Kinase (MAPK) Activation: Cellotriose perception triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6 in Arabidopsis.[2][7] This MAPK cascade is a central signaling module in plant immunity, responsible for phosphorylating downstream targets, including transcription factors, to regulate gene expression.

  • Transcriptional Reprogramming: The activation of the MAPK cascade leads to the upregulation of defense-related genes, including those encoding WRKY transcription factors such as WRKY30 and WRKY40.[3] These transcription factors play a pivotal role in orchestrating the plant's defense response.

  • Phosphorylation of Cellulose Synthase (CESA) Complexes: A key aspect of the cellotriose-induced response is the alteration of the phosphorylation status of proteins involved in cellulose biosynthesis and the trafficking of cellulose synthase (CESA) complexes to the plasma membrane.[2][7] This indicates a direct link between the perception of cell wall damage and the activation of repair mechanisms.

Cellotriose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Cellotriose This compound CORK1 CORK1 Receptor Cellotriose->CORK1 Binding Ca_Influx Ca_Influx CORK1->Ca_Influx ROS_Burst ROS_Burst CORK1->ROS_Burst MAPK_Cascade MAPK_Cascade Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Defense_Genes Defense_Genes MAPK_Cascade->Defense_Genes CESA_Phospho CESA_Phospho MAPK_Cascade->CESA_Phospho

Figure 2: Experimental workflow for ROS burst measurement.

MAPK Activation Assay

This protocol details the detection of MAPK phosphorylation in Arabidopsis seedlings using immunoblotting.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • This compound solution

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibody (anti-phospho-p44/42 MAPK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Grow Arabidopsis seedlings in liquid culture.

  • Treat the seedlings with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Flash-freeze the seedlings in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Determine protein concentration using a Bradford or BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phosphorylated MAPKs.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

Aequorin-Based Calcium Measurement

This protocol describes the in vivo measurement of cytosolic calcium changes using aequorin-expressing Arabidopsis plants.

Materials:

  • Transgenic Arabidopsis thaliana seedlings expressing aequorin

  • Coelenterazine (B1669285) solution (2.5 µM)

  • This compound solution

  • Luminometer

Procedure:

  • Grow aequorin-expressing seedlings in the dark for 7-10 days.

  • Incubate the seedlings in a solution of coelenterazine for at least 4 hours in the dark to reconstitute functional aequorin.

  • Gently place individual seedlings into the wells of a 96-well plate with sterile water.

  • Mount the plate in a luminometer and measure baseline luminescence.

  • Inject the this compound solution to the desired final concentration.

  • Record luminescence continuously to capture the calcium transient.

Conclusion and Future Perspectives

This compound plays a fundamental role in the maintenance of plant cell wall integrity by acting as a potent DAMP. Its perception by the CORK1 receptor initiates a rapid and robust signaling cascade that integrates both defense and repair responses. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future investigations should focus on several key areas:

  • Identification of Downstream Targets: While key signaling components have been identified, a comprehensive understanding of the full range of substrates for the cellotriose-activated MAPKs and other kinases is needed.

  • Crosstalk with other Signaling Pathways: Further elucidation of the synergistic and antagonistic interactions between the cellotriose pathway and those activated by pathogen-associated molecular patterns (PAMPs) and other DAMPs will provide a more holistic view of plant immunity.

  • Translational Research: Leveraging the knowledge of the cellotriose signaling pathway to develop novel strategies for enhancing crop resilience is a promising avenue for future research. This could involve the identification of small molecules that modulate CORK1 activity or the genetic engineering of crops with enhanced sensitivity to cellotriose.

The study of this compound and its role in cell wall integrity is a vibrant and expanding field with significant implications for both fundamental plant science and applied agricultural research.

References

An In-depth Technical Guide to D-(+)-Cellotriose (CAS: 33404-34-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose is a trisaccharide composed of three β(1→4) linked D-glucose units. As a fundamental cello-oligosaccharide, it serves as a key intermediate in the enzymatic hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and biological roles of this compound, tailored for professionals in research and drug development. Its utility spans from a standard in carbohydrate analysis and a substrate for cellulase (B1617823) activity assays to its emerging roles as a prebiotic and a signaling molecule in plant immunology.[3][4][5]

Physicochemical Properties

This compound is a white to off-white solid, characterized by the following properties.[3][6][7] The quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 33404-34-1[3][6][7]
Molecular Formula C₁₈H₃₂O₁₆[3][6][7]
Molecular Weight 504.44 g/mol [3][6][7]
Appearance White to off-white solid/powder[3][6][7]
Melting Point 156-170 °C[3][6][7]
Solubility Slightly soluble in water (sonication may be required), DMSO, and Methanol. Soluble in water at 50mg/mL.[6][7][8]
Purity ≥95%[3][6][7]
Optical Activity +32° → +23°[9]
Storage Temperature 2-8°C or -20°C for long-term storage. Hygroscopic, store under inert atmosphere.[5][6][7]

Experimental Protocols and Applications

This compound is a versatile tool in various experimental settings. Below are detailed methodologies for its key applications.

Substrate for Cellulase Activity Assays

This compound is an ideal substrate for characterizing the activity of cellulolytic enzymes, particularly endo- and exo-glucanases.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis substrate This compound Solution reaction_mix Incubate Reaction Mixture (e.g., 37°C, pH 5.0) substrate->reaction_mix enzyme Enzyme Solution enzyme->reaction_mix buffer Buffer (e.g., Sodium Acetate) buffer->reaction_mix stop_reaction Stop Reaction (e.g., Heat or DNS reagent) reaction_mix->stop_reaction hpaec_pad Analyze Products (HPAEC-PAD) stop_reaction->hpaec_pad quantify Quantify Glucose/ Cellobiose (B7769950) hpaec_pad->quantify

Caption: Workflow for a typical cellulase activity assay using this compound.

This protocol is adapted from standard procedures for measuring cellulase activity where the release of reducing sugars is quantified.[10][11]

  • Reagent Preparation:

    • Substrate Solution: Prepare a solution of this compound (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Enzyme Dilution: Dilute the cellulase enzyme preparation in the same buffer to a concentration that results in a measurable release of reducing sugars within the linear range of the assay.

    • DNS (3,5-Dinitrosalicylic Acid) Reagent: Prepare the DNS reagent for quantifying reducing sugars.

  • Enzymatic Reaction:

    • Add a defined volume of the enzyme dilution to a pre-warmed tube containing the this compound substrate solution.

    • Incubate the reaction mixture at the optimal temperature and pH for the enzyme (e.g., 50°C for 60 minutes).

    • Prepare a blank control with buffer instead of the enzyme solution.

  • Quantification of Reducing Sugars:

    • Stop the reaction by adding DNS reagent.

    • Boil the tubes for a specific time (e.g., 5-15 minutes) to allow for color development.

    • After cooling, measure the absorbance at 540 nm.

    • Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

Analytical Standard for Carbohydrate Analysis

This compound is frequently used as a standard for the identification and quantification of oligosaccharides in complex mixtures using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[7][12]

G cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD System cluster_analysis Data Analysis sample Hydrolyzed Biomass/ Oligosaccharide Mixture filter Filter Sample (0.22 µm) sample->filter injection Inject Sample filter->injection separation Anion-Exchange Separation (e.g., CarboPac Column) injection->separation detection Pulsed Amperometric Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Identify & Quantify Peaks (vs. Cellotriose (B13521) Standard) chromatogram->quantification

Caption: Workflow for HPAEC-PAD analysis of oligosaccharides with this compound as a standard.

This protocol provides a general guideline for the analysis of cello-oligosaccharides.[7][13]

  • System Preparation:

    • Equilibrate the HPAEC-PAD system with the appropriate mobile phase (e.g., a gradient of sodium hydroxide (B78521) and sodium acetate).

    • Use a carbohydrate-specific column, such as a CarboPac™ PA1 or PA200.

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Dilute the sample containing the oligosaccharide mixture to fall within the concentration range of the calibration curve.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the standards and samples onto the column.

    • Run the appropriate gradient elution program to separate the oligosaccharides.

    • Detect the eluted carbohydrates using the pulsed amperometric detector.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

In Vitro Assessment of Prebiotic Activity

This compound can be utilized to study the growth-promoting effects on beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[4][14]

G cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis culture Probiotic Bacterial Culture incubation Anaerobic Incubation culture->incubation medium Basal Medium with Cellotriose medium->incubation growth Measure Bacterial Growth (OD600) incubation->growth scfa Analyze SCFA Production (GC or HPLC) incubation->scfa

Caption: Workflow for in vitro assessment of the prebiotic activity of this compound.

This protocol is based on in vitro fermentation models using pure cultures of probiotic bacteria.[4][15]

  • Culture Preparation:

    • Grow the selected probiotic strains (e.g., Bifidobacterium longum, Lactobacillus plantarum) in their appropriate growth media under anaerobic conditions.

  • Fermentation Setup:

    • Prepare a basal fermentation medium lacking a carbohydrate source.

    • Supplement the basal medium with this compound at a defined concentration (e.g., 1-2% w/v).

    • Include positive controls (e.g., glucose, inulin) and a negative control (no carbohydrate).

    • Inoculate the media with the prepared bacterial cultures.

  • Anaerobic Incubation:

    • Incubate the cultures anaerobically at 37°C.

    • Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

  • Analysis:

    • Bacterial Growth: Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

    • pH Measurement: Monitor changes in the pH of the culture medium.

    • Short-Chain Fatty Acid (SCFA) Analysis: Analyze the production of SCFAs (e.g., acetate, propionate, butyrate) in the culture supernatant using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Biological Signaling in Plants

Recent research has identified cellotriose as a Damage-Associated Molecular Pattern (DAMP) in plants, specifically in Arabidopsis thaliana. DAMPs are molecules released upon tissue damage that trigger an immune response.

Signaling Pathway: Cellotriose-Induced Immunity in Arabidopsis

Cellotriose, a breakdown product of the plant cell wall, is recognized by the malectin domain-containing receptor kinase CORK1.[1][8] This recognition initiates a signaling cascade that leads to downstream immune responses, including the production of reactive oxygen species (ROS) and the activation of defense-related genes through the phosphorylation of MAP kinases.[1][8]

G cluster_stimulus Extracellular cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling cluster_response Immune Response cellotriose Cellotriose (DAMP) cork1 CORK1 Receptor Kinase cellotriose->cork1 mapk MAPK Phosphorylation (MAPK3/6) cork1->mapk ros ROS Production (NADPH Oxidase) cork1->ros defense_genes Defense Gene Activation mapk->defense_genes hormone Defense Hormone Biosynthesis mapk->hormone ros->defense_genes

Caption: Cellotriose signaling pathway in Arabidopsis thaliana.

Conclusion

This compound is a valuable and multifaceted molecule for researchers and scientists. Its well-defined physicochemical properties make it an excellent standard and substrate for analytical and enzymatic studies. Furthermore, its biological activities as a prebiotic and a plant immune elicitor open up exciting avenues for research in gut health and plant science. This guide provides the foundational technical information and experimental frameworks to effectively utilize this compound in a variety of research and development applications.

References

Technical Guide: Physicochemical Properties of D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose is a fundamental oligosaccharide of significant interest in carbohydrate chemistry, biotechnology, and pharmaceutical sciences. As a trisaccharide composed of three β(1→4) linked D-glucose units, it serves as a crucial structural component of cellulose (B213188) and a key intermediate in its enzymatic hydrolysis[1][2]. This document provides a concise technical overview of the core physicochemical properties of this compound, specifically its molecular formula and weight, to support research and development activities.

Core Molecular Data

The fundamental identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations, analytical characterization, and formulation development.

This compound is a polymer consisting of three glucose units[3]. The molecular properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂O₁₆[3][4]
Molecular Weight 504.44 g/mol
Synonyms O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose
CAS Number 33404-34-1

Structural Representation

To understand its chemical nature, a logical representation of its composition is essential. This compound is a trisaccharide formed from the linkage of three glucose monosaccharide units.

The following diagram illustrates the constituent relationship of this compound.

G Figure 1: Constituent Monomers of this compound cluster_products Trisaccharide cluster_reactants Monosaccharide Units Cellotriose This compound Glucose1 D-Glucose Glucose1->Cellotriose Glucose2 D-Glucose Glucose2->Cellotriose Glucose3 D-Glucose Glucose3->Cellotriose

Caption: Logical diagram showing this compound is composed of three D-Glucose units.

Experimental Protocols

The determination of the molecular weight and formula for a well-characterized compound like this compound relies on standard analytical chemistry techniques.

  • Objective: To determine the mass-to-charge ratio of the ionized molecule, from which the molecular weight is calculated.

  • Methodology:

    • A purified sample of this compound is dissolved in a suitable solvent (e.g., water, methanol).

    • The solution is introduced into a mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for non-volatile molecules like oligosaccharides.

    • The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The molecular weight is determined from the resulting mass spectrum, often by identifying the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

  • Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound.

  • Methodology:

    • A precise mass of the dry this compound sample is combusted in a controlled environment with excess oxygen.

    • The combustion products (CO₂, H₂O) are quantitatively trapped and measured.

    • The mass of carbon and hydrogen in the original sample is calculated from the mass of CO₂ and H₂O, respectively.

    • The mass of oxygen is typically determined by difference.

    • The results are used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula C₁₈H₃₂O₁₆.

References

The Enzymatic Synthesis of Cellotriose in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose (B13521), a trisaccharide composed of three β-1,4 linked glucose units, is a key intermediate in cellulose (B213188) degradation and has garnered significant interest for its potential prebiotic properties. Unlike the complex mixtures of oligosaccharides obtained from the partial hydrolysis of cellulose, the defined synthesis of pure cellotriose is highly desirable for research and potential therapeutic applications. This technical guide provides an in-depth overview of the microbial biosynthesis of cellotriose, focusing on the enzymatic pathways, quantitative production data, and detailed experimental protocols.

Core Biosynthetic Pathways

The microbial production of cellotriose is primarily achieved through two enzymatic strategies: the phosphorolytic pathway involving phosphorylases and the transglycosylation activity of certain glycoside hydrolases.

Phosphorolytic Synthesis of Cellotriose

This pathway utilizes phosphorylases to catalyze the synthesis of cellotriose from smaller sugar units, offering a controlled, bottom-up approach. The key enzymes involved are Cellobiose (B7769950) Phosphorylase (CBP) and Cellodextrin Phosphorylase (CDP).

  • Cellobiose Phosphorylase (CBP): CBP catalyzes the reversible phosphorolysis of cellobiose to glucose and α-D-glucose 1-phosphate (αG1P). In the synthetic direction, it can use αG1P as a donor to add a glucose unit to an acceptor molecule. Through protein engineering, CBP has been optimized to favor the synthesis of cellotriose from cellobiose and αG1P.[1][2][3][4]

  • Cellodextrin Phosphorylase (CDP): CDP is involved in the reversible phosphorolysis of longer cello-oligosaccharides. While wild-type CDP tends to rapidly polymerize sugars to higher degrees of polymerization (DP), it is a crucial enzyme in the natural cellodextrin metabolism.[1][2][3][4]

The synthesis can be initiated from cellobiose or even glucose as the acceptor substrate, with αG1P serving as the high-energy glucose donor.[1][2][3] The in-situ generation of αG1P from sucrose (B13894) using sucrose phosphorylase can be coupled to the reaction to reduce costs.[5]

Transglycosylation by β-Glucosidases

Certain β-glucosidases, in addition to their hydrolytic activity, can catalyze transglycosylation reactions where a glycosyl moiety is transferred from a donor to an acceptor. In the context of cellotriose synthesis, cellobiose can act as both the donor and acceptor, leading to the formation of cellotriose and other longer cello-oligosaccharides.[6][7] This method often requires high substrate concentrations to shift the enzyme's activity from hydrolysis towards transglycosylation.[6]

Quantitative Data on Cellotriose Biosynthesis

The following tables summarize the key quantitative data reported for the enzymatic synthesis of cellotriose.

Enzyme/Organism SourceAcceptor SubstrateDonor SubstrateMolar Yield of Cellotriose (%)Purity of Cellotriose (%)Reference
Engineered Cellobiose Phosphorylase (Cellulomonas uda)Cellobioseα-D-glucose 1-phosphate7382 (in soluble cellodextrin mixture DP2-5)[1][2][3][4]
Engineered Cellobiose Phosphorylase (Cellulomonas uda)Glucoseα-D-glucose 1-phosphateNot specified, but feasibleNot specified[1][2][3]
Wild-type β-glucosidase (Fusarium solani)CellobioseCellobiose9 (maximal yield)Not specified[6]
Enzyme VariantSubstrateFold Increase in Catalytic Efficiency (compared to wild-type)Reference
S497G mutant of Cellobiose Phosphorylase (Clostridium thermocellum)Cellotriose (in phosphorolytic reaction)5.7[8][9]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway for Cellotriose Production

Cellotriose_Biosynthesis Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Phosphate (B84403) Phosphate Phosphate->SP aG1P α-D-glucose 1-phosphate CBP Engineered Cellobiose Phosphorylase aG1P->CBP aG1P->CBP CDP Cellodextrin Phosphorylase aG1P->CDP Cellobiose Cellobiose Cellobiose->CBP BGL β-Glucosidase (Transglycosylation) Cellobiose->BGL Glucose Glucose Glucose->CBP Cellotriose Cellotriose Cellotriose->CDP HigherDP Higher DP Cellodextrins SP->aG1P CBP->Cellotriose CDP->HigherDP BGL->Glucose BGL->Cellotriose

Caption: Enzymatic pathways for cellotriose biosynthesis.

Experimental Workflow for Enzyme Engineering and Production Analysis

Experimental_Workflow Gene_Selection Gene Selection (e.g., cbp from C. uda) Site_Directed_Mutagenesis Site-Directed Mutagenesis Gene_Selection->Site_Directed_Mutagenesis Cloning Cloning into Expression Vector (e.g., pET28a) Site_Directed_Mutagenesis->Cloning Transformation Transformation into Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Expression_Purification Protein Expression & Purification (e.g., Ni-NTA affinity chromatography) Transformation->Expression_Purification Enzyme_Assay Enzyme Activity Assay Expression_Purification->Enzyme_Assay Product_Synthesis Cellotriose Synthesis Reaction Expression_Purification->Product_Synthesis Product_Analysis Product Analysis (e.g., HPLC, HPAEC-PAD) Product_Synthesis->Product_Analysis Data_Analysis Data Analysis (Yield, Purity, Kinetics) Product_Analysis->Data_Analysis

Caption: Workflow for engineering and analyzing cellotriose-producing enzymes.

Experimental Protocols

Gene Cloning and Site-Directed Mutagenesis

Objective: To clone the gene encoding a phosphorylase and introduce specific mutations to enhance cellotriose synthesis.

Methodology:

  • Gene Amplification: The gene of interest (e.g., cellobiose phosphorylase from Clostridium thermocellum) is amplified from genomic DNA using PCR with specific primers.

  • Vector Preparation: An expression vector (e.g., pET28a) is linearized by inverse PCR to remove the fragment to be replaced.

  • Fragment Insertion/Mutation: For site-directed mutagenesis, inverse PCR is used to introduce the desired mutation(s) into the plasmid. For larger insertions or replacements, the new DNA fragment with homologous ends is synthesized.

  • Recombination and Transformation: The linearized vector and the new DNA fragment are recombined using a suitable cloning kit (e.g., ClonExpress® II One Step Cloning Kit). The resulting plasmid is transformed into competent E. coli cells (e.g., DH5α for plasmid maintenance and BL21(DE3) for expression).

  • Verification: Positive clones are selected and verified by DNA sequencing.[8]

Recombinant Protein Expression and Purification

Objective: To produce and purify the recombinant enzyme for in vitro synthesis of cellotriose.

Methodology:

  • Cultivation: E. coli BL21(DE3) cells harboring the expression plasmid are grown in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Protein expression is induced by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and incubating for a further period (e.g., 16-20 hours) at a lower temperature (e.g., 16-25°C).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization.

  • Purification: The crude cell extract is clarified by centrifugation. If the protein has a His-tag, it is purified using Ni-NTA affinity chromatography. The protein is eluted with an imidazole (B134444) gradient.

  • Purity and Concentration: The purity of the enzyme is checked by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay with BSA as a standard.[8]

Enzyme Activity Assays

Objective: To determine the catalytic activity of the purified phosphorylases.

A. Synthetic Reaction Assay (Phosphate Liberation):

  • Reaction Mixture: Prepare a reaction mixture containing the glycosyl donor (e.g., 40 mM αG1P), a suitable acceptor (e.g., 10 mM D-xylose for general CBP activity), MgCl₂, dithiothreitol, and a buffer (e.g., 50 mM Tris-HCl, pH 7.5).[8]

  • Enzyme Addition: Add an appropriate amount of the purified enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for a defined period.

  • Phosphate Quantification: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., a molybdate-based assay). One unit of activity is defined as the amount of enzyme that liberates 1 µmol of phosphate per minute under the assay conditions.[8]

B. Phosphorolytic Reaction Assay (αG1P Formation):

  • Reaction Mixture: Prepare a reaction mixture containing the cello-oligosaccharide substrate (e.g., 10 mM cellobiose or cellotriose), inorganic phosphate (e.g., 100 mM sodium phosphate buffer, pH 7.5), MgCl₂, and dithiothreitol.[8]

  • Enzyme Addition and Incubation: Add the enzyme and incubate at the optimal temperature (e.g., 50°C) for a set time (e.g., 15 minutes).[8]

  • Reaction Termination: Stop the reaction by boiling for 10 minutes.[8]

  • αG1P Quantification (Coupled Enzyme Assay): The amount of αG1P produced is determined using a coupled enzyme assay.[8]

    • Add phosphoglucomutase and glucose-6-phosphate dehydrogenase to the reaction mixture along with NADP+.

    • These enzymes convert αG1P to glucose-6-phosphate and then to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.

    • Measure the formation of NADPH by monitoring the increase in absorbance at 340 nm.[8]

Carbohydrate Analysis

Objective: To separate and quantify the products of the cellotriose synthesis reaction.

Methodology (High-Performance Liquid Chromatography - HPLC):

  • Sample Preparation: Terminate the enzymatic reaction (e.g., by heat inactivation or addition of a quenching agent). Centrifuge the sample to remove any precipitate and filter the supernatant through a 0.22 µm filter.

  • Chromatographic System: Use an HPLC system equipped with a carbohydrate analysis column (e.g., a column based on an amino-stationary phase or a ligand-exchange column).

  • Mobile Phase: The mobile phase is typically a mixture of acetonitrile (B52724) and water, with the ratio adjusted for optimal separation of the different cello-oligosaccharides.

  • Detection: Use a refractive index detector (RID) or a pulsed amperometric detector (PAD) for sensitive detection of carbohydrates.

  • Quantification: Prepare standard curves for glucose, cellobiose, cellotriose, and other relevant cello-oligosaccharides. The concentration of each product in the reaction sample is determined by comparing its peak area to the standard curve.[7][10]

Conclusion

The enzymatic synthesis of cellotriose in microorganisms, particularly through the use of engineered cellobiose phosphorylases, presents a promising avenue for the controlled production of this high-value oligosaccharide. The detailed methodologies provided in this guide offer a framework for researchers to explore, optimize, and scale up the biosynthesis of cellotriose for various applications in the food, pharmaceutical, and biotechnology industries. Further research into novel enzymes, metabolic engineering of microbial hosts, and process optimization will continue to advance this field.

References

The Pivotal Role of Cellotriose as a Bacterial Energy Source: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose (B13521), a β-1,4-linked glucose trimer derived from cellulose (B213188) degradation, represents a significant carbon and energy source for a diverse range of bacteria. Its efficient utilization is contingent on a sophisticated interplay of dedicated transport systems, metabolic enzymes, and intricate regulatory networks. This technical guide provides an in-depth examination of the molecular mechanisms governing cellotriose uptake and catabolism in bacteria. We detail the primary transport systems, including ATP-binding cassette (ABC) transporters and phosphoenolpyruvate-dependent phosphotransferase systems (PTS), and the subsequent intracellular enzymatic cleavage pathways. Furthermore, this guide summarizes key quantitative data on transporter and enzyme kinetics, presents detailed experimental protocols for studying these systems, and visualizes the core signaling and metabolic pathways. Understanding these processes is paramount for advancements in industrial biotechnology, biofuel production, and the development of novel antimicrobial strategies targeting bacterial carbohydrate metabolism.

Introduction

Cellulose, the most abundant biopolymer on Earth, is a cornerstone of the global carbon cycle. Its breakdown into soluble oligosaccharides, such as cellobiose (B7769950) and cellotriose, is a critical first step for microbial assimilation. For many cellulolytic and non-cellulolytic bacteria, cellotriose is a preferred and energetically favorable substrate. The ability to transport and metabolize cellotriose provides a significant competitive advantage in complex microbial communities, such as those found in the soil, the rumen, and the human gut. This guide explores the core molecular machinery that enables bacteria to harness cellotriose as a vital source of energy.

Cellotriose Uptake: Gateway to the Cell

Bacteria have evolved specialized and highly efficient transport systems to capture cellotriose from the extracellular environment. The two predominant systems are the ATP-binding Cassette (ABC) transporters and the Phosphoenolpyruvate-dependent Phosphotransferase System (PTS).

ATP-Binding Cassette (ABC) Transporters

ABC transporters are multicomponent systems that utilize the energy from ATP hydrolysis to translocate substrates across the cell membrane. They are renowned for their high substrate affinity. In Gram-positive bacteria like Streptomyces reticuli and Clostridium thermocellum, these transporters are a primary mechanism for cellobiose and cellotriose uptake.[1][2][3][4]

A typical cellodextrin ABC transporter consists of:

  • A Substrate-Binding Protein (SBP): A lipoprotein anchored to the cell surface that binds cellotriose with high specificity and affinity.[1][4]

  • Two Transmembrane Domains (TMDs): Integral membrane proteins that form the channel through which the sugar passes.[1]

  • Two Nucleotide-Binding Domains (NBDs): Cytoplasmic proteins that bind and hydrolyze ATP, powering the transport process.[1][3]

In Streptomyces reticuli, the ceb operon encodes the components of a high-affinity cellobiose/cellotriose ABC transporter, including the binding protein CebE and the membrane proteins CebF and CebG.[1][2] The associated ATPase, MsiK, is encoded elsewhere in the genome.[1][2] Similarly, Clostridium thermocellum possesses multiple putative sugar ABC transporters, with specific substrate-binding proteins (CbpB, CbpC, CbpD) showing affinity for cellodextrins of varying lengths, including cellotriose.[4]

Phosphoenolpyruvate (B93156):Phosphotransferase System (PTS)

The PTS is another major carbohydrate transport system in bacteria, which couples translocation with phosphorylation. In this system, a phosphoryl group from phosphoenolpyruvate (PEP) is transferred through a cascade of proteins to the incoming sugar. In Enterococcus faecalis, two PTS transporters have been identified for the uptake of cellobiose and short cello-oligosaccharides.[5][6] One transporter, CelC1, is primarily involved in the uptake of disaccharides, while another, CelC2, preferentially transports longer oligosaccharides, with cellotriose being a substrate for both.[6]

Intracellular Metabolism of Cellotriose

Once inside the cell, cellotriose is rapidly catabolized into glucose or its phosphorylated derivatives, which can then enter central glycolysis. Bacteria primarily employ two distinct enzymatic strategies for this crucial step.

Hydrolytic Cleavage

The most direct pathway is the hydrolysis of β-1,4-glycosidic bonds by β-glucosidases (EC 3.2.1.21). These enzymes sequentially cleave glucose units from the non-reducing end of cellotriose, yielding three molecules of glucose, which are then typically phosphorylated by a glucokinase to enter glycolysis.[7][8][9]

Cellotriose + 2 H₂O → 3 Glucose

Phosphorolytic Cleavage

An energetically more efficient alternative is phosphorolytic cleavage, catalyzed by cellodextrin phosphorylase (CdP) (EC 2.4.1.49).[10][11] This enzyme cleaves the glycosidic bond using inorganic phosphate (B84403) (Pi) instead of water. The process yields α-glucose-1-phosphate and a shorter cellodextrin (cellobiose). The cellobiose can then be further cleaved by a cellobiose phosphorylase (CbP) into another molecule of α-glucose-1-phosphate and one molecule of glucose.

Cellotriose + Pi → α-Glucose-1-Phosphate + Cellobiose Cellobiose + Pi → α-Glucose-1-Phosphate + Glucose

The α-glucose-1-phosphate produced can be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis directly. This pathway conserves the energy of the glycosidic bond, saving one molecule of ATP per bond cleaved compared to the hydrolytic pathway.[12][13] This makes phosphorolysis particularly advantageous under energy-limiting conditions.[13]

Regulation of Cellotriose Utilization

The expression of genes encoding cellotriose transporters and metabolic enzymes is tightly regulated to ensure that they are synthesized only when the substrate is available and other, more easily metabolized sugars like glucose are absent.

Induction

The presence of cellobiose or cellotriose often induces the transcription of the relevant operons. In many bacteria, this is mediated by a transcriptional activator. For example, in Streptomyces reticuli, the regulator CebR controls the cellobiose-inducible ceb operon.[1][2] In Bacillus thuringiensis and Enterococcus faecalis, a LevR-like transcriptional activator, CelR, interacts with the alternative sigma factor σ⁵⁴ to activate the expression of the cel operon in response to cellobiose.[6][14]

Carbon Catabolite Repression (CCR)

When a preferred carbon source like glucose is present, the synthesis of enzymes for metabolizing secondary sugars like cellotriose is repressed. This phenomenon, known as CCR, is a global regulatory mechanism. In many Gram-positive bacteria, CCR is mediated by the catabolite control protein A (CcpA). In the presence of glucose, CcpA, complexed with a phosphorylated co-factor, binds to specific DNA sites (catabolite responsive elements, cre) in the promoter regions of target operons, repressing their transcription. This has been demonstrated for the cel operon in Bacillus thuringiensis.[14]

Quantitative Data on Cellotriose Transport and Metabolism

The efficiency of cellotriose utilization can be understood through the kinetic parameters of the key transporters and enzymes involved. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Bacterial Cellodextrin Transporters

BacteriumTransporter ComponentSubstrate(s)Kd (µM)Reference
Clostridium thermocellumCbpACellotriose1.1 ± 0.1[4]
Clostridium thermocellumCbpBCellobiose, Cellotriose, Cellotetraose0.11 - 0.23[4]
Clostridium thermocellumCbpCCellobiose, Cellotriose, Cellotetraose0.14 - 0.28[4]
Clostridium thermocellumCbpDCellobiose, Cellotriose, Cellotetraose0.22 - 0.35[4]
Streptomyces reticuliCebECellobiose, CellotrioseHigh Affinity (Kd not specified)[1]

Note: Kd (dissociation constant) is reported for substrate-binding proteins, which reflects the affinity of the initial binding step in transport.

Table 2: Kinetic Parameters of Bacterial Enzymes for Cellodextrin Metabolism

BacteriumEnzymeSubstrateApparent Km (mM)VmaxReference
Clostridium thermocellumCellodextrin PhosphorylaseCellopentaose0.61Not specified[11]
Clostridium thermocellumCellobiose PhosphorylaseCellobiose3.3Not specified[11]
Clostridium thermocellumβ-Glucosidases (intracellular)Cellodextrins≥70Not specified[11]
Prevotella ruminicolaCellobiose PhosphorylaseCellobioseNot specified34 nmol/min/mg protein[13]
Prevotella ruminicolaCellodextrin PhosphorylaseCellodextrinsNot specified19 nmol/min/mg protein[13]
Sporothrix schenckiiβ-Glucosidasep-NPG*44.1422.49 nmol/min/mg[15]

*p-Nitrophenyl-β-D-glucopyranoside (p-NPG) is a common chromogenic substrate used to assay β-glucosidase activity.

Visualizations of Key Pathways and Workflows

Bacterial Cellotriose Uptake and Metabolism

The following diagram illustrates the two primary pathways for cellotriose transport and subsequent intracellular breakdown.

Cellotriose_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Cellotriose_ext Cellotriose ABC_Transporter ABC Transporter (e.g., CebEFG) Cellotriose_ext->ABC_Transporter PTS_Transporter PTS Transporter (e.g., CelC) Cellotriose_ext->PTS_Transporter Cellotriose_int Cellotriose ABC_Transporter->Cellotriose_int ATP_ADP ATP -> ADP ABC_Transporter->ATP_ADP Cellotriose_P Cellotriose-6-P PTS_Transporter->Cellotriose_P PEP_PYR PEP -> Pyruvate PTS_Transporter->PEP_PYR BGL β-Glucosidase (BGL) Cellotriose_int->BGL CDP Cellodextrin Phosphorylase (CdP) Cellotriose_int->CDP Glycolysis Glycolysis Cellotriose_P->Glycolysis Glucose Glucose BGL->Glucose G1P Glucose-1-P CDP->G1P Pi Pi CDP->Pi Glucose->Glycolysis G1P->Glycolysis

Caption: Overview of bacterial cellotriose transport via ABC and PTS systems and subsequent metabolism.

Regulatory Circuit for Cellotriose Utilization

This diagram shows a generalized regulatory network involving induction and carbon catabolite repression.

Regulation_Pathway Cellotriose Cellotriose (Inducer) CelR_active Active Activator Cellotriose->CelR_active Activates Glucose Glucose CcpA_active Active Repressor (e.g., CcpA) Glucose->CcpA_active Activates (via metabolic signals) CelR_inactive Inactive Activator (e.g., CelR) Promoter Promoter (cel operon) CelR_active->Promoter Binds & Activates CcpA_active->Promoter Binds & Represses Genes Transporter & Enzyme Genes Promoter->Genes Transcription

Caption: Transcriptional regulation of cellotriose metabolism by induction and catabolite repression.

Experimental Workflow: Gene Expression Analysis

This diagram outlines a typical workflow to identify genes regulated by cellotriose.

Experimental_Workflow A Bacterial Culture (Minimal Medium) B1 Control Group (e.g., Glucose) A->B1 B2 Experimental Group (Cellotriose) A->B2 C Harvest Cells & Isolate Total RNA B1->C B2->C D RNA-Seq (Library Prep & Sequencing) C->D E Bioinformatic Analysis (Read Mapping, Differential Expression) D->E F Identify Upregulated Genes (Transporters, Enzymes, Regulators) E->F G Validate Targets (qRT-PCR, Gene Knockout) F->G

Caption: Workflow for identifying cellotriose-responsive genes using RNA-Seq.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to investigate cellotriose metabolism.

Protocol: Bacterial Growth Curve Analysis

Objective: To quantify bacterial growth rates with cellotriose as the sole carbon source.

Methodology:

  • Media Preparation: Prepare a defined minimal medium lacking any carbon source. Autoclave to sterilize. Prepare a filter-sterilized stock solution of cellotriose (e.g., 20% w/v).

  • Inoculum Preparation: Grow a starter culture of the bacterium overnight in a rich medium (e.g., LB broth). Wash the cells twice with sterile minimal medium (without a carbon source) by centrifugation to remove residual medium. Resuspend the final cell pellet in the minimal medium.

  • Experimental Setup: Aseptically add the cellotriose stock solution to flasks of sterile minimal medium to a final desired concentration (e.g., 0.2% or 0.5%). Add a control carbon source like glucose to a separate set of flasks. Inoculate the flasks with the washed cell suspension to a starting optical density at 600 nm (OD₆₀₀) of ~0.05.

  • Incubation and Monitoring: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).[16] Measure the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) using a spectrophotometer.[16]

  • Data Analysis: Plot OD₆₀₀ versus time on a semi-logarithmic scale. The growth rate (µ) can be calculated from the slope of the linear portion (exponential phase) of the curve.

Protocol: Radiolabeled Cellotriose Uptake Assay

Objective: To measure the kinetics of cellotriose transport into bacterial cells.

Methodology:

  • Cell Preparation: Grow bacteria to the mid-log phase in a medium containing an inducing sugar (if the transporter is inducible) but at a limiting concentration. Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., phosphate buffer), and resuspend them to a known cell density.

  • Assay Initiation: Equilibrate the cell suspension at the desired temperature. Initiate the uptake assay by adding radiolabeled [¹⁴C]cellotriose to the cell suspension at various final concentrations.

  • Time Course Sampling: At specific time points (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.

  • Washing: Immediately wash the filter with an ice-cold buffer to remove any non-transported, externally bound radiolabel.

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail. Measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to moles of substrate transported per milligram of cell protein. Plot the initial velocity of uptake against the substrate concentration. Determine the Km (transport affinity) and Vmax (maximum transport rate) by fitting the data to the Michaelis-Menten equation.

Protocol: β-Glucosidase/Cellodextrin Phosphorylase Enzyme Assay

Objective: To determine the activity of intracellular enzymes that cleave cellotriose.

Methodology:

  • Cell Extract Preparation: Grow and harvest cells as described above. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods like sonication or a French press. Centrifuge the lysate at high speed to pellet cell debris, collecting the supernatant which contains the crude cell extract. Determine the total protein concentration of the extract (e.g., using a Bradford assay).

  • β-Glucosidase Assay (Hydrolytic):

    • Reaction Setup: Prepare a reaction mixture containing a buffer (e.g., citrate (B86180) buffer, pH 5.0), the cell extract, and cellotriose as the substrate. A common alternative for high-throughput screening is a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (p-NPG).[15]

    • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

    • Detection: If using cellotriose, the reaction can be stopped at time points and the amount of glucose produced can be measured using a glucose oxidase assay kit. If using p-NPG, stop the reaction by adding a high pH solution (e.g., Na₂CO₃) and measure the release of p-nitrophenol spectrophotometrically at 405 nm.[15]

  • Cellodextrin Phosphorylase Assay (Phosphorolytic):

    • Reaction Setup: Prepare a reaction mixture containing a buffer, cell extract, cellotriose, and inorganic phosphate.

    • Incubation: Incubate at the optimal temperature.

    • Detection: The reaction can be monitored in the synthetic direction by measuring the consumption of inorganic phosphate or in the phosphorolytic direction by measuring the formation of glucose-1-phosphate using a coupled enzyme assay (e.g., with phosphoglucomutase and glucose-6-phosphate dehydrogenase, monitoring NADPH formation at 340 nm).[11]

  • Data Analysis: Calculate the specific activity of the enzyme in units such as nmol of product formed per minute per mg of protein.

Implications for Drug Development and Biotechnology

A thorough understanding of cellotriose metabolism offers significant opportunities. In biotechnology, engineering bacteria to more efficiently utilize cellodextrins from lignocellulosic biomass is a key strategy for improving the economic viability of biofuel and biochemical production. This could involve overexpressing high-affinity transporters or replacing hydrolytic enzymes with more energy-efficient phosphorylases.

From a therapeutic perspective, many pathogenic bacteria in the human gut rely on carbohydrate metabolism for colonization and virulence. The unique transporters and enzymes involved in cellodextrin utilization could serve as highly specific targets for novel antimicrobial agents. Inhibiting these pathways could selectively disadvantage pathogens without harming the host or commensal microbiota.

Conclusion

The utilization of cellotriose as an energy source is a highly optimized and tightly regulated process in many bacterial species. From high-affinity capture by sophisticated membrane transporters to energy-efficient intracellular cleavage, the pathways for cellotriose metabolism highlight the remarkable adaptability of bacteria. The data, diagrams, and protocols presented in this guide offer a comprehensive resource for researchers aiming to harness these systems for biotechnological applications or to target them for therapeutic intervention. Continued exploration in this field will undoubtedly uncover further molecular intricacies and unlock new opportunities for science and industry.

References

An In-depth Technical Guide to the Solubility of D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-(+)-Cellotriose in water and various organic solvents. The information is compiled to assist researchers and professionals in life sciences and drug development in effectively utilizing this oligosaccharide. This document summarizes available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Executive Summary

This compound, a trisaccharide composed of three β(1→4) linked D-glucose units, is a key compound in biofuel research, enzymology, and as a prebiotic. Its solubility is a critical parameter for its application in various experimental and industrial processes. This guide consolidates the known solubility data for this compound and provides methodologies for its empirical determination.

Solubility Data

The solubility of this compound has been reported in aqueous and limited organic solvents. The available data is presented below. For comparative context, solubility data for the related oligosaccharides, D-(+)-Cellobiose (a disaccharide) and D-(+)-Cellotetraose (a tetrasaccharide), are also included.

Aqueous Solubility

This compound is soluble in water. Several sources indicate a solubility of 50 mg/mL [1]. It is also noted that sonication can aid in its dissolution, suggesting that the process may be slow under static conditions[][3].

Table 1: Aqueous Solubility of this compound and Related Oligosaccharides

CompoundSolubility in WaterTemperatureNotes
D-(+)-Cellobiose12 g/100 mL (120 mg/mL)25°C-
This compound 50 mg/mL Not Specified Sonication may be required for dissolution.
D-(+)-Cellotetraose25 mg/mLNot SpecifiedSoluble, clear, colorless solution.
Organic Solvent Solubility

The solubility of this compound in organic solvents is generally limited. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Quantitative data for its solubility in these and other common organic solvents are not widely published.

For context, a study on the solubility of cellobiose (B7769950) in various organic solvents at 20°C indicated that hydrogen bond acceptors were the most effective solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
EthanolData not available
AcetoneData not available
ChloroformInsoluble (inferred from cellobiose data)
EtherInsoluble (inferred from cellobiose data)

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of this compound or other carbohydrates under specific experimental conditions, the following established methods are recommended.

Gravimetric Method

This is a fundamental and direct method for determining solubility.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Take a known volume or mass of the clear, saturated supernatant and evaporate the solvent completely.

  • Measurement: The mass of the remaining dried this compound is measured. The solubility is then calculated as the mass of solute per volume or mass of the solvent.

Phenol-Sulfuric Acid Method (Colorimetric)

This method is suitable for quantifying the total carbohydrate concentration in a solution.

Protocol:

  • Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (3.1.1 - 3.1.3).

  • Dilution: Accurately dilute a small aliquot of the saturated supernatant with the solvent.

  • Reaction:

    • To 1 mL of the diluted sample, add 1 mL of 5% aqueous phenol (B47542) solution.

    • Rapidly add 5 mL of concentrated sulfuric acid. This should be done in a fume hood with appropriate personal protective equipment. The reaction is highly exothermic.

    • Allow the mixture to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes to allow color development.

  • Measurement: Measure the absorbance of the resulting yellow-orange complex using a spectrophotometer at 490 nm.

  • Quantification: The concentration of this compound in the saturated solution is determined by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly sensitive and specific method for quantifying soluble carbohydrates.

Protocol:

  • Sample Preparation: Prepare a saturated solution and separate the supernatant as described in the gravimetric method (3.1.1 - 3.1.3).

  • Filtration and Dilution: Filter the saturated supernatant through a 0.22 µm syringe filter and accurately dilute it to a concentration within the linear range of the HPLC method.

  • Chromatographic Conditions (Example):

    • Column: A carbohydrate analysis column (e.g., an amino- or HILIC-based column).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used.

    • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for underivatized carbohydrates. Pulsed Amperometric Detection (PAD) can also be used for enhanced sensitivity.

    • Quantification: The concentration is determined by integrating the peak area and comparing it to a calibration curve generated from this compound standards of known concentrations.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

experimental_workflow Workflow for Solubility Determination cluster_prep Sample Preparation cluster_methods Quantification Methods cluster_gravimetric Gravimetric cluster_colorimetric Phenol-Sulfuric Acid cluster_hplc HPLC prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Separate undissolved solid (centrifuge/filter) prep2->prep3 grav1 Take known volume of saturated supernatant prep3->grav1 Saturated Supernatant color1 Dilute supernatant prep3->color1 Saturated Supernatant hplc1 Filter and dilute supernatant prep3->hplc1 Saturated Supernatant grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 result Final Solubility Value grav3->result Calculate mg/mL color2 React with Phenol & Sulfuric Acid color1->color2 color3 Measure absorbance at 490 nm color2->color3 color3->result hplc2 Inject into HPLC system hplc1->hplc2 hplc3 Quantify via peak area hplc2->hplc3 hplc3->result

Caption: Workflow for Determining this compound Solubility.

Conclusion

The solubility of this compound in water is approximately 50 mg/mL, while it exhibits limited solubility in organic solvents like DMSO and methanol. For precise solubility determination under specific experimental conditions, this guide provides detailed protocols for gravimetric, colorimetric (phenol-sulfuric acid), and HPLC-based methods. The provided information and methodologies will aid researchers in the effective design and execution of experiments involving this compound.

References

A Technical Guide to the Structural Differences Between Cellobiose, Cellotriose, and Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the core structural distinctions between the related β-glucans: cellobiose (B7769950), cellotriose, and cellulose (B213188). From the fundamental disaccharide repeating unit to the complex polymeric macromolecule, this document outlines the chemical, physical, and conformational differences that define their unique properties and biological functions. Detailed experimental methodologies for their characterization are also provided.

Core Structural Features: From Monomer to Polymer

The fundamental building block for cellobiose, cellotriose, and cellulose is the monosaccharide β-D-glucose . The defining structural feature that links these glucose units is the β(1→4) glycosidic bond . This covalent linkage is formed between the anomeric carbon (C1) of one glucose molecule and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule.[1] The 'β' configuration of this bond is critical; it forces each successive glucose unit to be inverted 180° relative to its neighbor.[2][3] This arrangement results in a linear, unbranched chain, a stark contrast to the helical structure of starch, which is formed by α(1→4) glycosidic bonds.[4]

  • Cellobiose is a disaccharide, representing the basic repeating unit of cellulose.[5][6] It consists of two β-D-glucose molecules joined by a single β(1→4) glycosidic bond.[6][7][8] As it possesses a hemiacetal group at one end, cellobiose is classified as a reducing sugar.[6][7]

  • Cellotriose is an oligosaccharide (specifically, a trisaccharide) composed of three β-D-glucose units linked by two β(1→4) glycosidic bonds.[9][10][11] It serves as an intermediate in the enzymatic or acidic hydrolysis of cellulose.

  • Cellulose is a polysaccharide, a long-chain polymer consisting of hundreds to many thousands of β(1→4) linked D-glucose units.[12][13][14] The extensive chain length, known as the degree of polymerization (DP), is a defining characteristic of cellulose and is the primary source of its structural role in nature.[13]

Quantitative Structural Comparison

The progressive polymerization from cellobiose to cellulose results in significant changes in their physicochemical properties. The table below summarizes the key quantitative differences.

ParameterCellobioseCellotrioseCellulose
Classification Disaccharide[6][7]Trisaccharide / Oligosaccharide[15]Polysaccharide[6][12]
Number of Glucose Units 23n (typically 300 to >10,000)[12][13]
Degree of Polymerization (DP) 23>10
Molecular Formula C₁₂H₂₂O₁₁[6][8]C₁₈H₃₂O₁₆[9][10][11](C₆H₁₀O₅)n[12][13]
Molecular Weight ( g/mol ) 342.30504.44[10][11]>1621 (highly variable, often >160,000)
Glycosidic Bonds One β(1→4) linkage[7]Two β(1→4) linkages[11]Many β(1→4) linkages[12][13]
Reducing End Yes (one hemiacetal group)[6][7]Yes (one hemiacetal group)No (practically, due to long chain)[6]
Water Solubility SolubleSolubleInsoluble[12][13]

Three-Dimensional Structure and Supramolecular Assembly

The linear, ribbon-like conformation imparted by the β(1→4) linkages allows cellulose chains to align parallel to each other.[3][14] This alignment facilitates extensive intra- and inter-chain hydrogen bonding , which is the driving force behind the assembly of individual polymer chains into highly ordered, crystalline structures known as microfibrils.[2][3][13] These strong, insoluble microfibrils are the primary structural component of plant cell walls.[12]

Cellulose exists in several different crystalline allomorphs, with Cellulose I (Iα and Iβ) being the most common native form.[13] The individual chains form layers or sheets stabilized by hydrogen bonds, and these layers then stack through weaker hydrophobic interactions and van der Waals forces to create the final three-dimensional fibril.[16] Cellobiose and cellotriose, being short oligomers, do not form such extensive crystalline fibers but can be crystallized for structural analysis, providing critical insight into the bond angles and conformations found within the larger cellulose polymer.[17][18]

Experimental Protocols for Structural Elucidation

The characterization of cellobiose, cellotriose, and cellulose relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Diffraction (XRD) for Cellulose Crystallinity

X-ray diffraction is a primary method for determining the three-dimensional arrangement of atoms in crystalline materials and for quantifying the degree of crystallinity in cellulose.[19][20]

Methodology:

  • Sample Preparation: The cellulose sample (e.g., from wood pulp or cotton) is first purified to remove lignin (B12514952) and hemicellulose. The sample is then dried and ground into a fine powder or pressed into a flat pellet to ensure random orientation of the crystallites.

  • Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly CuKα radiation) is directed at the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Data Analysis (Crystallinity Index - CI): The resulting diffractogram shows broad amorphous halos and sharp peaks corresponding to the crystalline domains. The CI can be calculated using several methods, most commonly the peak height method (Segal method).[21][22]

    • CI (%) = [(I₀₀₂ - Iₐₘ) / I₀₀₂] * 100

    • Where I₀₀₂ is the maximum intensity of the principal crystalline peak (at 2θ ≈ 22.5°) and Iₐₘ is the intensity of the amorphous background (at 2θ ≈ 18°).[21]

  • Crystal Structure Determination (Crystallography): For single crystals of cellobiose or cellotriose, X-ray crystallography is used.[17][18]

    • A high-quality single crystal is grown and mounted on a goniometer.

    • The crystal is rotated in the X-ray beam, and a complete diffraction pattern is collected.

    • The electron density map is calculated from the diffraction intensities, and a molecular model is built and refined to fit the map, yielding precise atomic coordinates, bond lengths, and angles.[23]

Solid-State ¹³C CP/MAS NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) with Cross-Polarization and Magic-Angle Spinning (CP/MAS) is a powerful, non-destructive technique for analyzing the ultrastructure of cellulose, including polymorphism and the ratio of crystalline to amorphous regions.[24][25]

Methodology:

  • Sample Preparation: A purified, dry cellulose sample (20-100 mg) is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (5-15 kHz) at the "magic angle" (54.7°) relative to the main magnetic field. This spinning averages out anisotropic interactions that would otherwise broaden the spectral lines.

  • CP/MAS Experiment: The ¹³C CP/MAS experiment is performed. Cross-polarization enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.

  • Spectral Analysis: The resulting ¹³C spectrum shows distinct chemical shifts for the carbon atoms in the glucose ring. The C4 and C6 signals are particularly informative.[24]

    • The C4 region (80–92 ppm) is resolved into two signals: a sharp peak around 89 ppm corresponding to the interior of crystalline fibrils and a broader peak around 84 ppm attributed to amorphous regions and fibril surfaces.[24]

    • The C1 region (102-108 ppm) can be used to distinguish between different allomorphs (e.g., Iα and Iβ).[26]

    • The ratio of the integrated areas of the crystalline and amorphous signals is used to calculate a quantitative measure of crystallinity.

High-Performance Liquid Chromatography (HPLC) of Oligosaccharides

HPLC is essential for the separation, identification, and quantification of oligosaccharides like cellobiose and cellotriose, often from cellulose hydrolysates. It is frequently coupled with mass spectrometry (LC-MS).[27][28]

Methodology:

  • Sample Preparation: The sample, a mixture of oligosaccharides, is dissolved in a suitable solvent (e.g., ultrapure water or acetonitrile/water). For enhanced detection by UV or fluorescence detectors, the oligosaccharides can be derivatized with a chromophore or fluorophore tag (e.g., 2-aminopyridine).[28]

  • Chromatographic Separation: The sample is injected into the HPLC system.

    • Column: A porous graphitized carbon (PGC) or an amino-functionalized silica (B1680970) column is commonly used for separating underivatized oligosaccharides based on their size and structure.[29] Reversed-phase columns (e.g., C18) are effective for derivatized oligosaccharides.[28]

    • Mobile Phase: A gradient elution is typically employed, starting with a high concentration of a weak solvent (e.g., acetonitrile) and gradually increasing the concentration of a strong solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility).

  • Detection:

    • As the separated oligosaccharides elute from the column, they are detected. Common detectors include Refractive Index (RI), Evaporative Light Scattering (ELSD), or, for derivatized samples, UV/Visible or Fluorescence detectors.

    • For LC-MS, the eluent is directed into the ion source of a mass spectrometer, which provides mass-to-charge ratio data for each component, allowing for definitive identification and structural confirmation.[29]

  • Quantification: The concentration of each oligosaccharide is determined by comparing its peak area to that of known standards.

Visualizing Structural and Methodological Relationships

The following diagrams illustrate the hierarchical structure of these molecules and the workflow for their analysis.

G A β-D-Glucose (Monomer) B Cellobiose (Dimer, DP=2) A->B β(1→4) bond C Cellotriose (Trimer, DP=3) B->C β(1→4) bond D Cellulose (Polymer, DP=n) C->D Polymerization (many β(1→4) bonds)

Caption: Hierarchical relationship from glucose monomer to cellulose polymer.

G cluster_poly Polymer Analysis cluster_oligo Oligomer Analysis start Biomass Sample (e.g., Wood, Cotton) proc1 Chemical Purification (Remove Lignin, Hemicellulose) start->proc1 split proc1->split poly_analysis Isolated Cellulose split->poly_analysis oligo_analysis Hydrolysis split->oligo_analysis xrd X-Ray Diffraction (XRD) - Crystallinity Index - Allomorph type poly_analysis->xrd nmr Solid-State NMR - Crystallinity - Conformation poly_analysis->nmr result Structural Elucidation (3D Structure, DP, Linkages) xrd->result nmr->result hplc HPLC-MS - Separate & Identify - Quantify Oligosaccharides oligo_analysis->hplc hplc->result

Caption: Experimental workflow for structural characterization of cellulose.

G bond β(1→4) Glycosidic Bond chain Linear, Ribbon-like Polymer Chain bond->chain results in hbond Intra- & Inter-chain Hydrogen Bonding chain->hbond enables fibril Microfibril Assembly hbond->fibril leads to property High Tensile Strength & Insolubility fibril->property confers

Caption: Logical flow from chemical bond to macroscopic properties.

References

Cellotriose: A Key Damage-Associated Molecular Pattern Activating Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The plant cell wall, a dynamic barrier against environmental stresses, is a primary target during pathogen invasion. Degradation of cell wall components by microbial enzymes releases oligosaccharides that can act as endogenous signaling molecules, known as Damage-Associated Molecular Patterns (DAMPs). Among these, cellotriose (B13521), a β-1,4-linked glucose trimer derived from cellulose (B213188), has emerged as a crucial signaling molecule in the activation of plant defense responses. This technical guide provides a comprehensive overview of the current understanding of cellotriose-mediated plant immunity, detailing the signaling cascade from perception to downstream gene activation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate further research and potential applications in crop protection and drug development.

Introduction

Plants have evolved a sophisticated innate immune system to defend against invading pathogens. This system relies on the recognition of conserved microbial signatures, termed Microbe-Associated Molecular Patterns (MAMPs), and endogenous molecules released upon tissue damage, known as DAMPs[1][2]. Cellotriose, a product of cellulose degradation, is recognized as a DAMP, alerting the plant to a breach in its cell wall integrity and triggering a cascade of defense responses[3][4]. Understanding the intricacies of cellotriose signaling is paramount for developing novel strategies to enhance plant resilience to pathogens.

Cellotriose Perception and Early Signaling Events

The initial step in cellotriose-mediated defense is its perception at the cell surface. This is followed by a rapid series of intracellular events that transduce the signal and initiate a defensive state.

The CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1)

Recent studies have identified the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a malectin domain-containing leucine-rich repeat receptor kinase (LRR-RLK), as the primary receptor for cellotriose in Arabidopsis thaliana[3]. The malectin domain is responsible for binding cellotriose, initiating the downstream signaling cascade.

Ion Fluxes and Reactive Oxygen Species (ROS) Production

Upon binding of cellotriose to CORK1, a rapid and transient influx of calcium ions (Ca2+) into the cytosol is observed. This Ca2+ influx is a critical secondary messenger in plant defense signaling. In contrast to some other DAMPs, cellobiose (B7769950) (a closely related disaccharide) does not stimulate detectable reactive oxygen species (ROS) production or callose deposition. However, cellotriose has been shown to induce ROS production, which acts synergistically with the signaling pathways triggered by MAMPs like chitin.

Downstream Signaling Cascades

The initial perception and early signaling events lead to the activation of downstream kinase cascades and transcriptional reprogramming, culminating in the production of defense-related compounds.

Mitogen-Activated Protein Kinase (MAPK) Activation

Cellotriose treatment leads to the rapid and transient phosphorylation, and thus activation, of MAP kinases, particularly MPK3 and MPK6. This activation is a central hub in plant immunity, integrating signals from various receptors to orchestrate a comprehensive defense response.

Transcriptional Reprogramming

The activation of MAPK cascades results in the phosphorylation of transcription factors, leading to widespread changes in gene expression. Notably, the expression of several WRKY transcription factor genes, such as WRKY30 and WRKY40, is rapidly and strongly induced upon cellotriose treatment. These transcription factors, in turn, regulate the expression of a battery of defense-related genes.

Quantitative Data on Cellotriose-Induced Defense Responses

The following tables summarize key quantitative data from studies on cellotriose and related cellooligomer-induced defense responses in Arabidopsis thaliana.

Table 1: Early Signaling Events Induced by Cellobiose/Cellotriose

ResponseElicitorTimingMagnitudeReference
Intracellular Ca2+ ElevationCellobiosePeaks at 100 s, lasts ~200 s-
MPK6 PhosphorylationCellobiosePeaks at 10 minStrong activation
MPK3 PhosphorylationCellobioseVisible between 5-15 minWeaker than MPK6
WRKY30 Gene ExpressionCellobiosePeaks at 25 minStrong induction

Table 2: Comparison of Gene Expression Changes Induced by Different Elicitors (25 min treatment)

Gene CategoryCellobiose Fold ChangeChitin Fold ChangeOG Fold ChangeReference
Salicylic Acid Signaling (SAG101, PAD4)Up-regulatedUp-regulatedUp-regulated
Ethylene Synthesis (ACS7)~15~17~10
Jasmonic Acid Synthesis (LOX3, LOX4)Up-regulatedUp-regulatedUp-regulated

Signaling Pathway and Experimental Workflow Diagrams

Cellotriose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cellotriose Cellotriose CORK1 CORK1 Receptor Cellotriose->CORK1 Ca_Channel Ca²⁺ Channel CORK1->Ca_Channel Activates MAPKKK MAPKKK CORK1->MAPKKK Activates Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Ca_influx->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK MPK3_6 MPK3/MPK6 MAPKK->MPK3_6 WRKYs WRKY TFs (e.g., WRKY30/40) MPK3_6->WRKYs Phosphorylates Defense_Genes Defense Gene Expression WRKYs->Defense_Genes

Caption: Cellotriose signaling pathway in plants.

Experimental_Workflow cluster_assays Downstream Assays Plant_Material Plant Material (e.g., Arabidopsis seedlings) Elicitor_Treatment Cellotriose Treatment Plant_Material->Elicitor_Treatment Time_Course Time Course Sampling Elicitor_Treatment->Time_Course ROS_Assay ROS Measurement (Luminol Assay) Time_Course->ROS_Assay Calcium_Imaging Calcium Imaging (Aequorin) Time_Course->Calcium_Imaging MAPK_Assay MAPK Activation Assay (Western Blot) Time_Course->MAPK_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Time_Course->Gene_Expression GUS_Staining Promoter Activity (GUS Staining) Time_Course->GUS_Staining Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Calcium_Imaging->Data_Analysis MAPK_Assay->Data_Analysis Gene_Expression->Data_Analysis GUS_Staining->Data_Analysis

Caption: General experimental workflow for studying cellotriose-induced defense.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cellotriose signaling in plants.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is adapted for measuring the oxidative burst in plant leaf discs using a luminol-based assay.

  • Materials:

    • Arabidopsis thaliana leaf discs (4-6 weeks old plants)

    • Luminol (B1675438) (L-012)

    • Horseradish peroxidase (HRP)

    • Cellotriose solution (e.g., 1 mg/mL in water)

    • 96-well white microplate

    • Luminometer

  • Procedure:

    • Excise leaf discs (4 mm diameter) and float them on sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

    • The next day, replace the water with a solution containing 20 µM luminol and 1 µg/mL HRP.

    • Incubate for at least 2 hours in the dark.

    • Place the 96-well plate in a luminometer and measure the background luminescence for 5-10 minutes.

    • Add cellotriose solution to the desired final concentration (e.g., 100 µg/mL) to each well.

    • Immediately start measuring luminescence every 1-2 minutes for at least 30-60 minutes.

    • Data is typically expressed as relative light units (RLU).

In Vivo Measurement of Cytosolic Calcium Elevation

This protocol utilizes aequorin, a Ca2+-sensitive photoprotein, expressed in transgenic Arabidopsis to monitor changes in cytosolic Ca2+ concentration.

  • Materials:

    • Transgenic Arabidopsis thaliana seedlings expressing cytosolic aequorin.

    • Coelenterazine (B1669285) (e.g., 5 mM in ethanol)

    • Cellotriose solution

    • Luminometer with an injection system

  • Procedure:

    • Grow transgenic seedlings in liquid culture for 7-10 days.

    • Reconstitute aequorin by incubating the seedlings in a solution containing 5 µM coelenterazine in the dark for at least 4 hours (or overnight).

    • Gently wash the seedlings with fresh growth medium to remove excess coelenterazine.

    • Place individual seedlings in the wells of a 96-well white plate with fresh medium.

    • Measure the basal luminescence in a luminometer.

    • Inject the cellotriose solution to the desired final concentration.

    • Record luminescence immediately and continuously for at least 5-10 minutes.

    • The luminescence data can be converted to Ca2+ concentrations using a standard calibration curve.

MAPK Activation Assay (Western Blot)

This protocol details the detection of phosphorylated (activated) MAPKs in response to cellotriose treatment.

  • Materials:

    • Arabidopsis thaliana seedlings

    • Cellotriose solution

    • Liquid nitrogen

    • Protein extraction buffer

    • SDS-PAGE gels and Western blotting apparatus

    • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Chemiluminescence detection reagents

  • Procedure:

    • Treat Arabidopsis seedlings with cellotriose for various time points (e.g., 0, 5, 10, 15, 30 minutes).

    • At each time point, flash-freeze the seedlings in liquid nitrogen and grind to a fine powder.

    • Extract total proteins using a suitable extraction buffer containing phosphatase inhibitors.

    • Determine protein concentration using a Bradford or BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol is for quantifying the expression levels of defense-related genes, such as WRKY30, in response to cellotriose.

  • Materials:

    • Arabidopsis thaliana seedlings treated with cellotriose

    • Liquid nitrogen

    • RNA extraction kit

    • DNase I

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Gene-specific primers (e.g., for WRKY30 and a reference gene like ACTIN2)

    • qPCR instrument

  • Procedure:

    • Harvest and flash-freeze seedlings at different time points after cellotriose treatment.

    • Extract total RNA using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) for each sample.

    • Set up the qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers.

    • Run the qPCR program on a real-time PCR machine.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

GUS Histochemical Assay for Promoter Activity

This protocol is for visualizing the activity of a promoter fused to the β-glucuronidase (GUS) reporter gene in response to cellotriose.

  • Materials:

    • Transgenic Arabidopsis seedlings carrying a promoter-GUS fusion construct (e.g., pWRKY30:GUS)

    • Cellotriose solution

    • GUS staining solution (containing X-Gluc)

    • 90% acetone (B3395972) (ice-cold)

    • Ethanol (B145695) series (70%, 50%, 30%, 10%)

    • Microscope

  • Procedure:

    • Treat transgenic seedlings with cellotriose for the desired duration.

    • Fix the seedlings in ice-cold 90% acetone for 20-30 minutes.

    • Wash the seedlings with GUS staining buffer without X-Gluc.

    • Incubate the seedlings in GUS staining solution containing X-Gluc at 37°C in the dark until blue color develops (can range from a few hours to overnight).

    • Stop the reaction by removing the staining solution.

    • Clear the chlorophyll (B73375) from the tissues by washing with an ethanol series (e.g., 70% ethanol until tissues are clear).

    • Observe and photograph the staining pattern under a microscope.

Conclusion and Future Perspectives

Cellotriose is a potent elicitor of plant defense responses, acting as a key signal of cell wall damage. The elucidation of its perception by the CORK1 receptor and the subsequent signaling cascade has significantly advanced our understanding of plant immunity. The methodologies outlined in this guide provide a robust framework for further investigation into this and other DAMP-mediated signaling pathways. Future research should focus on identifying additional components of the cellotriose signaling network, understanding its cross-talk with other immune pathways, and exploring its potential for developing novel, sustainable strategies for crop protection. The targeted manipulation of cellotriose perception and signaling could lead to the development of crops with enhanced resistance to a broad range of pathogens, contributing to global food security.

References

Methodological & Application

Application Notes: D-(+)-Cellotriose as a Substrate for Cellulase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of cellulose (B213188) is a cornerstone of biofuel research, textile processing, and drug development targeting microbial polysaccharide degradation. Accurate measurement of cellulase (B1617823) activity is critical for these applications. While insoluble or semi-soluble polymeric substrates like Avicel and carboxymethyl cellulose (CMC) are commonly used, they present challenges in kinetic analysis due to their heterogeneity and physical properties. D-(+)-Cellotriose, a soluble, well-defined trisaccharide (β-1,4 linked D-glucose units), serves as an ideal substrate for detailed kinetic characterization of individual cellulase components, such as endoglucanases and cellobiohydrolases (exoglucanases). Its use allows for homogenous reaction conditions, facilitating the determination of precise Michaelis-Menten kinetic parameters and the study of inhibition mechanisms.

Application Notes

Advantages of Using this compound:
  • Solubility: As a soluble substrate, this compound allows for homogenous assay conditions, eliminating the mass transfer limitations and complex adsorption kinetics associated with insoluble substrates.

  • Defined Structure: Its precise molecular weight and structure enable the accurate calculation of molar concentrations, leading to more reliable kinetic constants (Kₘ, kcat).

  • Specificity: It is an excellent substrate for characterizing the activity of specific cellulase components. Endoglucanases cleave the internal glycosidic bond, while cellobiohydrolases (CBH) can process it from the chain end.[1] This allows for dissecting the roles of individual enzymes within a complex cellulase mixture.

Considerations and Limitations:
  • Product Inhibition: The hydrolysis of cellotriose (B13521) yields glucose and cellobiose (B7769950). Both products can act as inhibitors of cellulase activity—cellobiose often as a competitive inhibitor and glucose as a non-competitive inhibitor.[1] Kinetic models must account for this to accurately determine enzyme parameters.

  • Transglycosylation Reactions: Some cellulases, particularly certain endoglucanases, can catalyze transglycosylation reactions, where a glycosyl unit is transferred to another sugar molecule instead of water.[2][3] This can complicate the interpretation of results, as it may lead to the formation of products larger than the original substrate, affecting the quantification of reducing sugars.

  • Substrate Cost: Compared to bulk polysaccharides, purified cellotriose is more expensive, which may limit its use in large-scale or high-throughput screening applications.

Data Presentation

Quantitative data for cellulase kinetics vary significantly based on the enzyme source, substrate type, and reaction conditions. The tables below provide a comparative overview.

Table 1: Comparison of Typical Michaelis-Menten Constants (Kₘ) for Cellulases with Various Substrates

Enzyme SourceSubstrateTypical Kₘ RangeNotes
Trichoderma reesei (Complex)Pretreated Sugarcane Bagasse54 - 210 g/LKₘ varies greatly with pretreatment and enzyme loading.[4]
Trichoderma virideCarboxymethyl Cellulose (CMC)68 µM (approx. 3.6 mg/mL)Values are highly dependent on the degree of substitution and polymerization of the CMC.[5][6]
Aspergillus nigerCarboxymethyl Cellulose (CMC)0.011 g/mL (11 mg/mL)Demonstrates the high variability between different microbial sources.[7]
T. reesei Cellobiohydrolase IIThis compound > 1 mMThis is an illustrative value; progress-curve analysis is often required due to significant product inhibition.[1]

Note: Direct comparison of Kₘ values between insoluble (g/L) and soluble (µM, mg/mL) substrates is challenging but illustrates the different affinity ranges.

Table 2: Comparison of Assay Protocols Using this compound

FeatureProtocol 1: Reducing Sugar AssayProtocol 2: Coupled Enzyme Assay
Principle Direct measurement of reducing ends generated by hydrolysis.Enzymatic conversion of all products to glucose, followed by specific glucose quantification.
Primary Reagent 3,5-Dinitrosalicylic Acid (DNS)β-Glucosidase, Glucose Oxidase/Peroxidase (GOPOD)
Detection Method Colorimetric (Absorbance at 540 nm)Colorimetric (Absorbance at ~510 nm)
Specificity Measures total reducing sugars (glucose, cellobiose, unreacted cellotriose).Highly specific for glucose.
Sensitivity Lower; can be affected by reducing agents in the sample.Higher; less prone to interference.
Complexity Simpler, fewer reagents.More complex, requires additional enzyme and reaction step.
Best For Initial screening, qualitative assessment.Detailed kinetic studies, inhibitor screening.

Experimental Protocols & Visualizations

Logical Workflow: Synergistic Action of Cellulases

The relevance of cellotriose as a substrate is rooted in the natural process of cellulose degradation, where different enzymes act in synergy.

G cluster_cellulose Cellulose Chain cluster_enzymes Cellulase Components cluster_products Soluble Oligosaccharides cellulose G G G G G G G G exo Cellobiohydrolase (CBH) cellulose:g8->exo Processive Action (from chain end) endo Endoglucanase endo->cellulose:g4 Internal Cleavage oligos Longer Oligosaccharides endo->oligos cellobiose Cellobiose (G2) exo->cellobiose cellotriose This compound (G3) cellotriose->cellobiose glucose Glucose (G1) cellotriose->glucose Hydrolysis Products oligos->endo Further Hydrolysis oligos->exo oligos->cellotriose oligos->cellobiose

Caption: Synergistic degradation of cellulose by endo- and exoglucanases.

Protocol 1: Cellulase Activity via Reducing Sugar (DNS) Method

This protocol measures the increase in reducing sugars resulting from the enzymatic hydrolysis of this compound.

G prep 1. Reagent Preparation - this compound Solution - DNS Reagent - Citrate (B86180) Buffer (pH 4.8) - Glucose Standard setup 2. Reaction Setup - Add Buffer and Substrate to tubes - Pre-incubate at 50°C prep->setup start 3. Start Reaction - Add Cellulase Enzyme Solution - Incubate for a defined time (e.g., 30 min) setup->start stop 4. Stop Reaction - Add DNS Reagent start->stop develop 5. Color Development - Boil for 5-10 minutes - Cool to Room Temperature stop->develop measure 6. Measurement - Add water to dilute - Read Absorbance at 540 nm develop->measure analyze 7. Data Analysis - Create Glucose Standard Curve - Calculate Reducing Sugar Released (µmol/min) measure->analyze

Caption: Workflow for the DNS-based cellulase activity assay.

  • Reagent Preparation:

    • Substrate Stock (10 mM this compound): Dissolve 50.45 mg of this compound (MW: 504.44 g/mol ) in 10 mL of 50 mM sodium citrate buffer (pH 4.8).

    • 50 mM Sodium Citrate Buffer (pH 4.8): Prepare by mixing appropriate volumes of 50 mM citric acid and 50 mM trisodium (B8492382) citrate to achieve the target pH.

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 80 mL of deionized water. Gently heat to dissolve and bring the final volume to 100 mL. Store in a dark bottle.

    • Glucose Standard (10 mM): Dissolve 180.16 mg of D-glucose in 100 mL of deionized water.

  • Enzyme Preparation:

    • Prepare a stock solution of the cellulase enzyme in cold citrate buffer.

    • Create a series of dilutions to ensure the final activity falls within the linear range of the assay.

  • Assay Procedure:

    • Label microcentrifuge tubes for blanks, standards, and samples.

    • Add 0.5 mL of the 10 mM cellotriose solution to each tube.

    • Add 0.4 mL of citrate buffer to each tube.

    • Pre-incubate the tubes at the desired temperature (e.g., 50°C) for 5 minutes.

    • To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the sample tubes. Add 0.1 mL of buffer to the blank tubes.

    • Incubate for a precise time (e.g., 15-60 minutes). The time should be chosen to ensure less than 15% of the substrate is consumed.

    • Stop the reaction by adding 1.0 mL of DNS reagent to each tube and vortexing immediately.

    • Place all tubes in a boiling water bath for exactly 5 minutes.

    • Cool the tubes to room temperature in a water bath.

    • Add 3.0 mL of deionized water to each tube and mix.

    • Measure the absorbance at 540 nm using a spectrophotometer, using the reagent blank to zero the instrument.

  • Calculation:

    • Prepare a standard curve using known concentrations of glucose.

    • Determine the amount of reducing sugar produced in your samples from the standard curve.

    • Calculate the enzyme activity in International Units (IU), where 1 IU is defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions.

Protocol 2: Coupled Enzyme Assay for Cellulase Activity

This protocol uses an excess of β-glucosidase to convert all soluble hydrolysis products (cellobiose) to glucose, which is then specifically quantified.

G cluster_step1 Step 1: Cellulase Reaction cluster_step2 Step 2: Glucose Quantification s1_setup 1. Reaction Setup - Buffer, Cellotriose, β-Glucosidase* - Pre-incubate at 50°C s1_start 2. Start Reaction - Add Cellulase Enzyme - Incubate for defined time s1_setup->s1_start note *β-Glucosidase is added to the initial reaction mix to immediately convert any cellobiose product to glucose. s1_setup->note s1_stop 3. Stop Reaction - Heat inactivation (e.g., 100°C for 10 min) s1_start->s1_stop s2_setup 4. Aliquot Transfer - Transfer supernatant to new plate/tubes s1_stop->s2_setup s2_gopod 5. Add GOPOD Reagent - Glucose Oxidase/Peroxidase s2_setup->s2_gopod s2_incubate 6. Color Development - Incubate at 37°C for 20 min s2_gopod->s2_incubate s2_measure 7. Measurement - Read Absorbance at 510 nm s2_incubate->s2_measure

Caption: Workflow for the coupled cellulase activity assay.

  • Reagent Preparation:

    • Substrate Stock (10 mM this compound): Prepare as in Protocol 1.

    • 50 mM Sodium Citrate Buffer (pH 4.8): Prepare as in Protocol 1.

    • β-Glucosidase Solution: Prepare a solution of β-glucosidase (from Aspergillus niger or other sources) at a concentration sufficient to ensure rapid conversion of cellobiose to glucose (e.g., 20 U/mL) in the same citrate buffer. Ensure it has no contaminating cellulase activity.

    • Glucose Assay Reagent (GOPOD): Prepare a commercial glucose oxidase/peroxidase reagent according to the manufacturer's instructions.

  • Enzyme Preparation:

    • Prepare dilutions of the cellulase enzyme as described in Protocol 1.

  • Assay Procedure (Cellulase Reaction):

    • In a microcentrifuge tube, combine:

      • 0.5 mL of 10 mM this compound solution

      • 0.3 mL of 50 mM citrate buffer

      • 0.1 mL of β-glucosidase solution

    • Pre-incubate at the desired temperature (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the diluted cellulase enzyme. For the blank, add 0.1 mL of buffer.

    • Incubate for a precise time (e.g., 15-60 minutes).

    • Terminate the reaction by placing the tubes in a boiling water bath for 10 minutes to denature all enzymes.

    • Centrifuge the tubes (e.g., 10,000 x g for 5 min) to pellet any denatured protein.

  • Glucose Quantification:

    • Transfer 0.1 mL of the clear supernatant from each reaction tube to a new tube or a 96-well plate.

    • Add 1.0 mL of the prepared GOPOD reagent.

    • Incubate at 37°C for 20 minutes, or as specified by the reagent manufacturer, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically 510 nm).

  • Calculation:

    • Prepare a standard curve using known concentrations of glucose.

    • Determine the total amount of glucose produced in your samples from the standard curve.

    • Calculate the cellulase activity in International Units (IU), noting that the measured glucose is the final product of the coupled reaction.

References

Application Note: D-(+)-Cellotriose as a Standard for Carbohydrate Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of carbohydrates in various matrices, including biomass hydrolysates, food products, and pharmaceutical formulations. The accuracy of quantitative analysis hinges on the use of high-purity standards for calibration. D-(+)-Cellotriose, a cello-oligosaccharide composed of three β-(1→4) linked D-glucose units, serves as a critical reference standard for the analysis of cellulosic materials and related oligosaccharides. Its use allows for the accurate determination of the concentration of cellotriose (B13521) and can be part of a larger calibration suite for profiling cello-oligosaccharides.

This document provides detailed application notes and protocols for the use of this compound as a standard in two common HPLC methodologies: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and HPLC with Refractive Index Detection (HPLC-RID).

Quantitative Data Presentation

Calibration curves for this compound should be generated to establish the relationship between the analyte concentration and the detector response. The following tables provide representative data for calibration curves obtained using HPAE-PAD and HPLC-RID systems.

HPAE-PAD Calibration Data for this compound
StandardConcentration (µg/mL)Peak Area (nC*min)
10.51.2
21.02.5
32.56.3
45.012.5
510.025.1
620.050.2
Linearity (R²) \multicolumn{2}{c}{0.9998 }
HPLC-RID Calibration Data for this compound
StandardConcentration (mg/mL)Peak Area (µRIU*s)
10.115,200
20.2538,000
30.576,500
41.0152,500
52.5381,000
65.0762,000
Linearity (R²) \multicolumn{2}{c}{0.9995 }

Experimental Protocols

Protocol 1: this compound Analysis by HPAE-PAD

This method is highly sensitive and specific for carbohydrates and is well-suited for complex matrices.[1][2]

3.1.1. Materials and Reagents

  • This compound standard (high purity)

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w)

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • Syringe filters (0.22 µm)

3.1.2. Equipment

  • High-Performance Ion Chromatography System

  • Pulsed Amperometric Detector with a gold working electrode

  • Dionex CarboPac™ PA200 column (or equivalent)

3.1.3. Preparation of Standards and Samples

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of deionized water to obtain a stock solution of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with deionized water to prepare a series of working standards with concentrations ranging from 0.5 µg/mL to 20 µg/mL.

  • Sample Preparation: Dilute the sample to be analyzed with deionized water to fall within the calibration range. Filter all standards and samples through a 0.22 µm syringe filter before injection.

3.1.4. HPLC Conditions

  • Column: Dionex CarboPac™ PA200 (3 x 250 mm)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: 200 mM NaOH

  • Mobile Phase C: 1 M NaOAc in 100 mM NaOH

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B %C
    0.0 90 10 0
    20.0 90 10 0
    20.1 50 50 0
    30.0 50 50 0
    30.1 0 0 100
    40.0 0 0 100
    40.1 90 10 0

    | 50.0 | 90 | 10 | 0 |

  • PAD Settings: Standard quadruple potential waveform for carbohydrates.

Protocol 2: this compound Analysis by HPLC-RID

This method is robust and suitable for higher concentrations of carbohydrates, often used for analyzing the products of biomass hydrolysis.

3.2.1. Materials and Reagents

  • This compound standard (high purity)

  • Deionized water (18.2 MΩ·cm), HPLC grade

  • Sulfuric acid (H₂SO₄), optional for mobile phase

  • Syringe filters (0.45 µm)

3.2.2. Equipment

  • HPLC system with a Refractive Index Detector

  • Bio-Rad Aminex HPX-87P column (or equivalent)[3][4][5]

  • Column oven

3.2.3. Preparation of Standards and Samples

  • Stock Standard Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of deionized water to create a 5 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.

  • Sample Preparation: Dilute the sample with deionized water to ensure the concentration of cellotriose is within the established calibration range. Filter all standards and samples through a 0.45 µm syringe filter prior to injection.

3.2.4. HPLC Conditions

  • Column: Bio-Rad Aminex HPX-87P (300 x 7.8 mm)[3][4][5]

  • Mobile Phase: Deionized water (HPLC grade)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector Temperature: 35°C

  • Injection Volume: 20 µL

  • Run Time: Approximately 25 minutes

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weigh this compound Standard dissolve Dissolve in Deionized Water weigh->dissolve serial_dilute Serial Dilution to Working Standards dissolve->serial_dilute filter Filter Standards & Samples (0.22/0.45 µm) serial_dilute->filter sample_prep Prepare/Dilute Sample sample_prep->filter inject Inject into HPLC System filter->inject separate Separation on Column inject->separate detect Detection (PAD or RID) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for carbohydrate analysis using this compound as a standard.

Logical Relationship for Quantitative Analysis

Quantitative_Analysis cluster_standards Calibration Standards cluster_curve Calibration Curve cluster_sample Unknown Sample conc Known Concentration (e.g., µg/mL) peak_area Measured Peak Area (Detector Response) conc->peak_area is proportional to plot Plot Peak Area vs. Concentration peak_area->plot linear_reg Linear Regression y = mx + c R² > 0.995 plot->linear_reg calc_conc Calculate Concentration using Calibration Curve linear_reg->calc_conc use equation unknown_area Measure Peak Area of Unknown Sample unknown_area->calc_conc

Caption: Logical relationship for quantitative analysis using an external standard.

References

Application of D-(+)-Cellotriose in Biofuel Research and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, serves as a crucial intermediate in the enzymatic degradation of cellulose (B213188). Its application in biofuel research is multifaceted, ranging from its use as a substrate to characterize cellulolytic enzymes to its role as an inducer of cellulase (B1617823) gene expression. Understanding the interactions of cellotriose (B13521) with enzymes and microbial systems is paramount for optimizing the conversion of lignocellulosic biomass into biofuels. These application notes provide detailed protocols and data for utilizing this compound in key areas of biofuel research.

This compound as a Substrate for Cellulase Activity Assays

The enzymatic hydrolysis of cellulose is a critical step in biofuel production. This compound is an ideal substrate for assaying the activity of β-glucosidases, a class of cellulolytic enzymes that hydrolyze short-chain cello-oligosaccharides to glucose.

Application Note:

Assaying β-glucosidase activity with this compound allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). This information is vital for enzyme selection, engineering, and process optimization for efficient cellulose saccharification.

Experimental Protocol: β-Glucosidase Activity Assay using this compound

Objective: To determine the kinetic parameters of a β-glucosidase enzyme using this compound as a substrate.

Materials:

  • This compound (≥95% purity)

  • β-glucosidase enzyme solution (e.g., from Trichoderma reesei)

  • 50 mM Sodium Acetate (B1210297) buffer (pH 5.0)

  • D-Glucose standard solution (for calibration curve)

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector and a suitable carbohydrate analysis column (e.g., Aminex HPX-87H).

  • Microcentrifuge tubes

  • Water bath or incubator at 50°C

  • Syringe filters (0.22 µm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in 50 mM sodium acetate buffer (pH 5.0). Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 0.5 mM to 10 mM.

  • Enzyme Preparation: Dilute the β-glucosidase enzyme solution in cold 50 mM sodium acetate buffer to a concentration that results in a linear rate of product formation over the desired reaction time.

  • Enzymatic Reaction: a. Pre-warm the substrate solutions and the enzyme solution to 50°C. b. In a microcentrifuge tube, mix 450 µL of the substrate solution with 50 µL of the diluted enzyme solution. c. Incubate the reaction mixture at 50°C for a specific time (e.g., 10, 20, 30 minutes) to ensure initial velocity conditions. d. Stop the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme. e. As a control, prepare a blank for each substrate concentration by adding the enzyme after the heat-inactivation step.

  • Quantification of Products by HPLC: a. Filter the reaction mixtures through a 0.22 µm syringe filter. b. Analyze the samples by HPLC to quantify the concentrations of glucose, cellobiose (B7769950), and remaining cellotriose. c. HPLC Conditions (Example):

    • Column: Aminex HPX-87H
    • Mobile Phase: 5 mM H2SO4
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 60°C
    • Detector: Refractive Index (RI)

  • Data Analysis: a. Generate a standard curve for D-glucose to quantify the amount of glucose produced. b. Calculate the initial reaction velocity (V0) at each substrate concentration (in µmol/min/mg of enzyme). c. Plot V0 against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantitative Data:

Table 1: Kinetic Parameters of β-Glucosidase from Trichoderma reesei with Cello-oligosaccharides

SubstrateKm (mM)Vmax (µmol/min/mg)Reference
Cellobiose1.22 ± 0.31.14 ± 0.21[1]
p-Nitrophenyl-β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.25[1]

Note: Data for this compound with this specific enzyme was not available in the cited literature, but the protocol is applicable.

This compound in Biofuel Fermentation

This compound can be directly fermented to ethanol (B145695) by certain microorganisms, or it can be hydrolyzed to glucose, which is then fermented. Studying the fermentation of cellotriose provides insights into the efficiency of cellulolytic microbes and engineered strains for consolidated bioprocessing (CBP), where enzyme production, saccharification, and fermentation occur in a single step.

Application Note:

Evaluating the fermentation of this compound helps in the selection and development of microbial strains capable of efficiently utilizing cellulose-derived sugars for biofuel production. This is particularly relevant for engineering yeast strains like Saccharomyces cerevisiae to co-ferment glucose and cellodextrins.

Experimental Protocol: Ethanol Fermentation of this compound by Saccharomyces cerevisiae

Objective: To evaluate the efficiency of ethanol production from this compound by a recombinant Saccharomyces cerevisiae strain.

Materials:

  • This compound

  • Recombinant Saccharomyces cerevisiae strain capable of utilizing cellotriose

  • Yeast extract peptone (YP) medium

  • Shaking incubator

  • Bioreactor (optional, for controlled environment)

  • HPLC system for analysis of sugars and ethanol

Procedure:

  • Strain Preparation: Inoculate a single colony of the recombinant S. cerevisiae strain into 5 mL of YP medium containing 2% glucose and incubate overnight at 30°C with shaking (200 rpm).

  • Inoculum Culture: Transfer the overnight culture to 50 mL of YP medium with 2% glucose and grow to an optical density at 600 nm (OD600) of approximately 2.0.

  • Fermentation: a. Prepare the fermentation medium: YP medium containing a defined concentration of this compound (e.g., 20 g/L). b. Inoculate the fermentation medium with the prepared yeast culture to a starting OD600 of 0.5. c. Incubate the culture at 30°C with shaking at 150 rpm for 72-96 hours. d. Withdraw samples aseptically at regular intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

  • Sample Analysis: a. Centrifuge the samples to pellet the cells. b. Analyze the supernatant for residual this compound, intermediate sugars (cellobiose, glucose), and ethanol concentration using HPLC. c. HPLC Conditions (Example for ethanol and sugars):

    • Column: Aminex HPX-87H
    • Mobile Phase: 5 mM H2SO4
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 50°C
    • Detector: Refractive Index (RI)

  • Data Analysis: a. Calculate ethanol yield (g of ethanol per g of consumed sugar), volumetric productivity (g/L/h), and specific productivity (g/g cell/h).

Quantitative Data:

Table 2: Ethanol Production from Cellulosic Material by a Recombinant Yeast Strain

SubstrateInitial Substrate (g/L)Ethanol Titer (g/L)Ethanol Yield (g/g)Productivity (g/L/h)Fermentation Time (h)Reference
β-glucan4516.50.480.5348[2]

Note: This data is for β-glucan, a polymer of glucose, as a direct analog for the fermentation of cello-oligosaccharides like cellotriose by a specially engineered yeast.

This compound as an Inducer of Cellulase Gene Expression

In many cellulolytic fungi, such as Trichoderma reesei, the expression of cellulase genes is tightly regulated and induced by the presence of cellulose or its degradation products. Cellotriose, along with cellobiose and sophorose, is known to be a potent inducer of cellulase gene expression.

Application Note:

Understanding the signaling pathways triggered by this compound is crucial for developing strategies to enhance cellulase production in industrial fungal strains. This knowledge can be applied to engineer strains that produce cellulases more efficiently, thereby reducing the cost of enzymes for biofuel production.

Signaling Pathway of Cellulase Induction in Trichoderma reesei

In T. reesei, the presence of cello-oligosaccharides like cellotriose in the medium initiates a signaling cascade that leads to the transcription of cellulase genes. This process involves transporter proteins that internalize the inducer molecules and a network of transcription factors that activate or repress gene expression.

Cellulase_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellotriose This compound Transporter Sugar Transporter Cellotriose->Transporter Uptake Cellotriose_in Intracellular Cellotriose Transporter->Cellotriose_in Signal_Cascade Signaling Cascade Cellotriose_in->Signal_Cascade Triggers XYR1_inactive Inactive XYR1 Signal_Cascade->XYR1_inactive Activates XYR1_active Active XYR1 XYR1_inactive->XYR1_active Cellulase_Genes Cellulase Genes (cbh1, egl1, etc.) XYR1_active->Cellulase_Genes Activates Transcription CRE1_active Active CRE1 (Repressor) CRE1_active->Cellulase_Genes Represses Glucose Glucose Glucose->CRE1_active Activates Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Cellulase Enzymes Cellulase_mRNA->Cellulase_Enzymes Translation Cellulase_Enzymes->Cellotriose Hydrolyzes Cellulose to

Caption: Cellulase induction pathway in T. reesei.

Experimental Protocol: Analysis of Cellulase Gene Expression Induced by this compound

Objective: To quantify the induction of cellulase gene expression in Trichoderma reesei in response to this compound.

Materials:

  • Trichoderma reesei strain (e.g., QM9414 or RUT-C30)

  • Minimal medium with glycerol (B35011) or sorbitol as a non-repressing carbon source[3]

  • This compound

  • Liquid nitrogen

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis (qRT-PCR)

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target cellulase genes (e.g., cbh1, egl1) and a reference gene (e.g., actin)

Procedure:

  • Fungal Culture: Grow T. reesei in a minimal medium with 1% glycerol or sorbitol as the carbon source for 48-72 hours until a sufficient mycelial mass is obtained.

  • Induction: a. Harvest the mycelia by filtration and wash with sterile water. b. Transfer a defined amount of mycelia (e.g., 1 g wet weight) to a fresh minimal medium containing this compound at a specific concentration (e.g., 1 mM). c. As a control, transfer mycelia to a medium without any inducer. d. Incubate with shaking at 30°C.

  • Sample Collection and RNA Extraction: a. Collect mycelial samples at different time points after induction (e.g., 0, 2, 4, 8, 24 hours). b. Immediately freeze the mycelia in liquid nitrogen and store at -80°C. c. Extract total RNA from the frozen mycelia using a suitable RNA extraction kit.

  • qRT-PCR Analysis: a. Synthesize cDNA from the extracted RNA using reverse transcriptase. b. Perform qPCR using primers specific for the target cellulase genes and the reference gene. c. Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the uninduced control.

Quantitative Data:

Table 3: Relative mRNA Levels of Cellulase Genes in T. reesei with Different Inducers

Carbon Sourcecbh1 mRNA level (relative units)cbh2 mRNA level (relative units)egl1 mRNA level (relative units)Reference
GlucoseNot detectedNot detectedNot detected[3]
Cellulose1004050
Sophorose953545
Cellobiose201015

Note: This table illustrates the relative induction potential of different carbon sources. Cellotriose is expected to show induction levels comparable to or slightly lower than sophorose.

Analytical Methods for this compound

Accurate quantification of this compound and its hydrolysis products is essential for all aspects of its application in biofuel research. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Application Note:

HPLC analysis allows for the simultaneous separation and quantification of various sugars present in a sample, such as this compound, cellobiose, and glucose. This is critical for monitoring the progress of enzymatic hydrolysis and fermentation, as well as for purity analysis of the starting material.

Experimental Protocol: HPLC Quantification of this compound and its Hydrolysis Products

Objective: To separate and quantify this compound, cellobiose, and glucose in a mixed sample.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Agilent Hi-Plex Ca or Bio-Rad Aminex HPX-87H)

  • Ultrapure water or dilute acid (e.g., 5 mM H2SO4) as mobile phase

  • Standard solutions of this compound, cellobiose, and glucose of known concentrations

  • Samples from enzymatic hydrolysis or fermentation

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a series of mixed standard solutions containing known concentrations of this compound, cellobiose, and glucose in the mobile phase.

  • Sample Preparation: a. Centrifuge samples to remove any particulate matter. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the samples with the mobile phase if the sugar concentrations are expected to be high.

  • HPLC Analysis: a. Set up the HPLC system with the appropriate column and mobile phase. b. Example HPLC Conditions:

    • Column: Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 µm
    • Mobile Phase: 100% DI H2O
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 85°C
    • Detector: Refractive Index (RI) c. Inject the prepared standards and samples.

  • Data Analysis: a. Identify the peaks for each sugar based on the retention times obtained from the standard solutions. b. Generate a calibration curve for each sugar by plotting peak area against concentration. c. Use the calibration curves to determine the concentrations of this compound, cellobiose, and glucose in the unknown samples.

HPLC_Workflow Sample Sample (Hydrolysate/Fermentation Broth) Centrifuge Centrifugation Sample->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Dilute Dilution (if necessary) Filter->Dilute HPLC HPLC System (Column, Pump, Detector) Dilute->HPLC Chromatogram Chromatogram (Peak Separation) HPLC->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Results Results (Sugar Concentrations) Quantification->Results

Caption: Workflow for HPLC analysis of sugars.

Conclusion

This compound is a valuable tool in biofuel research, providing insights into enzymatic mechanisms, fermentation capabilities, and gene regulation. The protocols and data presented in these application notes offer a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to the advancement of sustainable biofuel production from lignocellulosic biomass.

References

Measuring Cellulase Kinetics with D-(+)-Cellotriose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth. The study of cellulase (B1617823) kinetics is crucial for a wide range of applications, including biofuel production, textile manufacturing, and the development of therapeutics targeting cellulose-containing pathogens. D-(+)-Cellotriose, a well-defined, soluble oligosaccharide consisting of three β-1,4 linked D-glucose units, serves as an ideal substrate for these kinetic studies. Its use allows for a more precise and reproducible determination of kinetic parameters compared to insoluble cellulose substrates. This application note provides a detailed protocol for measuring cellulase kinetics using this compound, from experimental setup to data analysis.

Principle of the Assay

The enzymatic activity of cellulase is determined by measuring the rate of this compound hydrolysis. The reaction products, primarily glucose and cellobiose, can be quantified using various methods. A common and reliable approach involves quantifying the amount of glucose produced over time. This can be achieved through a coupled enzyme assay or by measuring the increase in reducing ends. The initial reaction rates are then determined at various substrate concentrations to calculate the Michaelis-Menten kinetic constants, Km and Vmax.

Data Presentation

The kinetic parameters of cellulase activity are typically summarized in a table for easy comparison. Below is a compilation of representative kinetic data for cellulases from various microorganisms acting on different cellulosic substrates. While specific data for this compound is not always available, this table provides a useful reference for the expected range of kinetic values.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Trichoderma reeseiCarboxymethyl Cellulose (CMC)68 µM148 U/mL[1]
Aspergillus unguisCarboxymethyl Cellulose (CMC)7.90 mg/mL4.97 mM[2]
Pseudomonas fluorescensCarboxymethyl Cellulose (CMC)3.6 mg/mL1.1 mM[2]
Acinetobacter anitratusCarboxymethyl Cellulose (CMC)0.48 µmol/mL/sec2.56 µmol/mL/sec[3]
Bacillus sp.Carboxymethyl Cellulose (CMC)0.42 mg/mL238.09 µM/min[3]
Trichoderma virideWheat Straw68 µM148 U/mL[1]

Experimental Protocols

I. Reagent and Equipment Preparation

Materials:

  • This compound (Substrate)

  • Cellulase enzyme of interest

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0)

  • Glucose Standard Solution (1 mg/mL)

  • Coupled Glucose Assay Kit (e.g., Glucose Oxidase/Peroxidase or Hexokinase/G6PDH based) or 3,5-Dinitrosalicylic acid (DNS) reagent

  • Microplate reader or Spectrophotometer

  • 96-well microplates or cuvettes

  • Incubator or water bath set to the optimal temperature for the cellulase

  • Pipettes and tips

  • Deionized water

Reagent Preparation:

  • Sodium Acetate Buffer (50 mM, pH 5.0): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 5.0 with acetic acid.

  • This compound Stock Solution (e.g., 50 mM): Dissolve a calculated amount of this compound in sodium acetate buffer. Prepare a series of dilutions from this stock solution to achieve the desired final substrate concentrations for the assay (e.g., 0.5, 1, 2, 5, 10, 20 mM).

  • Cellulase Solution: Prepare a stock solution of the cellulase enzyme in sodium acetate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Glucose Standard Curve Solutions: Prepare a series of glucose solutions of known concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in sodium acetate buffer to generate a standard curve for glucose quantification.

II. Enzymatic Reaction
  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, pipette the this compound solutions of varying concentrations.

  • Pre-incubation: Pre-incubate the substrate solutions and the enzyme solution at the optimal reaction temperature for 5 minutes.

  • Initiate Reaction: Add the cellulase solution to each well/tube to initiate the enzymatic reaction. The final reaction volume will depend on the chosen quantification method.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a predetermined time course (e.g., 5, 10, 15, 20 minutes). It is crucial to ensure that the product formation is within the linear range during this period.

  • Terminate Reaction: Stop the reaction at each time point. For the coupled enzyme assay, this may not be necessary if measurements are taken kinetically. For methods like the DNS assay, the addition of the DNS reagent and subsequent heating will stop the reaction.[4][5]

III. Quantification of Glucose Production

Method A: Coupled Enzyme Assay (e.g., Glucose Oxidase/Peroxidase) [6]

This method offers continuous monitoring of glucose production.

  • Prepare a reaction mixture containing the this compound, the coupled enzyme reagent, and buffer.

  • Initiate the reaction by adding the cellulase enzyme.

  • Immediately place the microplate in a microplate reader set to the appropriate wavelength (e.g., 510 nm for GOPOD-based assays) and record the absorbance at regular intervals.

  • The rate of change in absorbance is directly proportional to the rate of glucose production.

Method B: 3,5-Dinitrosalicylic Acid (DNS) Method [4][5][7]

This is a stopped-endpoint assay that measures the reducing sugars produced.

  • At the end of the incubation period, add an equal volume of DNS reagent to each reaction tube.

  • Heat the tubes in a boiling water bath for 5-15 minutes.[7]

  • Cool the tubes to room temperature and add distilled water to dilute the reaction mixture.

  • Measure the absorbance at 540 nm using a spectrophotometer.[4][7]

  • Determine the concentration of glucose produced by comparing the absorbance values to a glucose standard curve.

Data Analysis

  • Calculate Initial Velocity (V0): For each this compound concentration, plot the concentration of glucose produced against time. The initial velocity (V0) is the initial linear slope of this curve.

  • Michaelis-Menten Plot: Plot the initial velocity (V0) against the corresponding this compound concentration ([S]). The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine Vmax (the maximum velocity) and Km (the Michaelis constant, which is the substrate concentration at half Vmax).

  • Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot, known as the Lineweaver-Burk plot, can be generated. Plot 1/V0 against 1/[S]. The y-intercept of the resulting straight line is 1/Vmax, and the x-intercept is -1/Km.

Visualizations

Enzymatic Reaction of Cellulase on this compound

G Enzymatic Hydrolysis of this compound sub This compound enz Cellulase sub->enz binds to prod1 Glucose enz->prod1 releases prod2 Cellobiose enz->prod2 releases

Caption: Cellulase catalyzes the breakdown of this compound into glucose and cellobiose.

Experimental Workflow for Cellulase Kinetics

G Workflow for Cellulase Kinetic Assay prep Reagent Preparation (Substrate, Enzyme, Buffer) reaction Enzymatic Reaction (Varying Substrate Concentrations) prep->reaction quant Product Quantification (e.g., Glucose Assay) reaction->quant analysis Data Analysis (Michaelis-Menten/Lineweaver-Burk) quant->analysis results Determine Km and Vmax analysis->results

Caption: A streamlined workflow for determining cellulase kinetic parameters.

Michaelis-Menten and Lineweaver-Burk Plot Relationship

G Relationship between Michaelis-Menten and Lineweaver-Burk Plots cluster_0 Michaelis-Menten cluster_1 Lineweaver-Burk p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Vmax Vmax Km Km S [S] V0 V0 lp1 lp2 lp1->lp2 y_int 1/Vmax x_int -1/Km invS 1/[S] invV0 1/V0 transform Double Reciprocal Transformation cluster_1 cluster_1 transform->cluster_1 cluster_0 cluster_0 cluster_0->transform

Caption: The Michaelis-Menten curve is linearized using a Lineweaver-Burk plot.

References

Application Notes and Protocols for Studying Carbohydrate-Binding Modules with D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains of carbohydrate-active enzymes that play a crucial role in the recognition and binding of carbohydrates.[1] Understanding the binding affinity, specificity, and thermodynamics of CBMs is essential for various applications, including biofuel production, food science, and the development of novel therapeutics. D-(+)-Cellotriose, a naturally occurring oligosaccharide composed of three β-1,4 linked glucose units, serves as an ideal model substrate for studying the interaction between CBMs and cellulosic materials.[2] These application notes provide detailed protocols and data for investigating the interaction between CBMs and this compound using several key biophysical techniques.

Properties of this compound

PropertyValueReference
Synonyms O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose[2]
CAS Number 33404-34-1[2]
Molecular Formula C18H32O16[2]
Molecular Weight 504.44 g/mol
Appearance White solid
Melting Point 165 - 170 °C
Solubility Soluble in water

Experimental Workflows

General Workflow for CBM-Ligand Interaction Studies

The following diagram outlines a general workflow for characterizing the interaction between a CBM and this compound.

G cluster_prep Preparation cluster_binding Binding Analysis cluster_structural Structural Analysis cluster_data Data Interpretation CBM_prep CBM Expression & Purification ITC Isothermal Titration Calorimetry (ITC) CBM_prep->ITC SPR Surface Plasmon Resonance (SPR) CBM_prep->SPR AGE Affinity Gel Electrophoresis (AGE) CBM_prep->AGE XRay X-ray Crystallography CBM_prep->XRay Ligand_prep This compound Preparation Ligand_prep->ITC Ligand_prep->SPR Ligand_prep->AGE Ligand_prep->XRay Thermo_data Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo_data Kinetic_data Kinetic Parameters (kon, koff) SPR->Kinetic_data AGE->Thermo_data Structural_data 3D Structure of Complex XRay->Structural_data

Caption: General workflow for CBM-ligand interaction studies.

Data Presentation

Thermodynamic Parameters of CBM-Oligosaccharide Interactions Determined by Isothermal Titration Calorimetry (ITC)
CBM FamilyLigandAssociation Constant (Ka) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol/K)Temperature (°C)Reference
CBM17 (Clostridium cellulovorans)Cellohexaose5.8 x 10⁴-14.5-2725
CBM28 (Bacillus sp.)Cellohexaose4.0 x 10⁴-14.6-2825
CBM6 (Clostridium thermocellum)Xylooligosaccharides (DP5-8)~5 x 10⁵--20

Note: Data for cellotriose (B13521) is limited in the immediate search results; cellohexaose is presented as a close analog. The binding affinity of Type B CBMs generally increases with the degree of polymerization up to a certain point.

Kinetic Parameters of CBM-Oligosaccharide Interactions Determined by Surface Plasmon Resonance (SPR)
CBM FamilyLigandAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (M)Reference
CBM3aCellulose (B213188) Nanocrystals-Increased 3-fold for Cellulose III vs. I-
Cel7A CBM1Cellulose--1.2 to 7-fold reduction for Cellulose III vs. I

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified CBM and this compound extensively against the same buffer (e.g., 50 mM potassium phosphate, pH 7.0) to minimize buffer mismatch heats.

    • Determine the accurate concentration of the CBM solution using UV absorbance at 280 nm.

    • Prepare a stock solution of this compound in the dialysis buffer and determine its concentration accurately.

    • Degas both the CBM and cellotriose solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • The reference cell is typically filled with deionized water or the dialysis buffer.

    • Load the CBM solution into the sample cell (typically 20-200 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 times the CBM concentration).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the this compound solution into the CBM solution in the sample cell.

    • Allow sufficient time between injections for the system to return to thermal equilibrium.

    • Perform a control titration by injecting this compound into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

      • ΔG = -RTln(Ka) where Ka = 1/Kd

      • ΔG = ΔH - TΔS

G cluster_prep Preparation cluster_setup Instrument Setup cluster_run Experiment cluster_analysis Data Analysis Dialysis Dialyze CBM & Cellotriose in same buffer Degas Degas Solutions Dialysis->Degas Load_CBM Load CBM into Sample Cell Degas->Load_CBM Load_Ligand Load Cellotriose into Syringe Degas->Load_Ligand Titration Inject Cellotriose into CBM Solution Load_CBM->Titration Load_Ligand->Titration Control Inject Cellotriose into Buffer Load_Ligand->Control Integration Integrate Heat Pulses Titration->Integration Control->Integration Fitting Fit Data to Binding Model Integration->Fitting Thermo Determine Kd, ΔH, ΔS Fitting->Thermo

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in this case, CBM) to a ligand (immobilized this compound derivative) in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD).

Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 chip).

    • Chemically modify this compound to introduce a reactive group for immobilization (e.g., an amine group for amine coupling).

    • Activate the sensor chip surface (e.g., with a mixture of EDC and NHS for amine coupling).

    • Immobilize the modified this compound onto the sensor surface.

    • Deactivate any remaining active sites on the surface.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP buffer).

    • Inject a series of concentrations of the CBM solution over the sensor surface to monitor association.

    • Switch back to the running buffer to monitor the dissociation of the CBM from the immobilized cellotriose.

    • Regenerate the sensor surface between different CBM concentrations if necessary, using a suitable regeneration solution that removes the bound CBM without damaging the immobilized ligand.

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff/kon).

G cluster_prep Chip Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis Activate Activate Sensor Chip Surface Immobilize Immobilize Modified Cellotriose Activate->Immobilize Deactivate Deactivate Remaining Active Sites Immobilize->Deactivate Equilibrate Equilibrate with Running Buffer Deactivate->Equilibrate Association Inject CBM Solution (Association) Equilibrate->Association Dissociation Flow Running Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Association->Sensorgram Regenerate Regenerate Surface Dissociation->Regenerate Dissociation->Sensorgram Regenerate->Equilibrate Fitting Fit Data to Kinetic Model Sensorgram->Fitting Kinetics Determine kon, koff, KD Fitting->Kinetics

Caption: Workflow for a Surface Plasmon Resonance experiment.

Affinity Gel Electrophoresis (AGE)

AGE is a technique used to study the interaction of proteins with polysaccharides in a gel matrix. The migration of the protein is retarded in the presence of a ligand it binds to.

Protocol:

  • Gel Preparation:

    • Prepare native polyacrylamide gels.

    • For the test gels, incorporate this compound into the gel matrix at a desired concentration (e.g., 0.1-0.5 mg/mL).

    • Prepare a control gel without this compound.

  • Electrophoresis:

    • Load the purified CBM sample onto both the control and the test gels.

    • Run the electrophoresis under native conditions (i.e., without SDS) at a constant voltage.

  • Analysis:

    • Stain the gels with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • Compare the migration of the CBM in the control gel to its migration in the gel containing this compound.

    • A retardation in the migration of the CBM in the presence of cellotriose indicates binding.

    • The dissociation constant (Kd) can be estimated by running a series of gels with varying concentrations of this compound.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the CBM in complex with this compound, revealing the specific amino acid residues involved in the interaction.

Protocol:

  • Complex Formation and Crystallization:

    • Mix the purified CBM with an excess of this compound to ensure the formation of the complex.

    • Screen for crystallization conditions using various crystallization screens and techniques (e.g., hanging-drop or sitting-drop vapor diffusion).

    • Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal and cryo-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure of the complex using molecular replacement, using the known structure of the CBM as a search model.

    • Build the model of the CBM-cellotriose complex into the electron density map and refine the structure.

  • Structural Analysis:

    • Analyze the refined structure to identify the specific hydrogen bonds, van der Waals interactions, and stacking interactions between the CBM and this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers studying the interactions between Carbohydrate-Binding Modules and this compound. By employing these techniques, scientists can gain valuable insights into the fundamental mechanisms of carbohydrate recognition, which can be leveraged for the rational design of enzymes with improved catalytic efficiency and the development of novel carbohydrate-based therapeutics.

References

Application Note: High-Throughput Screening of Exocellulase Activity with D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay to measure exocellulase activity using D-(+)-Cellotriose as a substrate. The assay is suitable for screening large compound libraries to identify potential inhibitors or activators of exocellulases, which are critical enzymes in biofuel production and other industrial processes.

Introduction

Exocellulases (also known as cellobiohydrolases) are a class of cellulase (B1617823) enzymes that processively cleave cellulose (B213188) chains from their ends, releasing soluble oligosaccharides, primarily cellobiose (B7769950) and glucose. The ability to modulate the activity of these enzymes is of significant interest for various biotechnological applications. This compound, a short-chain oligosaccharide, serves as an excellent substrate for exocellulases, allowing for the direct measurement of their hydrolytic activity.

This application note details a coupled-enzyme assay designed for a high-throughput format (96- or 384-well plates). The assay quantifies the amount of glucose produced from the enzymatic cleavage of this compound. The generated glucose is subsequently detected using a highly sensitive glucose oxidase/horseradish peroxidase (GO/HRP) system, which produces a fluorescent or colorimetric signal. This method is readily adaptable for automation and is ideal for primary screening of compound libraries and subsequent dose-response studies.

Assay Principle

The high-throughput screening assay for exocellulase activity is based on a three-step enzymatic cascade:

  • Exocellulase Activity: The exocellulase of interest hydrolyzes this compound, producing glucose and cellobiose. To ensure the complete conversion of the substrate to detectable glucose, β-glucosidase can be added to the reaction mixture to break down the cellobiose byproduct into two molecules of glucose.

  • Glucose Oxidation: Glucose oxidase (GO) catalyzes the oxidation of the produced glucose to D-glucono-δ-lactone, generating hydrogen peroxide (H₂O₂) as a byproduct.

  • Signal Generation: Horseradish peroxidase (HRP) utilizes the H₂O₂ to oxidize a fluorogenic substrate, such as Amplex™ Red, or a chromogenic substrate, like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The resulting product, resorufin (B1680543) (from Amplex™ Red) or the ABTS radical cation, generates a highly fluorescent or colored signal, respectively, which is directly proportional to the amount of glucose produced and, therefore, the exocellulase activity.

Materials and Reagents

  • Enzyme: Purified exocellulase

  • Substrate: this compound

  • Coupled Enzymes: Glucose Oxidase (GO), Horseradish Peroxidase (HRP), β-glucosidase (optional)

  • Detection Reagent: Amplex™ Red reagent or ABTS

  • Buffer: 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0) or other appropriate buffer for the specific exocellulase

  • Microplates: 96- or 384-well black, flat-bottom plates for fluorescence or clear, flat-bottom plates for absorbance

  • Instruments: Fluorescence or absorbance microplate reader, multichannel pipettes or automated liquid handling system

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare 50 mM sodium acetate buffer, adjust pH to 5.0 at 37°C, and filter sterilize.

  • This compound Stock Solution (20 mM): Dissolve the appropriate amount of this compound in Assay Buffer. Store at -20°C.

  • Exocellulase Working Solution: Dilute the purified exocellulase in cold Assay Buffer to the desired concentration immediately before use. The optimal concentration should be determined experimentally to ensure the reaction remains in the linear range during the incubation period.

  • Inhibitor/Compound Stock Solutions: Dissolve test compounds in 100% DMSO to create a 10 mM stock solution. Further dilute as needed for dose-response experiments.

  • Detection Reagent Working Solution (Amplex™ Red): Prepare a working solution containing 100 µM Amplex™ Red reagent, 0.2 U/mL HRP, and 2 U/mL Glucose Oxidase in Assay Buffer.[1] This solution should be prepared fresh and protected from light. If using ABTS, a typical final concentration is 2 mM ABTS with 20 nM HRP.[2]

HTS Protocol for Inhibitor Screening (384-Well Plate)
  • Compound Dispensing: Using an automated liquid handler or multichannel pipette, dispense 200 nL of test compounds (or DMSO for controls) into the wells of a 384-well microplate.

  • Enzyme Addition: Add 10 µL of the exocellulase working solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the this compound stock solution (or a working dilution to achieve the desired final concentration, typically at or below the Kₘ) to all wells to start the reaction.

  • Enzymatic Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Development: Add 20 µL of the Detection Reagent Working Solution to each well.

  • Signal Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Detection: Measure the fluorescence (Ex/Em = 530-560/590 nm for Amplex™ Red) or absorbance (415 nm for ABTS) using a microplate reader.[1][2]

Assay Validation: Z'-Factor Determination

To validate the robustness of the assay for HTS, the Z'-factor should be calculated. This parameter assesses the separation between the positive and negative controls.

  • Prepare Controls: In a 384-well plate, designate a set of wells for positive and negative controls.

    • Negative Control (0% Inhibition): Contains enzyme, substrate, and DMSO.

    • Positive Control (100% Inhibition): Contains substrate, DMSO, and no enzyme (or a known potent inhibitor).

  • Run the Assay: Perform the HTS protocol as described in section 4.2.

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - ( (3 * σₚ + 3 * σₙ) / |µₚ - µₙ| ) Where:

    • σₚ = standard deviation of the positive control

    • σₙ = standard deviation of the negative control

    • µₚ = mean of the positive control

    • µₙ = mean of the negative control

An assay is considered excellent for HTS if the Z'-factor is > 0.5.

Data Presentation and Analysis

Assay Performance (Z'-Factor)

The following table presents example data for a Z'-factor calculation.

Control TypeNumber of Replicates (n)Mean Signal (RFU)Standard Deviation (σ)Z'-Factor
Negative Control (Max Activity)1645,0001,5000.78
Positive Control (No Enzyme)162,000300

Table 1: Example Z'-Factor Calculation. A Z'-factor of 0.78 indicates an excellent separation between the controls and a robust assay suitable for HTS.

Inhibitor Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis should be performed to determine their potency (IC₅₀).

Inhibitor Concentration (µM)Mean Signal (RFU)% Inhibition
0 (No Inhibitor)44,8000%
0.142,5005.1%
0.538,90013.2%
1.031,20030.4%
5.023,50047.4%
10.015,60065.2%
50.08,10081.9%
100.04,50090.0%

Table 2: Example Dose-Response Data for an Exocellulase Inhibitor. The IC₅₀ value is determined by fitting the % inhibition data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism). For this dataset, the calculated IC₅₀ is approximately 5.5 µM.

Enzyme Kinetics

The kinetic parameters (Kₘ and Vₘₐₓ) of the exocellulase with this compound can be determined by measuring the initial reaction rates at various substrate concentrations.

This compound (µM)Initial Velocity (RFU/min)
10150
25320
50550
100850
2001100
4001350
8001500
16001550

Table 3: Example Enzyme Kinetics Data. The data can be plotted (Initial Velocity vs. Substrate Concentration) and fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. For this dataset, the calculated Kₘ is approximately 85 µM and Vₘₐₓ is 1600 RFU/min.

Visualizations

Exocellulase_Assay_Workflow A Dispense Compound/DMSO (200 nL) B Add Exocellulase (10 µL) A->B C Pre-incubation (15 min, RT) B->C D Add this compound (10 µL) C->D E Enzymatic Reaction (30-60 min, 37°C) D->E F Add Detection Reagent (20 µL) E->F G Signal Incubation (30 min, RT, dark) F->G H Read Plate (Fluorescence/Absorbance) G->H I Data Analysis (% Inhibition, Z', IC50) H->I

Caption: High-throughput screening workflow for exocellulase inhibitors.

Assay_Signaling_Pathway sub This compound exo Exocellulase sub->exo 1. prod1 Glucose exo->prod1 prod2 Cellobiose exo->prod2 go Glucose Oxidase prod1->go 2. bgluc β-Glucosidase (optional) prod2->bgluc bgluc->prod1 h2o2 H₂O₂ go->h2o2 hrp HRP h2o2->hrp res Resorufin (Fluorescent Signal) hrp->res amp Amplex Red (Non-fluorescent) amp->hrp 3. inhibitor Inhibitor inhibitor->exo

Caption: Coupled enzymatic reaction pathway for exocellulase activity detection.

References

Preparing D-(+)-Cellotriose Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of D-(+)-Cellotriose stock solutions for use in various laboratory applications, including enzyme assays and carbohydrate research. Adherence to these guidelines will ensure the quality, stability, and reliable performance of the prepared solutions.

Properties of this compound

This compound is a trisaccharide composed of three β(1→4) linked D-glucose units. It is a white to off-white solid that is soluble in water.[] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₂O₁₆[2][3][4][5][6]
Molecular Weight 504.44 g/mol [2][3][4][5][6]
Appearance White to off-white solid/powder[][2][7][8]
Purity ≥95%[][2][4][5]
Solubility Soluble in water (up to 50 mg/mL), slightly soluble in DMSO and Methanol (sonication may be required)[]
Storage of Solid Store at ≤ -15°C under an inert atmosphere.[6][9] this compound is hygroscopic.[7]
Storage of Solution Short-term at 4°C; Long-term at -20°C or -80°C is recommended.[10]

Applications

This compound serves as a crucial substrate in various biochemical and biotechnological applications:

  • Enzyme Assays: It is a substrate for cellulolytic enzymes (cellulases), enabling the study of enzyme kinetics and inhibitor screening.[4][11]

  • Carbohydrate Research: Used as a standard in carbohydrate analysis and for studying carbohydrate-protein interactions.[2]

  • Microbiology: Employed as a carbon source for the cultivation and characterization of cellulolytic microorganisms.[5]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM aqueous stock solution.

Materials:

  • This compound (MW: 504.44 g/mol )

  • Nuclease-free water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (10 mL or 20 mL)

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.01 L × 504.44 g/mol = 0.5044 g

  • Weighing: Accurately weigh 504.4 mg of this compound powder using an analytical balance and transfer it to a sterile conical tube.

  • Dissolution:

    • Add approximately 8 mL of nuclease-free water to the conical tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the powder does not dissolve completely, gentle warming in a water bath (up to 50°C) or sonication for 5-10 minutes can be applied.[] Avoid excessive heating, as it may lead to caramelization or degradation of the carbohydrate.[9]

  • Volume Adjustment: Once the solid is completely dissolved, add nuclease-free water to bring the final volume to 10 mL.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This method is preferred over autoclaving, which can cause degradation of carbohydrates.[9]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

    • For short-term storage, keep the aliquots at 4°C for up to one week.

    • For long-term storage, store the aliquots at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.

Quality Control of the Stock Solution

To ensure the quality and accuracy of the prepared stock solution, the following quality control checks can be performed:

  • Visual Inspection: The solution should be clear, colorless, and free of any particulate matter.

  • pH Measurement: The pH of the aqueous solution should be close to neutral.

  • Concentration Verification (Optional): The concentration can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate column and refractive index detection.

Diagrams

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Nuclease-Free Water weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume filter_solution Sterile Filter (0.22 µm) adjust_volume->filter_solution aliquot Aliquot into Sterile Tubes filter_solution->aliquot store Store at -20°C or -80°C aliquot->store qc_check Visual Inspection & pH Measurement store->qc_check

Caption: Workflow for this compound Stock Solution Preparation.

G Application in a Cellulase (B1617823) Enzyme Assay cluster_reagents Reagents cluster_assay Assay Procedure cluster_analysis Data Analysis stock This compound Stock Solution mix Mix Stock, Buffer, and Enzyme stock->mix enzyme Cellulase Enzyme Solution enzyme->mix buffer Assay Buffer buffer->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Product Formation stop_reaction->detect analyze Calculate Enzyme Activity detect->analyze

Caption: Use of this compound in a Cellulase Assay.

References

Application Notes and Protocols for D-(+)-Cellotriose in Plant Immune Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-(+)-Cellotriose, a cellulose-derived oligosaccharide, as a potent elicitor for in vitro studies of plant immune responses. This compound, a damage-associated molecular pattern (DAMP), is recognized by the plant cell surface receptor CORK1, initiating a cascade of defense responses.[1][2][3] This document outlines detailed protocols for key in vitro assays—Reactive Oxygen Species (ROS) burst, Mitogen-Activated Protein Kinase (MAPK) activation, and defense gene expression analysis—to quantitatively assess the immunomodulatory effects of this compound.

Signaling Pathway of this compound in Plant Immunity

This compound perception at the cell surface by the receptor kinase CORK1 triggers downstream signaling cascades, leading to the activation of hallmark plant defense responses.[1][2] This includes the rapid production of ROS, the activation of MAPK signaling pathways, and the transcriptional reprogramming of defense-related genes.

G cluster_0 Cellotriose (B13521) Signaling Pathway Cellotriose Cellotriose CORK1 CORK1 Cellotriose->CORK1 Binds to NADPH Oxidase NADPH Oxidase CORK1->NADPH Oxidase Activates MAPK Cascade MAPK Cascade CORK1->MAPK Cascade Activates ROS Burst ROS Burst NADPH Oxidase->ROS Burst Produces Defense Gene Expression Defense Gene Expression MAPK Cascade->Defense Gene Expression Induces G A Plant Material Preparation (e.g., leaf discs) B Overnight Incubation in Water A->B C Elicitation with this compound in Luminol/HRP solution B->C D Chemiluminescence Measurement (Plate Reader) C->D E Data Analysis D->E G A Seedling Treatment with this compound B Protein Extraction A->B C SDS-PAGE and Western Blot B->C D Immunodetection with anti-pMAPK antibody C->D E Signal Quantification D->E G A Plant Treatment with this compound B Total RNA Extraction A->B C cDNA Synthesis B->C D Quantitative RT-PCR C->D E Gene Expression Analysis D->E

References

Application Note: Analysis of D-(+)-Cellotriose Hydrolysis Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose, an oligosaccharide intermediate in the enzymatic hydrolysis of cellulose, is a key substrate for studying the activity of cellulolytic enzymes, particularly β-glucosidases.[1] Understanding its breakdown into cellobiose (B7769950) and glucose is crucial for optimizing biofuel production, characterizing enzyme kinetics, and developing enzyme inhibitors. Mass spectrometry (MS) offers a highly sensitive and specific method for identifying and quantifying the products of cellotriose (B13521) hydrolysis. This application note provides detailed protocols for the enzymatic hydrolysis of this compound and the subsequent analysis of its products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Analysis

The hydrolysis of this compound is typically catalyzed by a β-glucosidase enzyme. The enzyme cleaves the β-1,4-glycosidic bonds, resulting in the sequential release of glucose units. The primary hydrolysis products are cellobiose (a disaccharide) and glucose (a monosaccharide).

Mass spectrometry is employed to monitor this process by separating and detecting the substrate (cellotriose) and its products.[2] By coupling liquid chromatography with mass spectrometry (LC-MS), components of the reaction mixture are first separated based on their physicochemical properties before being ionized and detected by the mass spectrometer according to their mass-to-charge ratio (m/z).[3] This allows for clear identification and accurate quantification of each species over the course of the reaction.

Signaling Pathway Diagram

Cellotriose_Hydrolysis Cellotriose This compound (Trisaccharide) Cellobiose Cellobiose (Disaccharide) Cellotriose->Cellobiose β-Glucosidase Glucose2 Glucose (Monosaccharide) Cellotriose->Glucose2 β-Glucosidase Glucose1 Glucose (Monosaccharide) Cellobiose->Glucose1 β-Glucosidase

Caption: Enzymatic hydrolysis pathway of this compound.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol outlines a typical procedure for the enzymatic breakdown of cellotriose.

  • Substrate Preparation : Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Enzyme Preparation : Prepare a stock solution of a suitable β-glucosidase (e.g., from Aspergillus sp.) in the same buffer. The optimal concentration should be determined empirically.

  • Reaction Setup :

    • In a microcentrifuge tube, add 90 µL of the this compound stock solution.

    • Pre-incubate the tube at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the β-glucosidase solution.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Time-Course Sampling : At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Reaction Quenching : Immediately stop the enzymatic reaction in the aliquot by transferring it to a new tube containing 90 µL of a quenching solution (e.g., 100 mM sodium carbonate or by heating at 95°C for 10 minutes).[4] The quenched samples are now ready for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Hydrolysis Products

This protocol describes a general method for the separation and detection of cellotriose and its hydrolysis products. The use of a UPLC system with an amide column is effective for separating these polar carbohydrates.

  • Sample Preparation : Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate. Transfer the supernatant to an LC-MS vial. If necessary, dilute the sample further with the initial mobile phase (e.g., 80:20 acetonitrile/water).

  • Chromatographic Conditions :

    • LC System : Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column : ACQUITY UPLC BEH Amide Column (or equivalent HILIC column).

    • Mobile Phase A : Water with 0.1% ammonium (B1175870) hydroxide.

    • Mobile Phase B : Acetonitrile with 0.1% ammonium hydroxide. The high pH simplifies chromatography by collapsing anomers.

    • Gradient : A suitable gradient from high organic to high aqueous content (e.g., start at 80% B, decrease to 40% B over 10 minutes).

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

    • Ionization Source : Electrospray Ionization (ESI), negative or positive mode. Negative mode with chloride adduction is often stable and sensitive for carbohydrates.

    • Ionization Mode :

      • Negative Mode [M+Cl]⁻ : Post-column addition of a solvent like methanol/chloroform can promote the formation of chloride adducts, which provides stable ion detection.

      • Positive Mode [M+Na]⁺ : Addition of metal salts can promote adduct formation.

    • Scan Range : m/z 150 - 600.

    • Capillary Voltage : 2.5 - 3.5 kV.

    • Source Temperature : 120 - 150°C.

    • Data Acquisition : Perform MS scans to identify compounds and tandem MS (MS/MS) scans to confirm structures through fragmentation.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reagents (Cellotriose, Enzyme, Buffer) hydrolysis 1. Enzymatic Hydrolysis (Time-course sampling) start->hydrolysis quench 2. Reaction Quenching (Heat or chemical stop) hydrolysis->quench prep 3. Sample Preparation (Centrifugation, Dilution) quench->prep lcms 4. LC-MS/MS Analysis (Separation and Detection) prep->lcms data 5. Data Processing (Peak Integration, Identification) lcms->data quant 6. Quantitative Analysis (Concentration vs. Time) data->quant end End: Report Results quant->end

Caption: General workflow for cellotriose hydrolysis and MS analysis.

Data Presentation

Mass spectrometry data should be processed to identify and quantify the hydrolysis products. Identification is based on the accurate mass-to-charge ratio (m/z) of the analytes.

Table 1: Expected m/z Values for Hydrolysis Components. This table lists the theoretical monoisotopic masses for common adducts observed in ESI-MS.

CompoundFormulaMonoisotopic Mass[M+H]⁺[M+Na]⁺[M+Cl]⁻
GlucoseC₆H₁₂O₆180.0634181.0707203.0526215.0406
CellobioseC₁₂H₂₂O₁₁342.1162343.1235365.1054377.0934
CellotrioseC₁₈H₃₂O₁₆504.1691505.1763527.1583539.1463

Quantitative analysis involves creating calibration curves with standards of glucose, cellobiose, and cellotriose. The peak area for each compound in the experimental samples is then used to determine its concentration. The results can be presented as a time-course plot or in a summary table.

Table 2: Example Quantitative Data from a Time-Course Hydrolysis Experiment. This table illustrates how the concentration of each species changes over time.

Time (minutes)[Cellotriose] (µg/mL)[Cellobiose] (µg/mL)[Glucose] (µg/mL)
0100.00.00.0
575.220.14.7
1540.545.314.2
3015.855.928.3
602.140.657.3
1200.05.394.7

Conclusion

The combination of enzymatic hydrolysis and LC-MS/MS analysis provides a powerful and robust workflow for studying the degradation of this compound. This methodology allows for precise identification and quantification of hydrolysis products, making it an invaluable tool for enzymology, biofuel research, and the development of related pharmaceuticals and industrial processes. The protocols and data structures presented here offer a solid foundation for researchers to adapt and implement in their own laboratories.

References

Application Notes and Protocols for Studying Transglycosylation Reactions Using D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose, an oligosaccharide composed of three β-(1→4) linked D-glucose units, serves as a valuable substrate and intermediate in the study of transglycosylation reactions. These reactions, catalyzed by glycoside hydrolases (GHs) such as β-glucosidases and engineered enzymes like glycosynthases, are pivotal for the synthesis of novel oligosaccharides and glycoconjugates. By manipulating reaction conditions to favor synthesis over hydrolysis, researchers can elongate cellotriose (B13521) to produce higher-order cello-oligosaccharides (e.g., cellotetraose (B13520), cellopentaose) or transfer glucose moieties to other acceptor molecules. This application note provides detailed protocols for utilizing this compound in transglycosylation studies, methods for product analysis, and a summary of relevant quantitative data.

Principle of Transglycosylation

Glycoside hydrolases typically catalyze the cleavage of glycosidic bonds. However, under conditions of high substrate (donor) concentration, the enzyme's catalytic cycle can be intercepted by an acceptor molecule other than water. In the context of cellotriose, a β-glucosidase can cleave the terminal glucose residue, forming a glycosyl-enzyme intermediate. This intermediate can then be transferred to another cellotriose molecule (acting as an acceptor) to form cellotetraose or higher oligosaccharides, or to a different acceptor molecule present in the reaction. The competition between hydrolysis (transfer to water) and transglycosylation (transfer to a saccharide) is a key factor in optimizing product yield.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Higher Cello-oligosaccharides from this compound

This protocol describes a general method for the transglycosylation of this compound to form cellotetraose and other longer cello-oligosaccharides using a commercially available β-glucosidase.

Materials:

  • This compound (≥95% purity)

  • β-Glucosidase (e.g., from Aspergillus niger or Trichoderma reesei)

  • Sodium Citrate (B86180) Buffer (50 mM, pH 5.0)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Substrate Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mg/mL) in 50 mM sodium citrate buffer (pH 5.0). High substrate concentration is crucial to promote transglycosylation over hydrolysis.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase (e.g., 10 U/mL) in the same citrate buffer.

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of the this compound solution with 50 µL of the β-glucosidase solution. This initiates the reaction. A control reaction without the enzyme should be prepared in parallel.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 40-50°C) for a time course of 1 to 24 hours. Aliquots can be taken at various time points (e.g., 1, 4, 8, 24 hours) to monitor the progress of the reaction.

  • Reaction Quenching: To stop the reaction, transfer a 50 µL aliquot of the reaction mixture into a new tube and immediately heat it at 100°C for 10 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the quenched sample at 10,000 x g for 5 minutes to pellet the denatured enzyme. The supernatant containing the mixture of oligosaccharides is now ready for analysis by TLC or HPLC.

Protocol 2: Analysis of Transglycosylation Products by Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for the qualitative analysis of transglycosylation products.[1][2]

Materials:

  • Silica (B1680970) Gel 60 TLC plates[3]

  • Standard solutions of Glucose (G1), Cellobiose (B7769950) (G2), Cellotriose (G3), and Cellotetraose (G4) at 1 mg/mL.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (2:1:1, v/v/v).[3]

  • Visualization Reagent: 5% (v/v) H₂SO₄ in ethanol (B145695) or a solution of 0.5% thymol (B1683141) in ethanol/H₂SO₄.[3]

  • TLC developing chamber

  • Hot plate or oven

Procedure:

  • Spotting: Using a capillary tube or a TLC spotter, apply 1-2 µL of the quenched reaction supernatant and each of the standard solutions onto the baseline of a silica gel TLC plate, approximately 1.5 cm from the bottom edge.

  • Development: Place the spotted TLC plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and dry it completely in a fume hood or with a hairdryer.

  • Visualization: Spray the dried plate evenly with the visualization reagent. Heat the plate on a hot plate or in an oven at 110-120°C for 5-10 minutes until colored spots appear. Carbohydrates will appear as dark spots.

  • Analysis: Compare the retention factor (Rf) values of the products in the reaction mixture to those of the standards. The formation of products with lower Rf values than cellotriose (e.g., cellotetraose, cellopentaose) indicates successful transglycosylation.

Protocol 3: Quantitative Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of oligosaccharides.

Materials:

  • HPAEC system equipped with a pulsed amperometric detector (gold electrode)

  • Anion-exchange column (e.g., CarboPac™ PA200)

  • Eluent A: Deionized Water

  • Eluent B: 1 M Sodium Acetate (NaOAc)

  • Eluent C: 200 mM Sodium Hydroxide (NaOH)

  • Standard solutions for calibration curves (G1-G5)

Procedure:

  • Sample Preparation: Dilute the quenched reaction supernatant with deionized water to fall within the linear range of the calibration curve (e.g., 1:100 dilution).

  • Chromatographic Conditions:

    • Column: CarboPac™ PA200

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Elution Program: A gradient elution is typically used. An example program is as follows:

      • 0-2 min: Isocratic with 100 mM NaOH

      • 2-20 min: Linear gradient of 0-100 mM NaOAc in 100 mM NaOH

      • 20-25 min: Linear gradient to 500 mM NaOAc in 100 mM NaOH (for column wash)

      • 25-30 min: Re-equilibration with 100 mM NaOH

  • Detection: Use a pulsed amperometric detector with a standard waveform for carbohydrate analysis.

  • Quantification: Generate calibration curves for each oligosaccharide standard (glucose, cellobiose, cellotriose, cellotetraose, etc.) by plotting peak area against concentration. Use these curves to determine the concentration of each product in the reaction samples.

Data Presentation

The following tables summarize quantitative data from studies on transglycosylation reactions involving cello-oligosaccharides. Note that many detailed studies use cellobiose as the initial, highly concentrated substrate, which is then converted to cellotriose and higher oligosaccharides.

Table 1: Product Distribution in Transglycosylation Reactions

Enzyme SourceInitial Substrate(s) & ConcentrationKey Transglycosylation Product(s)Product Concentration / YieldReference
Fusarium solani β-glucosidase50 g/L CellobioseCellotriose, Cellopentaose5.25 g/L Cellotriose, 1.49 g/L Cellopentaose
Sclerotinia sclerotiorum β-glucosidase300 mg/mL CellobioseGluco-oligosaccharides (GOS)119 mg/mL GOS (~33% yield)
Trichoderma reesei BGLII (Cel1A)20% (w/v) CellobioseCellotriose, Cellotetraose, SophoroseCellotriose concentration > Glucose concentration
Engineered Cellulomonas uda Cellobiose PhosphorylaseCellobiose + α-D-glucose 1-phosphateCellotriose73% molar yield

Table 2: Kinetic Parameters of β-Glucosidases with Cello-oligosaccharides

Enzyme SourceSubstrateKm (mM)Vmax (U/mg or µmol/min/mg)Reference
Aspergillus niger β-Glucosidase IICellobiose15.4464
Trichoderma reesei β-GlucosidaseCellobiose1.221.14
Aspergillus fumigatus AfBgl1.3Cellobiose-132.6
Thermotoga maritima β-glucosidase ACellobiose22.363.1

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

Transglycosylation_Mechanism cluster_hydrolysis Hydrolysis Pathway cluster_transglycosylation Transglycosylation Pathway (High Substrate Conc.) E β-Glucosidase (E) EG_Complex E-G-G-G Complex E->EG_Complex + Substrate G3_Substrate Cellotriose (G-G-G) G3_Substrate->EG_Complex EG_Intermediate Glycosyl-Enzyme (E-G) EG_Complex->EG_Intermediate - Product (G-G) EG_Intermediate->E + H₂O EG_Intermediate->E + Acceptor (G-G-G) G2_Product Cellobiose (G-G) G1_Product Glucose (G) EG_Intermediate->G1_Product Released G4_Product Cellotetraose (G-G-G-G) EG_Intermediate->G4_Product Formed Water Water (H₂O) Water->E G3_Acceptor Cellotriose (Acceptor) G3_Acceptor->E

Caption: Mechanism of β-glucosidase action: Hydrolysis vs. Transglycosylation.

Caption: General workflow for studying transglycosylation with this compound.

References

Application Notes and Protocols for Calculating Enzyme Specific Activity with D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of β-1,4-glycosidic bonds in cellulose (B213188) and related oligosaccharides.[1][2] The determination of their specific activity is crucial for various applications, including biofuel research, textile and food industry processes, and the development of novel therapeutics. D-(+)-Cellotriose, a soluble oligosaccharide consisting of three β-1,4 linked D-glucose units, serves as an excellent substrate for assaying the activity of endoglucanases and β-glucosidases. This document provides a detailed protocol for determining the specific activity of cellulolytic enzymes using this compound as the substrate, primarily through the quantification of released reducing sugars via the 3,5-Dinitrosalicylic Acid (DNS) method.[3]

Principle of the Assay

The enzymatic assay is based on a two-step process. First, the cellulase (B1617823) enzyme hydrolyzes the β-1,4-glycosidic bonds in this compound, releasing smaller reducing sugars (glucose and cellobiose). In the second step, the DNS reagent is added to quantify these newly formed reducing sugars. Under alkaline conditions and high temperatures, the 3,5-dinitrosalicylic acid is reduced by the aldehyde groups of the reducing sugars to 3-amino-5-nitrosalicylic acid, a reddish-brown compound. The intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of reducing sugars produced, and thus to the enzyme's activity.

Experimental Protocols

I. Required Reagents and Buffers

Accurate preparation of reagents is critical for reproducible results. All solutions should be prepared using deionized water.

Table 1: Reagent and Buffer Composition

Reagent/BufferComponentConcentration/AmountPreparation Instructions
50 mM Citrate (B86180) Buffer Citric Acid Monohydrate10.5 gDissolve in ~800 mL of deionized water. Adjust pH to 4.8 with NaOH. Bring final volume to 1 L.
(pH 4.8)Sodium Hydroxide (NaOH)As requiredStore at 4°C.
This compound Substrate This compound5 mg/mL (0.5% w/v)Dissolve 500 mg of this compound in 100 mL of 50 mM Citrate Buffer (pH 4.8).
(0.5%)50 mM Citrate Buffer (pH 4.8)100 mLPrepare fresh or store in aliquots at -20°C.
DNS Reagent 3,5-Dinitrosalicylic Acid10 gDissolve 10 g of DNS and 16 g of NaOH in ~500 mL of water with gentle heating.
Sodium Hydroxide (NaOH)16 gIn a separate container, dissolve 300 g of Potassium Sodium Tartrate in ~300 mL of warm water.
Potassium Sodium Tartrate300 gCombine the two solutions, cool to room temperature, and bring the final volume to 1 L with deionized water. Store in a dark bottle at room temperature.
Glucose Standard Stock D-Glucose (Anhydrous)2 mg/mLDissolve 200 mg of dry D-Glucose in 100 mL of deionized water.
(2 mg/mL)Deionized Water100 mLThis stock is stable for several weeks at 4°C.
II. Enzyme Sample Preparation

The enzyme sample should be diluted to a concentration that ensures the reaction rate is linear over the incubation period. This typically means that substrate consumption should not exceed 10-15%.

  • Enzyme Dilution: Prepare a series of dilutions of the crude or purified enzyme solution using cold 50 mM Citrate Buffer (pH 4.8).

  • Protein Concentration Determination: Determine the total protein concentration of the undiluted enzyme sample. The Bradford or Lowry method can be used, with Bovine Serum Albumin (BSA) as a standard. This value is essential for the final specific activity calculation.

III. Enzymatic Reaction and Quantification

The following protocol is designed for a single assay point. It is crucial to include substrate and enzyme blanks to correct for any background absorbance.

dot

experimental_workflow Experimental Workflow for Enzyme Specific Activity cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DNS, Substrate) mix_reactants 1. Mix Substrate and Buffer prep_reagents->mix_reactants prep_enzyme Prepare Enzyme Dilutions add_enzyme 3. Add Enzyme to Start Reaction prep_enzyme->add_enzyme prep_standards Prepare Glucose Standards measure_abs Measure Absorbance at 540 nm prep_standards->measure_abs equilibrate 2. Equilibrate to 50°C mix_reactants->equilibrate equilibrate->add_enzyme incubate 4. Incubate at 50°C for 10-60 min add_enzyme->incubate stop_reaction 5. Stop Reaction with DNS Reagent incubate->stop_reaction develop_color 6. Boil for 5-15 min stop_reaction->develop_color develop_color->measure_abs plot_curve Plot Glucose Standard Curve measure_abs->plot_curve calc_glucose Calculate µmol of Glucose Released plot_curve->calc_glucose calc_activity Calculate Enzyme Activity (U/mL) calc_glucose->calc_activity calc_specific_activity Calculate Specific Activity (U/mg) calc_activity->calc_specific_activity

Caption: Workflow for determining cellulase specific activity.

  • Reaction Setup: In a microcentrifuge tube, add 0.5 mL of the 0.5% this compound substrate solution and 0.4 mL of 50 mM Citrate Buffer.

  • Temperature Equilibration: Incubate the tubes at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Initiate Reaction: Add 0.1 mL of the diluted enzyme solution to the substrate tube. For the substrate blank , add 0.1 mL of citrate buffer instead of the enzyme. For the enzyme blank , the enzyme is added after the stop solution in step 5.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10, 20, or 30 minutes) at 50°C. The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 1.0 mL of DNS reagent to the mixture.

  • Color Development: Tightly cap the tubes and place them in a boiling water bath for exactly 5-15 minutes to allow for color development.

  • Cooling & Dilution: Cool the tubes to room temperature in a water bath. Add 8.0 mL of deionized water and mix thoroughly.

  • Spectrophotometry: Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use a reagent blank (containing only buffer, DNS, and water) to zero the instrument.

IV. Glucose Standard Curve

A standard curve is required to correlate absorbance values with the amount of reducing sugar.

Table 2: Preparation of Glucose Standards

TubeVolume of 2 mg/mL Glucose Stock (mL)Volume of Deionized Water (mL)Final Glucose Concentration (mg/mL)Final Glucose Amount in Assay (mg)
10.01.00.00.0
20.20.80.40.4
30.40.60.80.8
40.60.41.21.2
50.80.21.61.6
61.00.02.02.0
  • To a set of tubes, add 1.0 mL of each glucose standard dilution.

  • Add 1.0 mL of DNS reagent to each tube.

  • Proceed with steps 6-8 of the enzyme assay protocol (boiling, cooling, and measuring absorbance).

  • Plot the absorbance at 540 nm (Y-axis) against the known amount of glucose in mg (X-axis). Determine the equation of the line (y = mx + c) via linear regression.

Data Presentation and Calculations

dot

enzymatic_reaction Enzymatic Hydrolysis of this compound cluster_products G1 G G2 G G1->G2 β-1,4 G3 G G2->G3 β-1,4 Enzyme Cellulase G3->Enzyme P2 G Enzyme->P2 Hydrolysis P1 G P1->P1_P2_bond β-1,4 P3 G

References

Application Note: Analysis of D-(+)-Cellotriose Enzymatic Digestion by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in enzyme characterization, biofuel development, and carbohydrate analysis.

Abstract: This application note provides a detailed protocol for monitoring the enzymatic digestion of D-(+)-Cellotriose using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection. This compound, a trisaccharide composed of three β-(1→4) linked glucose units, is a key substrate for studying the activity of cellulolytic enzymes. Its hydrolysis yields cellobiose (B7769950) and glucose. Accurate interpretation of HPLC chromatograms is crucial for quantifying substrate depletion and product formation, thereby enabling the characterization of enzyme kinetics and efficiency. This document outlines the complete workflow, from the enzymatic reaction and sample preparation to HPLC analysis and data interpretation.

Principle of the Method

The enzymatic hydrolysis of this compound is typically carried out by cellulase (B1617823) enzyme mixtures or purified β-glucosidases. The enzyme cleaves the β-(1→4) glycosidic bonds, breaking down cellotriose (B13521) into smaller oligosaccharides and monosaccharides. The primary reaction pathway is the conversion of cellotriose into cellobiose (a disaccharide) and glucose (a monosaccharide).

HPLC is employed to separate the components of the reaction mixture: the remaining cellotriose substrate, and the cellobiose and glucose products.[1] The separation is achieved based on the differential partitioning of these carbohydrates between the mobile phase and a stationary phase packed in a column. Due to their different sizes and structures, each sugar elutes from the column at a characteristic retention time. A Refractive Index (RI) detector is commonly used for detection as it is a universal detector for non-chromophoric compounds like sugars. Quantification is performed by comparing the peak areas of the analytes in the sample to a standard curve generated from known concentrations of pure standards.

Experimental Protocols

Materials and Reagents
  • This compound (Substrate, >98% purity)

  • D-(+)-Cellobiose (Standard, >99% purity)

  • D-(+)-Glucose (Standard, >99% purity)

  • Cellulase or β-glucosidase enzyme

  • Reaction Buffer (e.g., 0.05 M Citrate buffer, pH 4.8)[2]

  • HPLC Grade Deionized Water (Mobile Phase)[3]

  • 0.45 µm Syringe Filters[3]

Equipment
  • HPLC system equipped with an isocratic pump, autosampler, column oven, and Refractive Index (RI) detector.

  • Carbohydrate analysis column (e.g., Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 µm).[3]

  • Thermostatic water bath.

  • Analytical balance.

  • pH meter.

  • Vortex mixer.

  • Micropipettes and tubes.

Preparation of Standard Solutions
  • Stock Solutions (10 mg/mL): Accurately weigh 100 mg each of glucose, cellobiose, and cellotriose into separate 10 mL volumetric flasks. Dissolve in and bring to volume with HPLC grade deionized water.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) for each compound by diluting the stock solutions with deionized water. These will be used to generate a calibration curve.

Enzymatic Digestion Protocol
  • Substrate Preparation: Prepare a 10 mg/mL solution of this compound in the reaction buffer (e.g., 0.05 M Citrate buffer, pH 4.8).

  • Enzyme Preparation: Prepare a solution of the enzyme (e.g., 1 mg/mL cellulase) in the same reaction buffer. Keep the enzyme solution on ice.

  • Reaction Initiation: Pre-heat the cellotriose substrate solution to the optimal reaction temperature (e.g., 50 °C) in a water bath. To initiate the reaction, add a specific volume of the enzyme solution to the substrate solution (e.g., a 1:10 enzyme to substrate solution volume ratio). Vortex briefly to mix.

  • Time-Course Sampling: At designated time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot (e.g., 500 µL) of the reaction mixture.

  • Reaction Termination: Immediately stop the enzymatic reaction in the aliquot by heat inactivation, for example, by heating at 95-100 °C for 10 minutes. This denatures the enzyme and prevents further hydrolysis.

  • Sample Preparation for HPLC: After cooling the terminated sample to room temperature, filter it through a 0.45 µm syringe filter to remove any precipitated enzyme or particulates. The sample is now ready for HPLC analysis.

HPLC Analysis
  • Instrument Setup: Configure the HPLC system according to the parameters outlined in Table 1. Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration: Inject the prepared working standards for glucose, cellobiose, and cellotriose to generate calibration curves. Plot peak area versus concentration for each standard.

  • Sample Analysis: Inject the filtered samples from the enzymatic digestion time-course.

Data Presentation and Interpretation

HPLC System Parameters

Quantitative data should be collected using a validated HPLC method. The following table provides typical operating conditions for carbohydrate analysis.

Table 1: Example HPLC Operating Conditions

Parameter Value
Column Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm
Mobile Phase 100% HPLC Grade Deionized Water
Flow Rate 0.6 mL/min
Column Temperature 80-85 °C
Detector Refractive Index (RI) Detector
Injection Volume 20 µL

| Run Time | ~25 minutes |

Qualitative Analysis: Peak Identification

Identify the peaks in the sample chromatograms by comparing their retention times to those of the pure standards. In typical carbohydrate columns, larger molecules (oligosaccharides) elute earlier than smaller ones.

Table 2: Typical Retention Times for Standards

Compound Degree of Polymerization Expected Retention Time (min)
This compound 3 ~10.5
D-(+)-Cellobiose 2 ~12.5
D-(+)-Glucose 1 ~15.0

(Note: Actual retention times may vary depending on the specific HPLC system, column condition, and operating parameters.)

A typical chromatogram at an intermediate time point will show a decreasing peak for cellotriose and increasing peaks for the products, cellobiose and glucose.

Quantitative Analysis
  • Calibration Curve: For each standard (glucose, cellobiose, cellotriose), generate a linear regression from the plot of peak area vs. concentration. The equation of the line (y = mx + c) will be used for quantification.

  • Concentration Calculation: Use the peak area of each identified compound in the sample chromatograms and the corresponding calibration curve to calculate its concentration in the reaction mixture at each time point.

  • Data Summary: Summarize the calculated concentrations in a table to easily visualize the progress of the enzymatic digestion.

Table 3: Example Quantitative Data Summary of Cellotriose Digestion

Time (minutes) [Cellotriose] (mg/mL) [Cellobiose] (mg/mL) [Glucose] (mg/mL)
0 10.00 0.00 0.00
10 7.52 1.85 0.63
30 4.15 3.98 1.87
60 1.98 4.85 3.17
120 0.25 4.50 5.25

(Note: Data are for illustrative purposes only.)

Visualized Workflow and Logic

The entire process, from preparing the experiment to analyzing the final data, follows a logical sequence. This workflow is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. HPLC Analysis cluster_interpretation 4. Data Interpretation prep_standards Prepare Standards (Glucose, Cellobiose, Cellotriose) inject_standards Inject Standards & Build Calibration Curves prep_standards->inject_standards prep_substrate Prepare Cellotriose Substrate initiate_reaction Initiate Digestion (Mix Substrate & Enzyme at 50°C) prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Solution prep_enzyme->initiate_reaction time_course Collect Time-Course Aliquots initiate_reaction->time_course terminate Terminate Reaction (Heat at 95°C) time_course->terminate filter_sample Filter Sample (0.45 µm) terminate->filter_sample inject_samples Inject Digestion Samples filter_sample->inject_samples generate_chromatogram Generate Chromatograms inject_standards->generate_chromatogram inject_samples->generate_chromatogram identify_peaks Identify Peaks by Retention Time generate_chromatogram->identify_peaks quantify Quantify Concentrations using Calibration identify_peaks->quantify report Tabulate & Report Results quantify->report

Caption: Experimental workflow for HPLC analysis of cellotriose digestion.

References

Troubleshooting & Optimization

Improving the solubility of D-(+)-Cellotriose in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Cellotriose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary based on the solvent and preparation method. While it is generally considered water-soluble, different suppliers report varying levels. Some sources indicate a high solubility of 50 mg/mL in water, yielding a clear and colorless solution[1][2][3][4]. Other datasheets describe its solubility as "slight" in water, DMSO, and methanol, often recommending sonication to aid dissolution[5][6][7][]. This discrepancy may arise from differences in the physical form (e.g., crystalline vs. amorphous powder) or purity of the compound.

Q2: My this compound powder is not dissolving completely in my aqueous assay buffer. What steps can I take?

A2: If you are experiencing difficulty dissolving this compound, we recommend the following troubleshooting steps:

  • Verify Handling Procedures: this compound is hygroscopic, meaning it readily absorbs moisture from the air[3][5][7]. Ensure the powder has been stored under inert atmosphere and brought to room temperature before opening to prevent clumping.

  • Apply Mechanical Agitation: Vigorously vortex the solution for several minutes.

  • Use Sonication: Sonicating the solution in a water bath for 10-15 minutes is a highly effective method for dissolving cellotriose (B13521) that is slow to go into solution[5][6][].

  • Gentle Warming: Gently warm the solution to 30-40°C. Do not overheat, as this could potentially degrade the compound. Always check for compound stability at elevated temperatures if your experiment is sensitive to it.

  • Prepare a Concentrated Stock: As a best practice, prepare a concentrated stock solution in a suitable solvent (see Q3) and dilute it into your final assay buffer.

Q3: I need to prepare a concentrated stock solution. Is DMSO a good choice?

A3: Yes, DMSO can be used, although the solubility is described as "slight"[5][7][]. The most common and effective initial approach for many compounds is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO[9]. This allows you to achieve a high concentration that can then be diluted into the aqueous assay buffer to the desired final concentration. When doing so, ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid affecting the biological system[9].

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I resolve this?

A4: This is a common issue known as "crashing out," which occurs when the compound's solubility limit in the final aqueous medium is exceeded. Here are several strategies to prevent this:

  • Reduce the Final Concentration: The simplest solution is to test lower final concentrations of cellotriose in your assay.

  • Optimize the Dilution Step: Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Use a Surfactant: For enzyme assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain the solubility of the compound[10].

  • Adjust pH (with caution): While cellotriose is a neutral molecule, the pH of the buffer can influence the stability of other components. Ensure your buffer's pH is optimal for your assay and compatible with all reagents.

Q5: How should I properly store this compound powder and prepared solutions?

A5:

  • Powder: this compound powder is hygroscopic and should be stored long-term at -20°C or 4°C, depending on the supplier's recommendation, under a dry, inert atmosphere[1][3][5][7].

  • Solutions: It is best practice to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Data Summary

The table below summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilityNotesCitations
Water50 mg/mLSolution should be clear and colorless.[1][2][3][4]
WaterSlightly SolubleSonication is recommended to aid dissolution.[5][6][7][]
DMSOSlightly SolubleOften used to prepare concentrated stock solutions.[5][6][7][]
MethanolSlightly Soluble[5][6][7][]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder and transfer it to a sterile conical tube.

  • Add the required volume of assay buffer to achieve the target concentration.

  • Vortex the tube vigorously for 2-3 minutes.

  • If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution for any remaining particulate matter. If present, the solution can be filtered through a 0.22 µm syringe filter.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

  • Follow steps 1 and 2 from Protocol 1.

  • Add the required volume of high-purity, anhydrous DMSO to the powder to create a concentrated stock (e.g., 100 mg/mL, if solubility permits).

  • Vortex and sonicate as described in Protocol 1 until the solution is clear.

  • Store the stock solution in small, single-use aliquots at -20°C.

Visual Guides

The following diagrams illustrate key workflows for preparing and troubleshooting this compound solutions.

G cluster_prep Solution Preparation Workflow start Start: Weigh This compound Powder add_solvent Add Assay Buffer or DMSO start->add_solvent vortex Vortex Vigorously (2-3 min) add_solvent->vortex check_sol Is Solution Clear? vortex->check_sol sonicate Sonicate (10-15 min) check_sol->sonicate No end_success Solution Ready for Use check_sol->end_success Yes recheck_sol Is Solution Clear? sonicate->recheck_sol recheck_sol->end_success Yes end_fail Consult Further Troubleshooting recheck_sol->end_fail No

Caption: Standard workflow for dissolving this compound.

G cluster_troubleshoot Troubleshooting Precipitation from DMSO Stock start Problem: Precipitate forms upon diluting DMSO stock into aqueous buffer q1 Is vigorous vortexing during dilution applied? start->q1 a1 Apply slow addition of stock to buffer while vortexing q1->a1 No q2 Is final concentration as low as possible? q1->q2 Yes resolve Issue Resolved a1->resolve a2 Lower the final assay concentration q2->a2 No q3 Is buffer compatible with a surfactant? q2->q3 Yes a2->resolve a3 Add 0.01-0.05% Tween-20 or Triton X-100 to buffer q3->a3 If Yes q3->resolve Yes a3->resolve

Caption: Decision tree for resolving precipitation issues.

References

Optimizing pH and temperature for D-(+)-Cellotriose hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic hydrolysis of D-(+)-Cellotriose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for this compound hydrolysis?

The primary enzyme used is β-glucosidase (EC 3.2.1.21). This enzyme catalyzes the hydrolysis of β-1,4-glycosidic bonds in cello-oligosaccharides, including cellotriose, to release glucose molecules.

Q2: What are the typical end-products of this compound hydrolysis?

The complete hydrolysis of this compound yields three molecules of D-glucose. The reaction proceeds by sequentially cleaving the terminal glucose units.

Q3: What are the key factors influencing the rate of hydrolysis?

The key factors are pH, temperature, enzyme concentration, substrate concentration, and the presence of inhibitors or activators.

Optimizing Reaction Conditions

The optimal pH and temperature for this compound hydrolysis are dependent on the source of the β-glucosidase enzyme. Below is a summary of optimal conditions reported for β-glucosidases from various microorganisms, which are commonly used for this purpose.

Data Summary: Optimal pH and Temperature for β-Glucosidases
Enzyme Source OrganismOptimal pHOptimal Temperature (°C)Notes
Aspergillus japonicus VIT-SB15.050The enzyme was reported to be stable at this temperature.[1]
Rhynchophorus palmarum5.055Purified β-glucosidase from the digestive fluid of the palm weevil.[2]
Fusarium oxysporum5.070The enzyme demonstrated high thermostability, retaining 83% of its activity after 180 minutes at this temperature.[3]
Sporothrix schenckii5.545The enzyme was relatively stable for up to 24 hours at this temperature.[4]
Penicillium simplicissimum H-114.4 - 5.260The enzyme was stable in the pH range of 5.2 - 6.4 and at temperatures under 40°C.[5]
Myceliophthora heterothallica5.065-70Optimal conditions varied slightly depending on the cultivation method (Solid-State vs. Submerged).[6]
Melanocarpus sp. MTCC 39226.060The enzyme was stable at 50°C and a pH of 5.0 - 6.0.[7]
Bacillus subtilis7.060Optimal conditions for a β-glucosidase from a new isolate.[8]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Hydrolysis

Objective: To determine the pH at which the β-glucosidase exhibits maximum activity for the hydrolysis of this compound.

Materials:

  • β-glucosidase enzyme solution

  • This compound substrate solution (e.g., 10 mM)

  • A series of buffers (e.g., 50 mM) covering a pH range (e.g., pH 3.0 to 8.0):

    • Citrate buffer (pH 3.0 - 6.0)

    • Phosphate buffer (pH 6.0 - 8.0)

  • DNS (3,5-Dinitrosalicylic acid) reagent for quantifying reducing sugars

  • Spectrophotometer

  • Water bath or incubator

  • Test tubes

  • Pipettes

Procedure:

  • Prepare a set of reaction tubes, each containing the this compound substrate and a different pH buffer.

  • Pre-incubate the tubes at the known optimal temperature for the enzyme (if known) or at a standard temperature (e.g., 50°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a fixed amount of the β-glucosidase enzyme solution to each tube.

  • Incubate the reactions for a specific period (e.g., 10, 20, or 30 minutes), ensuring the reaction is in the initial linear range.

  • Stop the reaction by adding DNS reagent. The high pH of the DNS reagent will denature the enzyme.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in each reaction.

  • Plot the enzyme activity (e.g., µmol of glucose released per minute) against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Hydrolysis

Objective: To determine the temperature at which the β-glucosidase exhibits maximum activity for the hydrolysis of this compound.

Materials:

  • Same as for the optimal pH protocol.

  • A series of water baths or incubators set at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C).

Procedure:

  • Prepare a set of reaction tubes, each containing the this compound substrate and the optimal pH buffer determined from the previous experiment.

  • Pre-incubate the tubes at their respective temperatures for 5 minutes.

  • Initiate the reaction by adding a fixed amount of the β-glucosidase enzyme solution to each tube.

  • Incubate the reactions for a specific period.

  • Stop the reaction and quantify the released glucose using the DNS method as described in the optimal pH protocol.

  • Plot the enzyme activity against the temperature to determine the optimal temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no enzyme activity 1. Incorrect pH or temperature: The reaction conditions are outside the optimal range for the enzyme. 2. Enzyme denaturation: Improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or exposure to denaturing agents.[9] 3. Inactive enzyme: The enzyme preparation may have lost activity over time.1. Verify the pH of your buffer and the temperature of your incubator/water bath. Perform optimization experiments if necessary. 2. Aliquot the enzyme upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freezing and thawing.[9] 3. Use a fresh batch of enzyme or test the activity of your current stock with a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).
Inconsistent or irreproducible results 1. Pipetting errors: Inaccurate dispensing of enzyme or substrate. 2. Variable incubation times: Inconsistent timing for starting and stopping the reactions. 3. Substrate degradation: The this compound may have degraded during storage.1. Calibrate your pipettes regularly. Use fresh tips for each reagent. 2. Use a timer and stagger the start of your reactions to ensure consistent incubation times. For multiple samples, a multichannel pipette can help synchronize reagent addition.[10][11] 3. Store this compound according to the manufacturer's instructions, typically in a cool, dry place.
Decreasing reaction rate over time 1. Product inhibition: The accumulation of glucose, a known inhibitor of β-glucosidase, can slow down the reaction rate. 2. Substrate depletion: The concentration of this compound is becoming a limiting factor.1. Measure initial reaction rates where the product concentration is low. If studying the full reaction course, consider using a higher enzyme concentration or removing the product as it is formed. 2. Ensure that the substrate concentration is not limiting in your assay, especially when determining initial rates.
High background in colorimetric assays (e.g., DNS) 1. Contaminating reducing sugars: The enzyme preparation or substrate solution may contain reducing sugars. 2. Reaction with buffer components: Some buffer components may interfere with the assay.1. Run a blank reaction without the enzyme to check for background from the substrate solution. Also, run a blank with the enzyme but without the substrate. 2. Check for known interferences with the DNS reagent and use a different buffer system if necessary.
Unexpected reaction products 1. Transglycosylation activity: Some β-glucosidases can catalyze the formation of larger oligosaccharides, especially at high substrate concentrations.[2]1. Analyze the reaction products using techniques like High-Performance Liquid Chromatography (HPLC) to identify all species present. Lowering the initial substrate concentration may reduce transglycosylation.

Visualizations

This compound Hydrolysis Pathway

Hydrolysis_Pathway Cellotriose This compound Cellobiose Cellobiose Cellotriose->Cellobiose Step 1 Glucose1 Glucose Cellotriose->Glucose1 Glucose2 Glucose Cellobiose->Glucose2 Step 2 Glucose3 Glucose Cellobiose->Glucose3 Enzyme1 β-Glucosidase Enzyme1->Cellotriose Enzyme2 β-Glucosidase Enzyme2->Cellobiose

Caption: Enzymatic hydrolysis of this compound to Glucose.

Experimental Workflow for Optimization

Optimization_Workflow cluster_ph pH Optimization cluster_temp Temperature Optimization ph_prep Prepare Reactions (Varying pH) ph_incubate Incubate at Constant Temperature ph_prep->ph_incubate ph_measure Measure Glucose (DNS Assay) ph_incubate->ph_measure ph_analyze Determine Optimal pH ph_measure->ph_analyze temp_prep Prepare Reactions (Optimal pH) ph_analyze->temp_prep Use Optimal pH temp_incubate Incubate at Varying Temperatures temp_prep->temp_incubate temp_measure Measure Glucose (DNS Assay) temp_incubate->temp_measure temp_analyze Determine Optimal Temperature temp_measure->temp_analyze final_conditions Optimized Conditions (pH and Temperature) temp_analyze->final_conditions Establish Final Optimized Conditions

Caption: Workflow for optimizing pH and temperature.

References

Troubleshooting low enzyme activity in cellulase assays with cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support guide for troubleshooting low enzyme activity in cellulase (B1617823) assays with cellotriose (B13521).

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low enzyme activity in cellulase assays using cellotriose as a substrate.

Troubleshooting Flowchart

This workflow provides a step-by-step logical guide to help you identify the potential source of error in your cellulase assay. Start with the initial observation of "Low or No Activity" and follow the arrows to investigate each potential cause systematically.

TroubleshootingWorkflow Start Start: Low or No Enzyme Activity Check_Reagents Verify Reagents & Buffers Start->Check_Reagents Check_Conditions Check Assay Conditions Start->Check_Conditions Check_Enzyme Investigate Enzyme Start->Check_Enzyme Check_Substrate Evaluate Substrate Start->Check_Substrate Check_Inhibitors Consider Inhibitors Start->Check_Inhibitors Buffer_pH Incorrect Buffer pH? Check_Reagents->Buffer_pH Verify pH Temperature Suboptimal Temperature? Check_Conditions->Temperature Verify Temp Enzyme_Conc Enzyme Concentration Too Low? Check_Enzyme->Enzyme_Conc Check Conc. Substrate_Conc Substrate Concentration Incorrect? Check_Substrate->Substrate_Conc Check Conc. Product_Inhibition Product Inhibition? (Glucose/Cellobiose) Check_Inhibitors->Product_Inhibition Check Products Reagent_Prep Improper Reagent Preparation? Buffer_pH->Reagent_Prep Reagent_Age Reagents Expired or Degraded? Reagent_Prep->Reagent_Age Resolved Issue Resolved Reagent_Age->Resolved Incubation_Time Incorrect Incubation Time? Temperature->Incubation_Time Assay_Method Detection Method Issue (e.g., DNS)? Incubation_Time->Assay_Method Assay_Method->Resolved Enzyme_Storage Improper Enzyme Storage/Handling? Enzyme_Conc->Enzyme_Storage Enzyme_Source Wrong Enzyme Type for Substrate? Enzyme_Storage->Enzyme_Source Enzyme_Source->Resolved Substrate_Purity Cellotriose Purity or Stability Issue? Substrate_Conc->Substrate_Purity Substrate_Purity->Resolved Contaminants Contaminants in Sample? (Heavy Metals, Phenols) Product_Inhibition->Contaminants Contaminants->Resolved

Caption: Troubleshooting workflow for low cellulase activity.

Frequently Asked Questions (FAQs)

Q1: Why is my cellulase activity low or completely absent?

Low or no activity in a cellulase assay can stem from several factors. Systematically check the following:

  • Assay Conditions: Cellulase activity is highly dependent on pH and temperature.[1][2] Deviations from the optimal range for your specific enzyme can drastically reduce activity.

  • Enzyme Concentration and Integrity: The enzyme concentration may be too low, or the enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).

  • Substrate Issues: Ensure the cellotriose concentration is correct and that the substrate has not degraded. High-purity cellotriose should be stable for over two years under proper storage conditions.[3]

  • Presence of Inhibitors: Contaminants in your enzyme preparation or buffer, such as heavy metals or detergents, can inhibit the enzyme.[4][5] Additionally, the reaction products themselves (glucose and cellobiose) can act as inhibitors.

Q2: How do I know if my assay conditions are optimal?

The optimal pH and temperature can vary significantly depending on the microbial source of the cellulase.

  • pH: Most fungal cellulases function optimally in a slightly acidic environment, typically between pH 4.5 and 6.0.

  • Temperature: The optimal temperature for many cellulases ranges from 40°C to 50°C. Some thermostable enzymes may require higher temperatures.

  • Optimization: If you are unsure about the characteristics of your enzyme, it is recommended to perform a pH and temperature optimization experiment. Test a range of pH values (e.g., 3.0 to 8.0) and temperatures (e.g., 30°C to 60°C) to determine the ideal conditions for your specific cellulase.

Q3: What are common inhibitors I should be aware of in my cellulase assay?

Several substances can inhibit cellulase activity. Be mindful of the following:

  • End-Product Inhibition: Glucose and cellobiose, the breakdown products of cellulose (B213188) and cellotriose, are well-known competitive inhibitors of cellulase activity. If your reaction proceeds to a high level of conversion, the accumulation of these products can slow down or stop the reaction.

  • Heavy Metals: Ions such as copper, zinc, lead, silver, and iron can significantly inhibit cellulase enzymes. Ensure your buffers and water are free from heavy metal contamination.

  • Other Compounds: Naturally occurring plant compounds like phenols and tannins can act as non-specific enzyme inhibitors. Detergents and certain sulfhydryl reagents have also been reported to inhibit activity.

Q4: Could my cellotriose substrate be the problem?

While less common than other issues, the substrate can be a source of error.

  • Purity and Integrity: Use high-purity (>95%) cellotriose. If the substrate is old or has been stored improperly, it may have degraded.

  • Concentration: Double-check your calculations for the substrate solution to ensure it is at the desired final concentration in the assay.

  • Solubility: Ensure the cellotriose is fully dissolved in the assay buffer before adding the enzyme.

Q5: My detection method (e.g., DNS assay) seems to be giving inconsistent results. What should I check?

The 3,5-dinitrosalicylic acid (DNS) method is common for measuring reducing sugars but requires careful execution.

  • Standard Curve: Always run a fresh glucose standard curve with each experiment. Do not rely on a curve from a previous day.

  • Boiling Step: The timing of the boiling step for color development is critical. Boil all tubes (samples, standards, and blanks) for the exact same amount of time (typically 5 minutes) in a vigorously boiling water bath.

  • Reagent Stability: The DNS reagent can degrade over time, especially if exposed to light. Store it in a dark, well-sealed bottle.

  • Interfering Substances: Some components in your sample buffer could potentially interfere with the DNS reaction. Always run appropriate blanks.

Quantitative Data Summary

The optimal conditions for cellulase activity are highly dependent on the source organism. The table below summarizes typical optimal pH and temperature ranges for cellulases from various microbial sources.

Microbial SourceOptimal pH RangeOptimal Temperature (°C)Reference(s)
Aspergillus sp.5.8 - 6.040 - 50
Bacillus subtilis7.050
Staphylococcus caprae4.9~42
Trichoderma reesei4.850
Various Bacteria6.0 - 9.027 - 35

Experimental Protocols

Standard Cellulase Assay Protocol using Cellotriose and DNS Detection

This protocol describes a general method for determining cellulase activity by measuring the release of reducing sugars from cellotriose.

1. Reagent Preparation:

  • Substrate Solution (e.g., 1% w/v Cellotriose): Dissolve 100 mg of high-purity cellotriose in 10 mL of the appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Prepare this solution fresh.

  • Enzyme Dilution: Prepare a series of dilutions of your cellulase enzyme in cold buffer immediately before use. The optimal dilution should yield product concentrations that fall within the linear range of your glucose standard curve.

  • DNS Reagent: Follow a standard laboratory procedure for preparing DNS reagent.

  • Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0.1 to 2.0 mg/mL) in the same buffer as the assay.

2. Assay Procedure:

  • Label microcentrifuge tubes for your samples, blanks (enzyme-free and substrate-free), and glucose standards.

  • Add 250 µL of the 1% cellotriose solution to the sample and enzyme-free blank tubes.

  • Add 250 µL of buffer to the substrate-free blank tubes.

  • Pre-incubate all tubes at the optimal temperature (e.g., 50°C) for 5 minutes to equilibrate.

  • To start the reaction, add 250 µL of your diluted enzyme to the sample tubes. Add 250 µL of buffer to the enzyme-free blank tubes. For substrate-free blanks, add 250 µL of the diluted enzyme.

  • Vortex briefly and incubate at the optimal temperature for a defined period (e.g., 30 or 60 minutes). The time should be chosen to ensure the reaction remains in the initial linear phase.

  • To stop the reaction, add 500 µL of DNS reagent to each tube and vortex immediately.

3. Detection:

  • Place all tubes in a vigorously boiling water bath for exactly 5 minutes.

  • Cool the tubes rapidly in an ice bath to room temperature.

  • Add 4.0 mL of deionized water to each tube and mix well.

  • Transfer an aliquot to a cuvette or microplate well and measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare your glucose standard curve by plotting the absorbance at 540 nm against the known glucose concentration.

  • Calculate the amount of reducing sugar released in your samples by comparing their absorbance values to the standard curve, after subtracting the appropriate blank values. Enzyme activity can then be expressed in standard units (e.g., µmol of glucose released per minute per mg of enzyme).

References

Technical Support Center: D-(+)-Cellotriose Purity for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the purity of D-(+)-Cellotriose for accurate and reproducible kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercially available this compound is typically of high purity, often stated as ≥95%[1][2][3][][5]. However, trace impurities can still be present and may include:

  • Other Oligosaccharides : Sugars with a different degree of polymerization (DP), such as glucose (DP1), cellobiose (B7769950) (DP2), and cellotetraose (B13520) (DP4), are common impurities resulting from production processes like the partial hydrolysis of cellulose (B213188) or enzymatic synthesis.

  • Linkage Isomers : Oligosaccharides with different glycosidic linkages may be present.

  • Moisture : Due to the hygroscopic nature of carbohydrates, water content can be a significant impurity.

  • Inorganic Salts and Ash : Remnants from the production and purification process can be present.

Q2: Why is the purity of this compound critical for enzyme kinetic studies?

  • Competitive Inhibition : An impurity like cellobiose, which is the product of cellotriose (B13521) hydrolysis by some enzymes, is a known inhibitor of many cellulases. Its presence can lead to an overestimation of product inhibition or an incorrect determination of the Michaelis constant (K_m).

  • Alternative Substrates : If an impurity can also be acted upon by the enzyme, it will compete with cellotriose for the active site, affecting the observed reaction rate and leading to an inaccurate calculation of kinetic parameters like V_max and k_cat.

  • Biased Potency : Studies have shown that potent impurities, even at levels below 2.5%, can significantly bias kinetic estimates, making a substrate appear more or less potent than it truly is. For instance, a 2% mole fraction of a potent impurity was shown to generate approximately 70% error in the estimation of both K_t and J_max in a transport study.

Q3: How can I verify the purity of my this compound sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) : This is the most common quantitative method for analyzing carbohydrate purity. Purity is often determined by the percentage of the main peak's area relative to the total peak area.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a highly sensitive method for detecting trace amounts of other oligosaccharides that may not be resolved or detected by standard HPLC. While excellent for qualitative assessment, it can be non-quantitative without authentic standards for all impurities.

  • Thin-Layer Chromatography (TLC) : A rapid, qualitative method to visually check for the presence of other sugars.

  • Nuclear Magnetic Resonance (NMR) : Can be used to confirm the identity and structure of the cellotriose and to assess purity, often to a specification of ≥95%.

  • Mass Spectrometry (MS) : Coupling liquid chromatography with mass spectrometry (LC-MS) can help identify unknown impurities by providing molecular weight information.

Q4: The supplier certificate of analysis states ≥95% purity. Is this sufficient for my kinetic experiments?

A4: For many applications, ≥95% purity is acceptable. However, for sensitive kinetic studies, this may not be sufficient. The impact of the remaining ≤5% depends entirely on the nature of the impurities. If an impurity is a powerful inhibitor of your enzyme, even a 1% contamination could drastically alter the results. It is best practice to perform an in-house analytical check, preferably using a high-sensitivity method like HPAEC-PAD, to confirm the absence of kinetically relevant impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Non-Michaelis-Menten kinetics observed The presence of an unknown inhibitor or an alternative substrate in your this compound sample.Analyze the substrate purity using HPAEC-PAD to detect trace contaminants. If impurities are found, purify the substrate using preparative chromatography.
High batch-to-batch variability in kinetic results Inconsistent purity levels between different lots of this compound.Qualify each new batch of substrate with your own purity analysis before use. Do not rely solely on the supplier's certificate of analysis.
Calculated K_m is significantly different from published values An impurity is competing with the substrate, leading to an artificially high apparent K_m (competitive inhibition) or altered kinetics.Verify substrate purity. Consider that differences in experimental conditions (pH, temperature, buffer) can also affect K_m values.
Reaction rate decreases faster than expected Strong product inhibition from cellobiose or glucose, which may also be present as initial contaminants.Check the starting material for the presence of reaction products. Ensure your kinetic model properly accounts for product inhibition.

Quantitative Data Summary

The purity of this compound can vary based on its source and production method.

Source / Method Reported Purity / Yield Primary Analytical Method Reference
Commercial Suppliers (Various)≥94-95%HPLC, NMR
Enzymatic Synthesis (Optimized)82% share of cellotriose in the final soluble cellodextrin mixture (DP2-5)HPAEC-PAD

Experimental Protocols

1. Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of purity.

  • Materials : Silica gel TLC plates, developing chamber, mobile phase (e.g., n-butanol:ethanol:water ratio of 5:3:2), visualization reagent (e.g., 5% sulfuric acid in ethanol), this compound sample, standards (glucose, cellobiose).

  • Procedure :

    • Dissolve a small amount of this compound and standards in water to a concentration of ~1 mg/mL.

    • Spot 1-2 µL of each sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate and dry it completely.

    • Spray the plate with the visualization reagent and heat it on a hot plate (~110°C) until spots appear.

    • Compare the spot from the cellotriose sample to the standards. The presence of multiple spots indicates impurities.

2. Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying purity based on peak area.

  • System : An HPLC system equipped with a carbohydrate analysis column (e.g., an amino- or amide-based column) and a Refractive Index (RI) detector.

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the column.

  • Procedure :

    • Prepare a standard solution of this compound at a known concentration (e.g., 5 mg/mL) in the mobile phase or water.

    • Prepare the sample for analysis at the same concentration.

    • Set the column temperature (e.g., 30-40°C) and flow rate (e.g., 1.0 mL/min).

    • Inject 10-20 µL of the sample onto the column.

    • Record the chromatogram for a sufficient time to allow all potential impurities (e.g., glucose, cellobiose) to elute.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the formula: Purity (%) = (Area of Cellotriose Peak / Total Area of All Peaks) * 100.

Visualizations

Purity_Workflow cluster_main start Receive or Synthesize This compound analysis Purity Analysis (TLC, HPLC, HPAEC-PAD) start->analysis decision Is Purity >99.5% and Free of Active Impurities? analysis->decision purify Purification (e.g., Preparative HPLC) decision->purify No use Use in Kinetic Studies decision->use Yes purify->analysis Re-assess Purity

Caption: Workflow for ensuring this compound purity.

Impurity_Impact cluster_main impurity Impurity Present in This compound Sample inhibitor Acts as Enzyme Inhibitor (e.g., Cellobiose) impurity->inhibitor substrate Acts as Alternative Substrate (e.g., Cellotetraose) impurity->substrate result Inaccurate Kinetic Parameters (Km, Vmax, Ki) inhibitor->result substrate->result

Caption: Impact of impurities on enzyme kinetic parameters.

References

Preventing non-enzymatic degradation of D-(+)-Cellotriose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-(+)-Cellotriose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in an aqueous solution?

A1: The primary causes of non-enzymatic degradation of this compound in solution are hydrolysis and oxidation .

  • Hydrolysis: This is the cleavage of the β-1,4-glycosidic bonds that link the glucose units of cellotriose. This process is significantly accelerated by acidic or alkaline conditions and elevated temperatures.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the sugar molecule, resulting in various degradation products. This can be initiated by factors such as exposure to air, heat, or the presence of metal ions.

Q2: What are the common degradation products of this compound?

A2: Under oxidative conditions, particularly in the presence of agents like hydrogen peroxide, this compound can degrade into smaller sugars like D-glucose and cellobiose, as well as various organic acids and ketones such as 2,3-dihydroxy-butanedioic acid, 2-keto-gluconic acid, and D-gluconic acid.[1] In alkaline conditions, the main degradation products include 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.[1]

Q3: How do pH and temperature affect the stability of my this compound solution?

A3: Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: Extreme pH values (both acidic and alkaline) significantly increase the rate of hydrolysis of the glycosidic bonds. For optimal stability, it is recommended to maintain the pH of the solution close to neutral (pH 6-7).

  • Temperature: Higher temperatures provide the energy needed to overcome the activation energy for the hydrolysis of glycosidic bonds, leading to a faster degradation rate. For long-term storage, it is crucial to keep this compound solutions at low temperatures.

Q4: How can I prevent or minimize the degradation of my this compound solution?

A4: To minimize degradation, you should control the storage conditions of your solution by:

  • Controlling pH: Use a buffered solution to maintain a stable pH, ideally between 6.0 and 7.0.

  • Controlling Temperature: Store the solution at low temperatures. For short-term storage (days to a week), refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable.

  • Minimizing Oxidation: Use deoxygenated solvents to prepare your solutions and consider adding antioxidants. Storing solutions under an inert gas atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

Q5: What type of buffer should I use for my this compound solution?

A5: Phosphate (B84403) or citrate (B86180) buffers are commonly used for oligosaccharide solutions.[2][3]

  • Phosphate Buffers (e.g., Sodium Phosphate): These are effective in the pH range of 6.2 to 8.2 and are widely used in biological and biochemical research.

  • Citrate Buffers: These are suitable for maintaining a pH in the range of 3.0 to 6.2.[4] While acidic, a citrate buffer at the higher end of its range (e.g., pH 6.0) can be a good option.

The choice of buffer may also depend on the specific requirements of your experiment, as buffer components can sometimes interact with other molecules in the solution.[3]

Q6: What antioxidants can I use, and at what concentration?

A6: Common antioxidants used to protect against oxidative degradation include ascorbic acid (Vitamin C) and tocopherols (B72186) (Vitamin E).

  • Ascorbic Acid: A water-soluble antioxidant that can be effective at concentrations as low as 0.01% to 0.1% (w/v). A common starting point is a concentration of around 100-200 mg/L.

  • Tocopherols: These are lipid-soluble, so their use in aqueous solutions can be challenging. However, water-soluble derivatives or formulations are available.

It is important to note that the effectiveness of an antioxidant can be concentration-dependent, and in some cases, high concentrations of certain antioxidants can have pro-oxidant effects.[5] Therefore, it is advisable to start with a low concentration and optimize based on your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/UPLC analysis. Degradation of this compound.1. Verify the pH of your solution. Adjust to a neutral pH (6-7) using an appropriate buffer (e.g., phosphate or citrate buffer).2. Ensure the solution has been stored at the correct temperature (refrigerated for short-term, frozen for long-term).3. Prepare fresh solutions using deoxygenated water and consider adding an antioxidant like ascorbic acid (e.g., 0.05% w/v).
Loss of this compound concentration over time. Hydrolysis or oxidative degradation.1. Review your storage conditions. For long-term storage, aliquot your stock solution and store it at -80°C to minimize freeze-thaw cycles.2. If not already using a buffer, prepare your solutions in a phosphate or citrate buffer (pH 6.5-7.0).
Discoloration (yellowing or browning) of the solution. Formation of degradation products, possibly from Maillard-type reactions if amines are present, or advanced oxidation.1. This indicates significant degradation. The solution should be discarded.2. When preparing new solutions, ensure high-purity water and reagents are used. Protect the solution from light by storing it in an amber vial or wrapping the container in foil.

Quantitative Data on this compound Degradation

The rate of degradation is highly dependent on the experimental conditions. The following table summarizes available quantitative data and provides estimates based on general principles of carbohydrate chemistry.

Condition Parameter Value Source/Reference
Oxidative Degradation (with H₂O₂) at 60°CPseudo-first-order rate constant (k₃)0.25 h⁻¹[6][7]
Estimated Hydrolysis at 25°C, pH 4Half-life (t½)Weeks to monthsGeneral knowledge
Estimated Hydrolysis at 80°C, pH 4Half-life (t½)Hours to daysGeneral knowledge
Estimated Hydrolysis at 25°C, pH 7Half-life (t½)Months to yearsGeneral knowledge

Note: The half-life values are estimates and can vary based on buffer type, ionic strength, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol describes the preparation of a 10 mg/mL this compound solution in a phosphate buffer with an antioxidant.

Materials:

  • This compound

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • L-Ascorbic Acid

  • High-purity, deoxygenated water (prepared by boiling and cooling under an inert gas or by sparging with nitrogen or argon for at least 30 minutes)

  • Sterile, amber glass storage vials

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.0): a. Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deoxygenated water. b. To prepare 100 mL of buffer, mix approximately 39 mL of the 0.1 M NaH₂PO₄ solution with 61 mL of the 0.1 M Na₂HPO₄ solution. c. Verify the pH with a calibrated pH meter and adjust as necessary.

  • Prepare the Stabilized Solution: a. Weigh the desired amount of this compound to achieve a final concentration of 10 mg/mL. b. Weigh L-Ascorbic Acid to a final concentration of 0.05% (w/v) (0.5 mg/mL). c. In a sterile container, dissolve the L-Ascorbic Acid in the prepared 0.1 M phosphate buffer. d. Add the this compound to the buffer-antioxidant solution and mix gently until fully dissolved.

  • Storage: a. Filter the solution through a 0.22 µm sterile filter into the amber glass vials. b. For short-term storage, store the vials at 2-8°C. c. For long-term storage, flash-freeze the vials and store them at -20°C or -80°C.

Protocol 2: Monitoring this compound Degradation by HPLC

This protocol provides a general method for quantifying the concentration of this compound and its primary degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).

  • A carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column.

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare Standards: Prepare a series of this compound standards of known concentrations in the same buffer as your samples. Also, prepare standards for expected degradation products (e.g., glucose, cellobiose) if available.

  • Sample Preparation: At each time point of your stability study, thaw a sample vial (if frozen) and allow it to come to room temperature. Dilute an aliquot of the sample to a concentration that falls within the linear range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration for the this compound standards. Use the regression equation from the standard curve to calculate the concentration of this compound in your samples at each time point.

Visualizations

Cellotriose This compound Degradation Degradation Cellotriose->Degradation Non-Enzymatic Hydrolysis Hydrolysis (Acidic/Alkaline) Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Products_H Degradation Products: - Glucose - Cellobiose Hydrolysis->Products_H Products_O Degradation Products: - Organic Acids - Ketones Oxidation->Products_O

Caption: Non-enzymatic degradation pathways of this compound.

start Start: Prepare Stabilized This compound Solution storage Store under Defined Conditions (e.g., Temperature, pH, Light) start->storage sampling Withdraw Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples by HPLC (Quantify Cellotriose) sampling->analysis data Collect and Analyze Data (Calculate Degradation Rate) analysis->data end End: Determine Stability and Shelf-Life data->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimizing D-(+)-Cellotriose Concentration for Enzyme Saturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the substrate concentration of D-(+)-Cellotriose to achieve enzyme saturation in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes act on it?

A1: this compound is a trisaccharide composed of three glucose units linked by β-1,4 glycosidic bonds. It is an intermediate in the enzymatic breakdown of cellulose. The primary enzymes that hydrolyze this compound are cellulases, specifically cellobiohydrolases (also known as exoglucanases) and β-glucosidases. Cellobiohydrolases, such as Cellobiohydrolase II (CBHII) from Trichoderma reesei, cleave cellotriose (B13521) into cellobiose (B7769950) and glucose.[1] β-glucosidases can further hydrolyze cellobiose to glucose.

Q2: Why is it challenging to determine a simple Michaelis-Menten (K_m) value for this compound hydrolysis?

A2: The enzymatic hydrolysis of this compound is often subject to significant product inhibition.[1] The products of the reaction, cellobiose and glucose, can bind to the enzyme and inhibit its activity. This means that as the reaction proceeds and product concentration increases, the reaction rate decreases. This complex kinetic behavior deviates from the ideal Michaelis-Menten model, which assumes no product inhibition. Therefore, a simple K_m value may not accurately represent the enzyme's affinity for the substrate under all conditions. More complex kinetic models that account for product inhibition are often necessary to describe the reaction accurately.[1]

Q3: What is a typical concentration range to start with for this compound in an enzyme saturation experiment?

A3: A good starting point for determining the optimal concentration of this compound is to test a wide range of concentrations, for example, from 0.1 mM to 10 mM. For Cellobiohydrolase II from Trichoderma reesei, substrate inhibition has been observed at concentrations above 1 mM.[1] Therefore, it is crucial to include several concentrations below this level to observe the initial rise to saturation. The optimal concentration range will ultimately depend on the specific enzyme being used.

Q4: How can I monitor the progress of the this compound hydrolysis reaction?

A4: The most common method for monitoring the hydrolysis of this compound is to measure the formation of its products, glucose and cellobiose, over time. High-Performance Liquid Chromatography (HPLC) is a reliable technique for separating and quantifying glucose, cellobiose, and any remaining cellotriose in the reaction mixture.[1] Alternatively, colorimetric assays that detect reducing sugars, such as the dinitrosalicylic acid (DNS) assay, can be used. However, these methods are less specific as they measure all reducing sugars present (glucose, cellobiose, and cellotriose).

Q5: What are the key factors that can affect the enzyme's activity on this compound?

A5: Several factors can influence the rate of enzymatic hydrolysis of this compound:

  • pH and Temperature: Like all enzymes, cellulases have optimal pH and temperature ranges for activity. It is essential to perform the assay in a buffer at the optimal pH for the specific enzyme and at a controlled temperature.

  • Enzyme Concentration: The concentration of the enzyme will directly affect the reaction rate. It should be kept constant across all substrate concentrations being tested.

  • Product Inhibition: As mentioned, the accumulation of glucose and cellobiose can inhibit the enzyme.

  • Substrate Purity: The purity of the this compound is crucial. Contaminants can interfere with the assay or inhibit the enzyme.

  • Buffer Components: Certain ions or other molecules in the buffer can enhance or inhibit enzyme activity. It is important to use a buffer system that is compatible with the enzyme.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No or very low enzyme activity Incorrect assay conditions: pH or temperature are not optimal for the enzyme.Verify the optimal pH and temperature for your specific enzyme from the literature or manufacturer's data sheet. Ensure your buffer is at the correct pH and the incubation is at the correct temperature.
Inactive enzyme: The enzyme may have been stored improperly or has lost activity over time.Use a fresh batch of enzyme or test the activity of your current enzyme stock with a known standard substrate.
Substrate degradation: this compound solution may have degraded.Prepare fresh this compound solutions for each experiment. Check for any visible signs of microbial growth in the stock solution.
Reaction rate decreases rapidly over time Product inhibition: Accumulation of glucose and cellobiose is inhibiting the enzyme.Measure initial reaction rates where product concentration is low. Consider using a lower enzyme concentration to slow down the reaction and allow for more accurate initial rate measurements. If possible, use a coupled assay to remove one of the products as it is formed.
Substrate depletion: The substrate is being consumed rapidly.Use a higher initial substrate concentration or a lower enzyme concentration. Ensure you are measuring the initial velocity of the reaction.
Inconsistent or non-reproducible results Pipetting errors: Inaccurate pipetting of enzyme or substrate.Ensure your pipettes are calibrated. Use fresh pipette tips for each reagent and sample.
Incomplete mixing: Reagents are not mixed thoroughly.Gently vortex or pipette up and down to mix the reaction components thoroughly after adding each reagent.
Temperature fluctuations: Inconsistent incubation temperature.Use a water bath or incubator with precise temperature control.
Difficulty in achieving enzyme saturation (no plateau in the Michaelis-Menten plot) Substrate inhibition: At high concentrations, this compound may be inhibiting the enzyme.Test a wider range of substrate concentrations, including lower concentrations, to identify the optimal range before inhibition occurs.
Substrate solubility issues: this compound may not be fully dissolved at higher concentrations.Ensure the this compound is completely dissolved in the assay buffer before adding the enzyme. Gentle warming and vortexing can aid dissolution.
Product inhibition masking saturation: The effect of product inhibition at higher substrate concentrations (which leads to higher product formation) may be preventing the observation of a clear Vmax.Focus on measuring accurate initial rates at very short time points to minimize product accumulation.

Data Presentation

Kinetic Parameters for Cellobiohydrolase II (CBHII) from Trichoderma reesei with this compound

Due to strong product inhibition, a simple Michaelis-Menten model is insufficient. A more complex model incorporating competitive inhibition by cellobiose and non-competitive inhibition by glucose provides a better fit for the hydrolysis of this compound by CBHII.

ParameterDescriptionValue
K_m Michaelis constant for this compoundNot accurately determined by a simple model
k_cat Catalytic constant (turnover number)Not accurately determined by a simple model
K_ic Inhibition constant for competitive inhibition by cellobiose~ 0.1 mM
K_inc Inhibition constant for non-competitive inhibition by glucose~ 10 mM

Note: The values are approximate and derived from kinetic modeling. For a precise determination, a full progress-curve analysis is recommended.

Comparative K_m Values for β-Glucosidases with Cellobiose

For context, here are some reported K_m values for β-glucosidases with the related substrate, cellobiose.

EnzymeSource OrganismK_m for Cellobiose (mM)
β-GlucosidaseAspergillus niger0.57
β-Glucosidase (BGL1)Trichoderma reesei0.38

Experimental Protocols

Detailed Methodology for Determining the Kinetics of this compound Hydrolysis

This protocol is based on the methodology used for the kinetic analysis of Cellobiohydrolase II from Trichoderma reesei.

1. Materials and Reagents:

  • Purified enzyme (e.g., Cellobiohydrolase II)

  • This compound (high purity)

  • D-(+)-Glucose (for standard curve)

  • D-(+)-Cellobiose (for standard curve and inhibition studies)

  • Assay Buffer: e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0

  • Stop Solution: e.g., 1 M sodium carbonate or heat inactivation

  • HPLC system with an appropriate column for sugar analysis (e.g., an amino-based column)

  • Mobile Phase for HPLC: e.g., Acetonitrile:Water gradient

  • Refractive Index (RI) detector for HPLC

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final concentration in the assay will need to be determined empirically but is typically in the nanomolar to low micromolar range.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in the assay buffer.

  • Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to cover a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 mM).

  • HPLC Standards: Prepare a series of mixed standards containing known concentrations of glucose, cellobiose, and cellotriose in the assay buffer to generate standard curves for quantification.

3. Enzymatic Reaction:

  • Set up a series of reaction tubes, each containing a specific concentration of this compound.

  • Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 40°C).

  • Initiate the reaction by adding a small volume of the enzyme stock solution to each tube. Ensure rapid and thorough mixing.

  • At defined time points (e.g., 1, 2, 5, 10, 15, 30 minutes), take an aliquot of the reaction mixture and stop the reaction by adding it to the stop solution or by heat inactivation (e.g., boiling for 5-10 minutes). It is crucial to measure initial rates, so shorter time points are important.

  • Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic degradation.

  • Include a "no substrate" control to measure any background from the enzyme preparation.

4. Product Analysis by HPLC:

  • Centrifuge the stopped reaction samples to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a defined volume of the filtered sample onto the HPLC system.

  • Separate the sugars using an appropriate gradient of the mobile phase.

  • Detect the sugars using the RI detector.

  • Quantify the concentrations of glucose and cellobiose produced, and the remaining cellotriose, by comparing the peak areas to the standard curves.

5. Data Analysis:

  • For each substrate concentration, plot the concentration of product (glucose + cellobiose) versus time.

  • Determine the initial reaction velocity (v₀) from the linear portion of this plot.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Due to product inhibition, a standard Michaelis-Menten fit may not be appropriate. Fit the data to a kinetic model that includes terms for competitive and non-competitive inhibition.

Visualizations

Enzymatic_Hydrolysis_of_Cellotriose Cellotriose This compound ES_Complex Enzyme-Substrate Complex Cellotriose->ES_Complex Binds Enzyme Cellobiohydrolase II Enzyme->ES_Complex ES_Complex->Enzyme Releases Products Glucose + Cellobiose ES_Complex->Products Catalyzes

Caption: Enzymatic hydrolysis of this compound by Cellobiohydrolase II.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_solutions Prepare Substrate, Enzyme, and Buffer Solutions setup_reactions Set up reactions with varying [this compound] prep_solutions->setup_reactions prep_standards Prepare HPLC Standards (Glucose, Cellobiose, Cellotriose) hplc_analysis Analyze samples by HPLC prep_standards->hplc_analysis initiate_reaction Initiate reaction with enzyme setup_reactions->initiate_reaction time_course Take samples at different time points initiate_reaction->time_course stop_reaction Stop reaction (e.g., heat inactivation) time_course->stop_reaction stop_reaction->hplc_analysis quantify_products Quantify Glucose and Cellobiose hplc_analysis->quantify_products calculate_rates Calculate initial reaction rates (v₀) quantify_products->calculate_rates kinetic_modeling Fit data to kinetic model calculate_rates->kinetic_modeling

Caption: Workflow for determining the kinetics of this compound hydrolysis.

Product_Inhibition cluster_main_pathway Main Catalytic Pathway cluster_inhibition Inhibitory Pathways E Free Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate (Cellotriose) S->ES ES->E P Products (Glucose + Cellobiose) ES->P ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI EI->ES ESI->P Inhibitor Product (Glucose or Cellobiose) Inhibitor->EI Inhibitor->ESI

Caption: Logical diagram of product inhibition in enzymatic reactions.

References

How to store D-(+)-Cellotriose to maintain stability and prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of D-(+)-Cellotriose to ensure its stability and prevent degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture, and kept at low temperatures.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[2][3] For optimal shelf-life, storage in a freezer is recommended by most suppliers.[4] It should also be stored under an inert atmosphere, such as nitrogen, to prevent oxidation.

Q2: How should I handle this compound upon receiving it?

A2: this compound is typically shipped at room temperature for short durations. Upon receipt, it is recommended to centrifuge the vial before opening to ensure any powder on the cap or threads is collected at the bottom. For long-term storage, the product should be moved to a freezer as per the recommended conditions.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions (frozen, dry, inert atmosphere), this compound can be stable for over two years. Always refer to the manufacturer's certificate of analysis for lot-specific expiry dates.

Q4: How should I prepare and store this compound solutions?

A4: this compound is slightly soluble in water, methanol, and DMSO. To prepare aqueous solutions, using sonication can aid dissolution. One source indicates solubility in water at concentrations up to 50 mg/mL. Due to the risk of microbial growth and chemical degradation in solution, it is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution and store it at 2-8°C for no more than a few days. For longer-term storage of solutions, consider aliquoting and freezing at -20°C or below, though stability in this state must be validated for your specific application.

Q5: What are the primary degradation pathways for this compound?

A5: this compound is susceptible to both oxidative and alkaline degradation.

  • Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, the glycosidic linkages can be attacked, leading to the formation of smaller sugars (like glucose and cellobiose), organic acids, and other byproducts.

  • Alkaline Degradation: In alkaline (high pH) conditions, this compound can undergo degradation to form products such as 3-deoxy-isosaccharinic acid-1,4-lactone.

  • Enzymatic Degradation: In biological experiments, enzymes such as cellulases and β-glucosidases can hydrolyze the β-1,4-glycosidic bonds.

Q6: What materials and substances are incompatible with this compound?

A6: Avoid storing or mixing this compound with strong oxidizing agents. Additionally, keep it away from moisture and highly alkaline or acidic conditions unless it is a required part of the experimental procedure.

Storage Condition Summary

The recommended storage temperature for this compound can vary between suppliers. The table below summarizes the conditions found in various technical data sheets. For specific instructions, always consult the documentation provided with your product.

ParameterRecommended ConditionSource(s)
Long-Term Storage Store in a freezer
≤ -10°C
< -15°C
-20°C
4°C
Short-Term Storage Room Temperature (RT) is acceptable for short periods only
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)
Protection Keep container tightly closed; Protect from moisture (Hygroscopic)
Incompatibilities Store away from strong oxidizing agents
Troubleshooting Guide

Issue: My experimental results are inconsistent, showing lower than expected activity.

  • Possible Cause: The this compound may have degraded due to improper storage. Exposure to moisture or elevated temperatures can hydrolyze the oligosaccharide, reducing the concentration of the active compound.

  • Solution:

    • Verify your storage protocol against the manufacturer's recommendations. Ensure the product is stored in a freezer and protected from humidity.

    • Use a fresh vial of this compound that has been stored correctly to repeat the experiment.

    • If preparing stock solutions, ensure they are made fresh or have been stored appropriately (frozen in aliquots) and their stability validated.

Issue: The this compound powder appears clumpy, discolored, or has a different texture.

  • Possible Cause: This is a strong indicator of moisture absorption and potential degradation. This compound is a white to off-white powder. Any significant change from this appearance suggests it may be compromised.

  • Solution:

    • Do not use the compromised powder for sensitive quantitative experiments.

    • Discard the vial and obtain a new lot.

    • Review your handling procedures to prevent future exposure of the powder to ambient air and moisture. Ensure the container is sealed tightly and allowed to warm to room temperature before opening to prevent condensation.

Issue: I am having difficulty dissolving the this compound powder.

  • Possible Cause: this compound has limited solubility. Inadequate mixing or temperature may be the issue.

  • Solution:

    • Consult the technical data sheet for recommended solvents. It is slightly soluble in water, DMSO, and methanol.

    • Use sonication to aid the dissolution process, particularly in water.

    • Gentle warming can also be attempted, but be cautious, as excessive heat can cause degradation.

Experimental Protocols
Protocol: Preparation of an Aqueous this compound Stock Solution

This protocol describes a standard procedure for preparing a sterile aqueous stock solution of this compound, incorporating best practices to maintain stability.

  • Acclimatization: Transfer the sealed vial of this compound from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder upon opening.

  • Weighing: In a controlled environment with low humidity (e.g., a glove box or near a source of inert gas), quickly weigh the desired amount of this compound powder into a sterile container.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water (or desired buffer) to the powder. For example, to make a 10 mg/mL solution, add 1 mL of water to 10 mg of powder.

  • Solubilization: Tightly cap the container and vortex briefly. If the powder does not fully dissolve, place the container in an ultrasonic water bath and sonicate until the solution becomes clear.

  • Sterilization: To prevent microbial degradation, pass the solution through a 0.22 µm sterile filter into a new sterile container.

  • Aliquoting and Storage: Dispense the sterile solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Visual Guides

StorageWorkflow cluster_storage This compound Handling & Storage Workflow Receive Receive Shipment (Shipped at RT) Centrifuge Centrifuge Vial (Before Opening) Receive->Centrifuge Store_Powder Store Solid (Tightly Sealed) Centrifuge->Store_Powder For Solid Storage Equilibrate Equilibrate to RT (In Desiccator) Weigh Weigh Powder (Low Humidity) Equilibrate->Weigh Prepare Prepare Solution (e.g., Sonication) Weigh->Prepare Use_Fresh Use Immediately (Best Practice) Prepare->Use_Fresh Store_Solution Store Aliquots (≤ -20°C) Prepare->Store_Solution If Necessary Freezer Freezer Storage (-20°C, Inert Gas) Store_Powder->Freezer Freezer->Equilibrate For Use

Caption: Recommended workflow for handling and storing this compound.

DegradationFactors cluster_degradation Factors Leading to this compound Degradation Cellotriose This compound (Stable) Degradation Degradation (Loss of Purity) Cellotriose->Degradation leads to Moisture Moisture (Hygroscopicity) Moisture->Degradation Oxidizing Oxidizing Agents Oxidizing->Degradation Alkaline Alkaline pH Alkaline->Degradation Enzymes Enzymes (e.g., Cellulases) Enzymes->Degradation

Caption: Key factors that can cause this compound degradation.

References

Addressing background noise in colorimetric assays using D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-(+)-Cellotriose in colorimetric assays. Our focus is to help you identify and address sources of background noise to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in colorimetric assays?

This compound is a trisaccharide composed of three glucose units linked by β-1,4 glycosidic bonds. It serves as a substrate for cellulolytic enzymes, particularly cellobiohydrolases and β-glucosidases. In colorimetric assays, the enzymatic breakdown of cellotriose (B13521) into smaller sugars (like glucose) is often coupled to a secondary reaction that produces a colored product, allowing for the quantification of enzyme activity.

Q2: What are the common sources of high background noise in colorimetric assays involving this compound?

High background noise in these assays can stem from several factors:

  • Non-Enzymatic Browning: As a reducing sugar, this compound can participate in Maillard reactions with amino acids or caramelize at high temperatures, leading to a yellow-brown coloration that interferes with absorbance readings.[1]

  • Reagent Quality and Contamination: Impure reagents or microbial contamination can introduce interfering substances that contribute to background color.[2]

  • Assay Conditions: Suboptimal pH and elevated temperatures can accelerate non-enzymatic browning reactions.[3][4]

  • Sample Matrix Effects: Components within the sample, other than the analyte of interest, may react with the colorimetric reagents.

Q3: How can I differentiate between enzymatic activity and background noise?

To distinguish the true enzymatic signal from background noise, it is crucial to include proper controls in your experimental setup:

  • No-Enzyme Control: A reaction mixture containing all components except the enzyme. This will reveal the level of background color generated by the substrate and reagents under the assay conditions.

  • No-Substrate Control: A reaction mixture with the enzyme but without this compound. This helps to identify any color contribution from the enzyme preparation itself.

  • Reagent Blank: Contains only the buffer and colorimetric reagents to measure the intrinsic absorbance of the reagents.

Troubleshooting Guides

Issue 1: High Absorbance in "No-Enzyme" Control Wells

High background in the absence of your enzyme is a common issue and often points to non-enzymatic color formation.

Potential Cause Suggested Solution
Maillard Reaction/Caramelization This compound, as a reducing sugar, can react with amino acids in your buffer or media (Maillard reaction) or degrade at high temperatures (caramelization) to produce colored compounds.[1][5] Solution: Lower the incubation temperature if possible and ensure the pH of your buffer is not alkaline, as higher pH accelerates these reactions.[3][6]
Contaminated Reagents Reagents, including the this compound stock, buffer components, or water, may be contaminated with microbes or other interfering substances.[2] Solution: Use high-purity, sterile reagents and freshly prepared solutions. Filter-sterilize your stock solutions if necessary.
Incorrect Reagent Preparation Improperly prepared or expired reagents can lead to unexpected side reactions.[2] Solution: Double-check all reagent concentrations and expiration dates. Prepare fresh reagents as needed.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can undermine the reliability of your data.

Potential Cause Suggested Solution
Inadequate Washing Steps Insufficient washing between steps in an assay can leave residual reagents or interfering substances in the wells, leading to variable background.[7] Solution: Ensure thorough and consistent washing of all wells. Increase the number of wash cycles if necessary.
Temperature or pH Fluctuations Inconsistent temperature or pH across your assay plate can lead to variable rates of both enzymatic and non-enzymatic reactions. Solution: Use a properly calibrated incubator and ensure even temperature distribution. Double-check the buffering capacity of your assay buffer.
Pipetting Errors Inaccurate pipetting of small volumes of enzyme, substrate, or reagents can introduce significant variability. Solution: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision.

Data Presentation

Table 1: Influence of pH and Temperature on Non-Enzymatic Browning

The following table summarizes the effect of pH and temperature on the absorbance at 420 nm (A420), an indicator of non-enzymatic browning, in a model system containing a reducing sugar and an amino acid. Higher absorbance values indicate greater background noise.

Condition pH Temperature (°C) Absorbance at 420 nm (A420)
Mildly Acidic 5.0100Low to Moderate
Neutral 7.0100Moderate to High
Mildly Alkaline 8.0100High
Room Temperature 7.025Very Low
Elevated Temperature 7.080High
High Temperature 7.0100Very High

Data compiled from studies on Maillard browning kinetics, which show a significant increase in browning with rising pH and temperature.[3][8][9]

Experimental Protocols

Protocol: Colorimetric Quantification of Reducing Sugars using the DNS Assay

This protocol describes a general method for quantifying reducing sugars, such as the glucose produced from the enzymatic hydrolysis of this compound.

Materials:

  • This compound solution (substrate)

  • Enzyme solution (e.g., β-glucosidase)

  • Citrate or other suitable buffer (e.g., 50 mM, pH 4.8)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Glucose standards (for calibration curve)

  • Spectrophotometer

Procedure:

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine 0.5 mL of the this compound solution with 0.5 mL of the enzyme solution (diluted in buffer).

    • For controls, prepare tubes with:

      • 0.5 mL this compound solution and 0.5 mL buffer (No-Enzyme Control).

      • 0.5 mL enzyme solution and 0.5 mL buffer (No-Substrate Control).

    • Incubate all tubes at the desired temperature (e.g., 50°C) for a specific time (e.g., 30 minutes).

  • Color Development:

    • Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.

    • Vortex briefly to mix.

    • Heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.

    • Cool the tubes to room temperature.

  • Measurement:

    • Add 8.0 mL of distilled water to each tube and mix well.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

    • Use the No-Enzyme Control to zero the spectrophotometer, or subtract its absorbance value from all other readings to correct for background.

  • Quantification:

    • Prepare a standard curve using known concentrations of glucose.

    • Plot the absorbance at 540 nm versus the glucose concentration.

    • Determine the concentration of reducing sugars in your samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Incubate Samples and Controls Reagents->Incubation Standards Prepare Glucose Standards Std_Curve Generate Standard Curve Standards->Std_Curve Add_DNS Add DNS Reagent & Heat Incubation->Add_DNS Cool Cool to Room Temp Add_DNS->Cool Measure_Abs Measure Absorbance at 540 nm Cool->Measure_Abs Measure_Abs->Std_Curve Calculate Calculate Results Std_Curve->Calculate

Caption: Experimental workflow for a colorimetric reducing sugar assay.

Troubleshooting_High_Background Start High Background Noise Detected Check_Controls Review Controls: 'No-Enzyme' and 'Reagent Blank' Start->Check_Controls High_Blank Is 'Reagent Blank' High? Check_Controls->High_Blank High_No_Enzyme Is 'No-Enzyme' Control High? Check_Controls->High_No_Enzyme High_Blank->High_No_Enzyme No Contaminated_Reagents Potential Issue: Contaminated Reagents High_Blank->Contaminated_Reagents Yes Non_Enzymatic_Browning Potential Issue: Non-Enzymatic Browning High_No_Enzyme->Non_Enzymatic_Browning Yes Problem_Solved Problem Resolved High_No_Enzyme->Problem_Solved No, suspect other issues (e.g., sample matrix) Prepare_Fresh Action: Prepare Fresh, High-Purity Reagents Contaminated_Reagents->Prepare_Fresh Optimize_Conditions Action: Optimize Assay Conditions (Lower Temp, Adjust pH) Non_Enzymatic_Browning->Optimize_Conditions Optimize_Conditions->Problem_Solved Prepare_Fresh->Problem_Solved

Caption: Troubleshooting decision tree for high background noise.

Maillard_Reaction cluster_reaction Maillard Reaction Reducing_Sugar Reducing Sugar (e.g., Cellotriose) Initial_Steps Initial Condensation & Rearrangement Reducing_Sugar->Initial_Steps Amino_Acid Amino Acid Amino_Acid->Initial_Steps Heat Heat Heat->Initial_Steps Intermediate_Products Intermediate Products (e.g., Schiff Base) Initial_Steps->Intermediate_Products Final_Products Melanoidins (Brown Pigments) Intermediate_Products->Final_Products

Caption: Simplified overview of the Maillard reaction pathway.

References

Techniques to improve signal-to-noise ratio in cellotriose detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to improving the signal-to-noise ratio (S/N) in cellotriose (B13521) detection experiments.

Frequently Asked Questions (FAQs)

Category 1: General Issues & Sample Preparation

Q1: I'm observing a low signal-to-noise ratio in my cellotriose analysis. Where should I start troubleshooting?

A low signal-to-noise (S/N) ratio is a common issue that can originate from multiple stages of the analytical process. A systematic approach is crucial. Begin by evaluating your sample preparation for cleanliness and efficiency. Then, verify your instrument parameters are optimized for oligosaccharide detection. Finally, assess the quality and preparation of your reagents and standards. For chromatographic methods, an S/N ratio greater than 100 is often necessary for optimal precision.[1][2]

Q2: What sample preparation techniques can help improve the S/N ratio by removing interferences?

Proper sample preparation is critical for removing matrix components that can contribute to background noise or suppress the analyte signal.[3][4]

  • Solid-Phase Extraction (SPE): Graphitized carbon SPE cartridges are effective for desalting and separating oligosaccharides from complex mixtures, such as enzymatic digests. This removes buffer salts and other small molecules that can interfere with detection.[5]

  • Protein Precipitation: For samples with high protein content (e.g., from enzymatic assays), techniques like protein precipitation followed by centrifugation or filtration can clarify the sample and prevent column fouling.

  • Filtration: Using a 0.22 µm or 0.45 µm syringe filter is a simple but essential step to remove particulate matter that can create noise and damage analytical columns.

  • Homogenization/Grinding: For solid samples, ensuring a uniform and fine particle size through proper homogenization is key to representative sampling and efficient extraction.

Category 2: High-Performance Liquid Chromatography (HPLC) Techniques

Q3: My cellotriose peak is very small when using an Evaporative Light Scattering Detector (ELSD). How can I increase its signal?

Optimizing ELSD parameters is key to detecting non-volatile compounds like cellotriose.

  • Lower the Evaporation Temperature: The most critical parameter for ELSD sensitivity is the evaporator (drift tube) temperature. Use the lowest temperature possible that still allows for complete evaporation of the mobile phase. High temperatures can cause the loss of semi-volatile analytes and reduce the signal.

  • Optimize Nebulizer Gas Flow/Pressure: The gas flow rate should be optimized for the mobile phase composition and flow rate to ensure uniform droplet formation. Higher flows are generally needed for more volatile solvents.

  • Select the Correct Nebulizer: Ensure the nebulizer is appropriate for your HPLC flow rate. Using a nebulizer designed for a much higher flow rate will result in inefficient nebulization and poor signal.

  • Increase Column Efficiency: Using columns with smaller particles (e.g., superficially porous particles) can produce narrower, taller peaks, which increases the signal height relative to the baseline noise.

Q4: The baseline of my HPLC chromatogram is very noisy. What are the common causes and solutions?

A noisy baseline directly decreases your S/N ratio.

  • Mobile Phase Purity: Use high-purity HPLC-grade solvents and additives. Impurities, especially those with UV absorbance at low wavelengths (e.g., TFA), can significantly increase baseline noise.

  • Inadequate Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump or detector, which causes pressure fluctuations and baseline noise.

  • Detector Temperature: For UV and ELSD detectors, ensure the lab environment has a stable temperature, as fluctuations can cause the baseline to drift.

  • System Contamination: A dirty column, guard column, or detector flow cell can contribute to noise. Flush the system thoroughly and replace columns if necessary.

Q5: Would derivatization help improve cellotriose detection?

Yes, derivatization is a powerful technique to enhance the sensitivity of carbohydrate detection, especially for UV or Mass Spectrometry (MS) detectors. By attaching a chromophore or a readily ionizable tag, you can significantly boost the signal.

  • Phenylhydrazine Derivatization: This method provides derivatives that yield increased sensitivity for both MS and UV detection.

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization: PMP tagging is a widely used method that improves HPLC separation and allows for sensitive UV detection. An improved method using liquid ammonia (B1221849) instead of sodium hydroxide (B78521) allows the derivatives to be directly analyzed by MALDI-TOF-MS without a desalting step.

Category 3: Enzymatic Assays

Q6: I am using an enzymatic assay to produce/quantify cellotriose, but the signal is weak or absent. What should I check?

A weak or absent signal in an enzymatic assay can stem from several factors.

  • Enzyme Inactivity: Ensure the enzyme has been stored and handled correctly to prevent loss of activity. Prepare fresh enzyme dilutions for each experiment.

  • Suboptimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable amount of product.

  • Low Substrate Concentration: If the initial substrate concentration is too low, the amount of product generated may be below the detection limit of your assay.

  • Degraded Detection Reagents: For colorimetric assays like the DNS assay, ensure the reagent is properly prepared and has not degraded. Test it with a known standard (e.g., glucose) to confirm its activity.

Q7: My enzymatic assay has high background readings. How can I reduce them?

High background can mask the true signal from your reaction.

  • Run Proper Controls: Always include an "enzyme blank" (enzyme in buffer without substrate) and a "substrate blank" (substrate in buffer without enzyme) to account for any signal originating from the enzyme preparation or spontaneous substrate degradation.

  • Check for Contaminants: Buffers or other reagents may be contaminated with substances that interfere with the assay. Use fresh, high-purity reagents.

  • Sample Interference: Some substances in your sample matrix may interfere with the assay chemistry. Consider a sample cleanup step or deproteinization if necessary.

  • Plate Reader Settings: Ensure the correct wavelength and filter settings are used on the plate reader.

Troubleshooting Workflows & Logic Diagrams

A logical approach to troubleshooting is essential for efficiently identifying and solving issues with a low signal-to-noise ratio.

Troubleshooting_Workflow Start Low S/N Ratio Detected SamplePrep Sample Preparation Issue? Start->SamplePrep Instrument Instrument/Detector Issue? Start->Instrument AssayChem Assay Chemistry Issue? Start->AssayChem Sol_SPE Implement SPE/Filtration (Remove Salts/Particulates) SamplePrep->Sol_SPE Yes Sol_Deriv Consider Derivatization (Enhance Signal) SamplePrep->Sol_Deriv Yes Sol_Conc Concentrate Sample (Increase Analyte Amount) SamplePrep->Sol_Conc Yes Sol_Temp Optimize ELSD Temp (Lower for better sensitivity) Instrument->Sol_Temp Yes Sol_Mobile Check Mobile Phase (Purity, Degassing) Instrument->Sol_Mobile Yes Sol_Column Improve Column Efficiency (e.g., use SPP columns) Instrument->Sol_Column Yes Sol_Clean Clean System (Flush column, detector cell) Instrument->Sol_Clean Yes Sol_Enzyme Check Enzyme Activity (Storage, Concentration) AssayChem->Sol_Enzyme Yes Sol_Reagent Verify Detection Reagents (Prepare Fresh) AssayChem->Sol_Reagent Yes Sol_Controls Run Proper Blanks (Substrate & Enzyme Controls) AssayChem->Sol_Controls Yes Sol_Conditions Optimize Reaction (pH, Temp, Time) AssayChem->Sol_Conditions Yes Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RawSample Raw Sample (e.g., Enzymatic Digest) Cleanup Cleanup Step (SPE or Filtration) RawSample->Cleanup Derivatization Derivatization (Optional, e.g., PMP) Cleanup->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection (e.g., ELSD, MS, UV) HPLC->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification

References

Validation & Comparative

Cellulase Kinetics: A Comparative Analysis of Cellobiose and Cellotriose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of cellulase (B1617823) activity is paramount for applications ranging from biofuel production to pharmaceutical development. This guide provides a comparative analysis of cellulase kinetics using two key substrates: cellobiose (B7769950) and cellotriose (B13521). By examining experimental data and methodologies, this document aims to offer a clear perspective on how substrate size influences enzymatic efficiency.

Quantitative Comparison of Kinetic Parameters

The efficiency of an enzyme is often described by its Michaelis-Menten kinetics, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

EnzymeSubstrateKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (µM-1min-1)
Cellobiohydrolase I (CBH I)Methyl β-D-cellotrioside480.70.015
Cellobiohydrolase II (CBH II)Methyl β-D-cellotetraoside411228

Data sourced from Claeyssens et al. (1989). Note that the substrates are methyl-glycosides of the cello-oligosaccharides.

Experimental Protocols

The determination of cellulase kinetic parameters involves a series of well-defined experimental procedures. The following is a generalized protocol for a cellulase kinetic assay.

Materials
  • Purified cellulase enzyme (e.g., Cellobiohydrolase from Trichoderma reesei)

  • Substrates: Cellobiose, Cellotriose

  • Buffer solution (e.g., 50 mM sodium acetate, pH 5.0)

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification

  • Spectrophotometer

  • Thermostatically controlled water bath or incubator

  • Stop solution (e.g., 1 M NaOH)

Procedure
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified cellulase enzyme in the reaction buffer. The concentration should be determined using a standard protein assay.

    • Prepare a series of substrate solutions (cellobiose and cellotriose) of varying concentrations in the reaction buffer.

  • Enzymatic Reaction:

    • Equilibrate the enzyme and substrate solutions to the desired reaction temperature (e.g., 50°C).

    • Initiate the reaction by adding a known amount of the enzyme solution to each substrate solution. The final reaction volume should be kept constant.

    • Incubate the reaction mixtures at the constant temperature for a predetermined time, ensuring that the product formation remains in the initial linear range.

  • Reaction Termination and Product Quantification:

    • Stop the reaction at specific time points by adding a stop solution, such as a strong base, which denatures the enzyme.

    • Quantify the amount of reducing sugars (glucose and unreacted cellobiose/cellotriose) produced using the DNS method. This involves adding the DNS reagent to the reaction mixture, heating to develop color, and then measuring the absorbance at 540 nm.

    • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification of the products (glucose, cellobiose, and remaining cellotriose).[1]

  • Data Analysis:

    • Create a standard curve using known concentrations of glucose to convert absorbance values to product concentrations.

    • Calculate the initial reaction velocities (V0) for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the enzymatic breakdown of cellulose (B213188) and a typical workflow for comparing cellulase kinetics.

Cellulose_Breakdown Cellulose Cellulose Chain Cellotriose Cellotriose Cellulose->Cellotriose Endocellulase Cellobiose Cellobiose Cellotriose->Cellobiose Exocellulase (Cellobiohydrolase) Glucose Glucose Cellobiose->Glucose β-glucosidase Cellulase_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Cellulase Reaction Enzymatic Reaction at various substrate concentrations Enzyme->Reaction Substrates Cellobiose & Cellotriose Solutions Substrates->Reaction Quench Stop Reaction Reaction->Quench Detection Product Quantification (DNS/HPLC) Quench->Detection V0_Calc Calculate Initial Velocities (V₀) Detection->V0_Calc MM_Plot Michaelis-Menten Plot V0_Calc->MM_Plot Params Determine Km, Vmax, kcat MM_Plot->Params

References

A Comparative Analysis of D-(+)-Cellotriose and Cellotetraose as Substrates for Endoglucanases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-(+)-Cellotriose and cellotetraose (B13520) as substrates for endoglucanases, supported by experimental data. Understanding the kinetic preferences of these enzymes for different cello-oligosaccharides is crucial for applications ranging from biofuel production to the development of therapeutics targeting cellulose (B213188) degradation.

Quantitative Performance Comparison

The enzymatic efficiency of endoglucanases on this compound and cellotetraose can be quantitatively assessed by comparing their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating substrate affinity (a lower Km suggests higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic parameters of Endoglucanase A (CenA) from Cellulomonas fimi for the hydrolysis of cellotetraose and cellotriose (B13521).

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
Cellotetraose0.13 ± 0.0118.2 ± 0.4140
Cellotriose1.0 ± 0.10.25 ± 0.010.25

Data sourced from a study on the substrate specificity of Endoglucanase A from Cellulomonas fimi.[1][2]

As the data indicates, Endoglucanase A exhibits a significantly higher affinity (lower Km) and a much greater catalytic rate (kcat) for cellotetraose compared to cellotriose. Consequently, the overall catalytic efficiency (kcat/Km) is dramatically higher for cellotetraose, suggesting it is a preferred substrate for this particular endoglucanase. This preference is attributed to specific binding interactions between the reducing-end glucose residues of the substrate and the enzyme's active site.[1][2]

It is important to note that substrate preference can vary among different endoglucanases. For instance, a thermophilic endo-1,4-β-glucanase from Sulfolobus shibatae was also found to hydrolyze cellotetraose. In contrast, some endoglucanases, like Cel12A from Trichoderma reesei, do not hydrolyze cellotriose at all.[3]

Experimental Protocols

The determination of the kinetic parameters presented above typically involves the following experimental steps:

Enzyme Activity Assay:

  • Enzyme and Substrate Preparation: A purified solution of the endoglucanase of interest is prepared. Stock solutions of this compound and cellotetraose are made in a suitable buffer (e.g., citrate-phosphate buffer at a specific pH).

  • Reaction Mixture: The reaction is initiated by adding a known concentration of the enzyme to a series of substrate solutions of varying concentrations. The total reaction volume is kept constant.

  • Incubation: The reaction mixtures are incubated at a constant, optimal temperature for a defined period.

  • Termination of Reaction: The enzymatic reaction is stopped, often by adding a chemical agent that denatures the enzyme, such as 3,5-dinitrosalicylic acid (DNS) reagent, or by heat inactivation.

  • Quantification of Products: The amount of reducing sugars produced (the products of hydrolysis) is quantified. The DNS method is a common colorimetric assay used for this purpose, where the absorbance is measured at a specific wavelength (e.g., 540 nm) and compared to a standard curve of a known reducing sugar like glucose.

  • Data Analysis: The initial reaction velocities (rates) are calculated for each substrate concentration. These data points are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is subsequently calculated from Vmax and the enzyme concentration.

Visualizing Endoglucanase Action

The general mechanism of action for many endoglucanases on cello-oligosaccharides can be visualized as an enzymatic hydrolysis reaction. The following diagrams illustrate the conceptual workflow of the experimental process and the logical relationship in the enzymatic reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Endoglucanase Incubation Incubation at Optimal Temperature Enzyme->Incubation Substrate Cellotriose / Cellotetraose Solutions Substrate->Incubation Termination Reaction Termination Incubation->Termination Quantification Quantification of Reducing Sugars Termination->Quantification Kinetics Kinetic Parameter Calculation (Km, kcat) Quantification->Kinetics

Caption: Experimental workflow for determining endoglucanase kinetic parameters.

Enzymatic_Hydrolysis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Cellotetraose Cellotetraose Endoglucanase Endoglucanase Cellotetraose->Endoglucanase binds to Cellotriose This compound Cellotriose->Endoglucanase binds to Products_Tetra Cellobiose + Cellobiose or Cellotriose + Glucose Endoglucanase->Products_Tetra hydrolyzes Cellotetraose to Products_Tri Cellobiose + Glucose Endoglucanase->Products_Tri hydrolyzes Cellotriose to

Caption: Endoglucanase hydrolysis of cellotetraose and cellotriose.

Conclusion

The presented data from Cellulomonas fimi Endoglucanase A clearly demonstrates a strong preference for cellotetraose over this compound as a substrate. This is evident from the significantly lower Km and higher kcat values, resulting in a much greater catalytic efficiency for cellotetraose. This information is vital for researchers designing experiments involving endoglucanases, as the choice of substrate can profoundly impact reaction rates and product yields. It is, however, crucial to recognize that these specificities can differ between endoglucanases from various sources. Therefore, empirical determination of kinetic parameters for the specific enzyme and substrates under investigation is always recommended for optimal experimental design and interpretation of results.

References

Cellobiose vs. Cellotriose: A Comparative Analysis of Plant Defense Activation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how two cellulose-derived oligosaccharides, cellobiose (B7769950) and cellotriose (B13521), differentially activate plant innate immunity, providing key experimental data and methodologies for researchers in plant science and drug development.

The plant cell wall, a formidable barrier against invading pathogens, also serves as a reservoir of signaling molecules. Upon damage by microbial enzymes, fragments of cell wall polysaccharides are released, acting as Damage-Associated Molecular Patterns (DAMPs) that trigger plant defense responses. Among these are cello-oligosaccharides, derived from the breakdown of cellulose (B213188). This guide provides a comparative study of two such molecules, cellobiose (a disaccharide) and cellotriose (a trisaccharide), in their capacity to activate plant defense mechanisms. While structurally similar, these molecules elicit distinct and overlapping immune responses, highlighting the specificity of plant perception systems.

Key Differences in Defense Activation

Experimental evidence reveals a clear divergence in the immediate defense responses triggered by cellobiose and cellotriose. While cellotriose is capable of inducing a robust production of reactive oxygen species (ROS) and the phosphorylation of mitogen-activated protein kinases (MAPKs), cellobiose fails to stimulate these hallmark defense responses.[1][2] However, both molecules are recognized as danger signals and can induce the expression of defense-related genes.[1][3]

A significant finding is the synergistic effect of cellobiose when co-administered with pathogen-associated molecular patterns (PAMPs) like flg22 or chitin. This suggests that while cellobiose alone may be a weak elicitor of certain responses, it plays a crucial role in potentiating the plant's sensitivity to other danger signals, thereby mounting a more robust defense.[3][4][5]

Defense ResponseCellobioseCellotrioseReference
Reactive Oxygen Species (ROS) Production No detectable inductionInduces ROS production[1][2][3][4][5]
Callose Deposition No detectable inductionImplied induction as a DAMP response[2][3][4][5]
Defense Gene Expression Induces expression; synergistic with PAMPsInduces expression[1][3]
MAPK Phosphorylation No inductionInduces phosphorylation[1]
Cytosolic Calcium Influx Induces a transient influxInduces a rapid influx[1][3]

Signaling Pathways: Distinct Recognition and Overlapping Downstream Events

The differential responses to cellobiose and cellotriose are rooted in their perception by distinct cell surface receptors. The receptor for cellotriose in Arabidopsis thaliana has been identified as the malectin domain-containing receptor kinase CORK1 (CELLOOLIGOMER RECEPTOR KINASE1).[1][6] Binding of cellotriose to CORK1 initiates a signaling cascade involving an influx of calcium ions, the production of ROS via NADPH oxidases, and the activation of MAPKs, ultimately leading to the expression of defense-related genes and the biosynthesis of defense hormones.[1][6]

In contrast, the receptor for cellobiose remains unidentified.[7] Despite this, it is known that cellobiose perception also triggers a transient increase in cytosolic calcium, which is a crucial step in its signaling pathway leading to gene expression.[3] The cellobiose pathway appears to operate independently of the classical PAMP-triggered immunity (PTI) responses like ROS burst and callose deposition, but it converges with these pathways to amplify defense gene expression.[3][7]

Cellotriose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cellotriose Cellotriose CORK1 CORK1 (Receptor Kinase) Cellotriose->CORK1 Ca_ion Ca²⁺ Influx CORK1->Ca_ion ROS ROS Burst (NADPH Oxidase) CORK1->ROS MAPK_cascade MAPK Cascade (MAPK3/6) Ca_ion->MAPK_cascade Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes Hormones Defense Hormone Biosynthesis MAPK_cascade->Hormones Cellobiose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cellobiose Cellobiose Unknown_Receptor Unknown Receptor Cellobiose->Unknown_Receptor Ca_ion Ca²⁺ Influx Unknown_Receptor->Ca_ion Defense_Genes Synergistic Defense Gene Expression (with PAMPs) Ca_ion->Defense_Genes Experimental_Workflow cluster_assays Defense Response Assays Plant_Material Plant Material (e.g., Arabidopsis seedlings, leaf discs) Elicitor_Treatment Elicitor Treatment (Cellobiose vs. Cellotriose) Plant_Material->Elicitor_Treatment Incubation Incubation Elicitor_Treatment->Incubation ROS_Assay ROS Burst Assay (Luminol-based) Incubation->ROS_Assay Callose_Assay Callose Deposition (Aniline Blue Staining) Incubation->Callose_Assay Gene_Expression_Assay Gene Expression Analysis (RT-qPCR) Incubation->Gene_Expression_Assay Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis Callose_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis

References

Comparative Analysis of β-Glucosidase Cross-Reactivity: A Focus on Cellobiose and Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity of β-glucosidase with two key substrates: cellobiose (B7769950) and cellotriose (B13521). This document is intended for researchers, scientists, and drug development professionals working with glycoside hydrolases and in the field of biomass conversion and carbohydrate analysis.

Introduction

β-glucosidases (EC 3.2.1.21) are a class of enzymes crucial for the hydrolysis of the β-1,4-glycosidic bonds in various β-D-glucosides. Their activity on cello-oligosaccharides, particularly the disaccharide cellobiose and the trisaccharide cellotriose, is of significant interest in biofuel production, food technology, and pharmaceutical research. Understanding the substrate specificity and kinetic performance of β-glucosidases with these closely related oligosaccharides is essential for optimizing enzymatic processes and for the development of specific inhibitors. This guide summarizes key performance data from various studies and provides standardized experimental protocols for comparative analysis.

Data Presentation

The following tables summarize the quantitative data on the interaction of β-glucosidases from different sources with cellobiose and cellotriose.

Table 1: Specific Activity of β-Glucosidases on Cellobiose and Cellotriose

Enzyme SourceSubstrateSpecific Activity (U/mg)Reference
Hydrothermal Spring Metagenome (Bgl1)Cellobiose3195[1]
CellotrioseActivity Detected[1]
Thermofilum sp. ex4484_79 (TsBGL)Cellobiose24.3[2]
Sporothrix schenckiiCellobioseGlucose released[1]
CellotrioseGlucose released (less than cellobiose)[1]

Note: A direct comparison of specific activity for cellotriose from the metagenomic sample was not quantified in the cited study, but activity was confirmed.

Table 2: Kinetic Parameters of β-Glucosidases for Cellobiose

Enzyme SourceKm (mM)Vmax (μmol/min/mg)kcat (s-1)Reference
Thermofilum sp. ex4484_79 (TsBGL)6.2424.323.8
Pyrococcus furiosus20470-
Thermotoga maritima22.363.1-
Trichoderma reesei QM 94141.221.14-

Note: Kinetic parameters for cellotriose were not available in the reviewed literature for a direct comparison.

Table 3: Binding Affinity of β-Glucosidase (BglB) with Cello-oligosaccharides

SubstrateBinding Affinity (kJ/mol)
Cellobiose-6.2
Cellotriose-5.63

This data is derived from a molecular docking study and indicates a stronger theoretical binding of the enzyme to cellobiose compared to cellotriose.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity of β-glucosidase with cellobiose and cellotriose.

β-Glucosidase Activity Assay

This protocol is designed to measure the amount of glucose released from the hydrolysis of cellobiose or cellotriose.

Materials:

  • Purified β-glucosidase

  • Cellobiose solution (e.g., 10 mM in reaction buffer)

  • Cellotriose solution (e.g., 10 mM in reaction buffer)

  • Reaction Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Glucose oxidase-peroxidase (GOD-POD) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare substrate solutions of cellobiose and cellotriose at the desired concentration in the reaction buffer.

  • Add 50 µL of the substrate solution to individual wells of a 96-well microplate.

  • Initiate the reaction by adding 50 µL of the purified β-glucosidase solution (appropriately diluted in the reaction buffer) to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 90°C for TsBGL) for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable stop solution or by heat inactivation.

  • To quantify the released glucose, add 100 µL of GOD-POD reagent to each well.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • A standard curve using known concentrations of glucose should be prepared to determine the amount of glucose produced in the enzymatic reaction.

  • One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified assay conditions.

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for β-glucosidase with cellobiose and cellotriose.

Materials:

  • Same as the β-Glucosidase Activity Assay.

  • A range of substrate concentrations for both cellobiose and cellotriose (e.g., from 0.1 to 10 times the expected Km).

Procedure:

  • Perform the β-glucosidase activity assay as described above, but with varying concentrations of each substrate (cellobiose and cellotriose) in separate experiments.

  • Ensure that the initial reaction rates are measured (i.e., the product formation is linear with time). This may require optimizing the incubation time and enzyme concentration.

  • Plot the initial reaction velocity (V0) against the substrate concentration ([S]).

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism). Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data.

Visualizations

The following diagrams illustrate the enzymatic reaction and a general experimental workflow.

Enzymatic_Reaction cluster_substrates Substrates cluster_products Products Cellobiose Cellobiose BetaGlucosidase β-Glucosidase Cellobiose->BetaGlucosidase Cellotriose Cellotriose Cellotriose->BetaGlucosidase Glucose Glucose BetaGlucosidase->Glucose 2x Glucose + Cellobiose Glucose + Cellobiose BetaGlucosidase->Glucose + Cellobiose

Caption: Enzymatic hydrolysis of cellobiose and cellotriose by β-glucosidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reactions in Microplate Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solutions (Cellobiose & Cellotriose) Substrate_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Quantification Quantify Glucose (e.g., GOD-POD) Reaction_Stop->Quantification Data_Analysis Analyze Data (Michaelis-Menten) Quantification->Data_Analysis

Caption: General workflow for determining β-glucosidase activity and kinetics.

References

Comparing hydrolysis rates of different cellodextrins by a specific cellulase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic breakdown of cellulose (B213188) into soluble sugars is a critical process in biofuel production, biorefining, and various biotechnological applications. This guide provides a comparative analysis of the hydrolysis rates of different cellodextrins—short-chain cellulose oligomers—by a specific cellulase (B1617823). The data presented here, supported by detailed experimental protocols, offers insights into the substrate specificity and kinetic efficiency of cellulases, aiding in the optimization of cellulose degradation processes.

Comparative Hydrolysis Rates of Cellodextrins

The rate at which cellulases hydrolyze cellodextrins is dependent on the degree of polymerization (DP) of the substrate. The following tables summarize the kinetic parameters for the hydrolysis of various cellodextrins by two different enzymes from Trichoderma reesei, a well-studied cellulolytic fungus.

Table 1: Kinetic Parameters for the Hydrolysis of Cellodextrins by a β-Glucosidase from Trichoderma reesei QM 9414 [1]

Substrate (Cellodextrin)Degree of Polymerization (DP)Michaelis Constant (Km) [mM]Maximum Velocity (Vmax) [μmol/min/mg]
CellobioseG21.221.14
CellotrioseG30.701.50
CellotetraoseG40.401.80
CellopentaoseG50.252.10
CellohexaoseG60.182.50

Table 2: Kinetic Parameters for the Hydrolysis of Cellodextrins by a Cellobiohydrolase from Trichoderma reesei QM9414

Substrate (Cellodextrin)Degree of Polymerization (DP)Michaelis Constant (Km) [μM]Relative Maximum Velocity (Vmax)
CellotrioseG3700.1
CellotetraoseG40.11.0
CellopentaoseG5~1.01.0

Data for Table 2 was adapted from the Ph.D. Thesis of Antonio Silva Pinto De Nazare Pereira, Purdue University, 1988.

The data indicates that for the β-glucosidase, there is an inverse relationship between the Km value and the degree of polymerization of the cellodextrin, suggesting a higher binding affinity for longer-chain oligomers.[1] Conversely, the Vmax increases with the chain length, indicating a higher catalytic rate for longer substrates.[1] The cellobiohydrolase shows a remarkably high affinity (low Km) for cellotetraose.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Enzymatic Hydrolysis of Cellodextrins

This protocol describes the procedure for determining the kinetic parameters of a cellulase acting on various cellodextrin substrates.

1. Materials:

  • Purified cellulase (e.g., β-glucosidase or cellobiohydrolase from Trichoderma reesei).

  • Cellodextrin substrates: Cellobiose (G2), Cellotriose (G3), Cellotetraose (G4), Cellopentaose (G5), Cellohexaose (G6).

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0).

  • Microcentrifuge tubes.

  • Water bath or incubator set to the optimal temperature for the enzyme (e.g., 40°C).

2. Procedure:

  • Prepare stock solutions of each cellodextrin substrate in 50 mM sodium acetate buffer (pH 5.0) to a known concentration.

  • Prepare a series of dilutions for each cellodextrin substrate from the stock solution. The concentration range should typically span from 0.1 to 5 times the expected Km value.

  • For each reaction, pipette a defined volume of the cellodextrin substrate solution into a microcentrifuge tube.

  • Pre-incubate the substrate solutions at the optimal reaction temperature for 5 minutes.

  • Initiate the enzymatic reaction by adding a small, fixed amount of the purified cellulase solution to each tube. The final enzyme concentration should be in the nanomolar range to ensure initial rate conditions.

  • Incubate the reactions for a specific period (e.g., 10, 20, 30 minutes) during which the product formation is linear with time.

  • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a stop solution (e.g., 0.1 M NaOH).

  • Analyze the concentration of the hydrolysis products (glucose, cellobiose, etc.) using High-Performance Liquid Chromatography (HPLC).

Quantification of Hydrolysis Products by HPLC

This protocol outlines the analysis of cellodextrin hydrolysis products using HPLC.[2]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • An appropriate carbohydrate analysis column, such as an Agilent Hi-Plex Ca column (7.7 x 300 mm, 8 µm).[2]

2. Chromatographic Conditions: [2]

  • Mobile Phase: 100% Deionized Water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

3. Sample Preparation:

  • After the enzymatic reaction is terminated, centrifuge the samples to pellet any denatured enzyme.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial.

4. Analysis:

  • Inject a 20 µL aliquot of the prepared sample into the HPLC system.[2]

  • Monitor the separation of the different sugars (glucose, cellobiose, cellotriose, etc.) based on their retention times.

  • Prepare standard curves for each of the expected sugar products by injecting known concentrations.

  • Quantify the concentration of each product in the experimental samples by comparing their peak areas to the respective standard curves.

Visualizing the Experimental Workflow and Cellulase Action

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Purified Cellulase Reaction_Setup Combine Enzyme, Substrate, and Buffer in Tubes Enzyme->Reaction_Setup Substrates Cellodextrin Solutions (G2, G3, G4, G5, G6) Substrates->Reaction_Setup Buffer Sodium Acetate Buffer Buffer->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Termination Terminate Reaction (e.g., Heat Inactivation) Incubation->Termination Sample_Prep Centrifuge and Filter Reaction Mixture Termination->Sample_Prep HPLC HPLC Analysis (RI Detector) Sample_Prep->HPLC Quantification Quantify Products (Glucose, Cellobiose, etc.) HPLC->Quantification

Caption: Experimental workflow for comparing cellodextrin hydrolysis rates.

Caption: Action of cellobiohydrolase on different cellodextrins.

References

D-(+)-Cellotriose: A Precision Tool for Differentiating Cellulase and Lichenase Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to precisely characterize enzymatic activities, the choice of substrate is paramount. D-(+)-Cellotriose, a well-defined cello-oligosaccharide, emerges as a highly specific substrate for distinguishing between various glycoside hydrolases, particularly different classes of cellulases and lichenases. This guide provides a comparative analysis of this compound against other common substrates, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

This compound, a trisaccharide composed of three β-(1,4) linked glucose units, serves as a key intermediate in the enzymatic hydrolysis of cellulose (B213188). Its defined structure allows for a more precise interrogation of enzyme activity and specificity compared to complex polymeric substrates like carboxymethyl cellulose (CMC) or Avicel. This guide will demonstrate how analyzing the hydrolysis products of this compound can effectively differentiate between the actions of endoglucanases, exoglucanases (cellobiohydrolases), and lichenases.

Comparative Analysis of Substrate Specificity

The key to differentiating enzyme activities lies in their distinct modes of action on specific substrates. This compound provides a clear window into these mechanisms.

Enzyme ClassAction on this compoundPrimary Hydrolysis ProductsComparison with Other Substrates
Endoglucanase Random internal cleavage of β-1,4-glycosidic bonds.A mixture of glucose, cellobiose (B7769950), and potentially other oligosaccharides.CMC: Induces a change in viscosity, but does not provide detailed information on cleavage patterns. Avicel: A crystalline substrate that is less readily hydrolyzed by many endoglucanases.
Exoglucanase (Cellobiohydrolase) Processive cleavage from the non-reducing or reducing end.Primarily cellobiose, with some glucose. The ratio of cellobiose to glucose is a key indicator.Avicel: A preferred substrate for many cellobiohydrolases, but product analysis can be complex. p-nitrophenyl-β-D-cellobioside (pNPC): A synthetic substrate that can be used for easy detection of cellobiohydrolase activity, but may not fully reflect activity on natural substrates.
Lichenase Cleaves β-1,4-glycosidic bonds adjacent to a β-1,3-linkage in mixed-linkage glucans.No or very low activity on pure β-1,4-linked this compound.Barley β-glucan & Lichenan: These are the preferred substrates for lichenase, containing both β-1,3 and β-1,4 linkages. This compound serves as an excellent negative control to confirm the absence of cellulase (B1617823) activity.

Experimental Data: Hydrolysis Product Analysis

The following table summarizes typical hydrolysis product profiles obtained from the incubation of various enzymes with this compound and other substrates, as analyzed by High-Performance Liquid Chromatography (HPLC).

EnzymeSubstrateIncubation TimeGlucose (%)Cellobiose (%)Cellotriose (B13521) (unreacted, %)Other Oligosaccharides (%)
Endoglucanase (e.g., from Aspergillus niger)[1]This compound1 hr30402010
Exoglucanase (e.g., Cellobiohydrolase I from Trichoderma reesei)This compound1 hr108550
Lichenase (e.g., from Bacillus subtilis)[2]This compound1 hr<1<1>980
EndoglucanaseCarboxymethyl Cellulose (CMC)1 hr---Viscosity Decrease
ExoglucanaseAvicel1 hr590-5 (soluble)
LichenaseBarley β-glucan1 hr1535-50 (tri- and tetrasaccharides)[2]

Note: The percentages are illustrative and can vary depending on the specific enzyme, reaction conditions, and incubation time.

Experimental Protocols

Enzyme Activity Assay using this compound

This protocol outlines a general procedure for determining the activity of cellulases using this compound as a substrate and analyzing the products by HPLC.

1. Reagents and Materials:

  • This compound solution (e.g., 10 mg/mL in reaction buffer)

  • Enzyme solution (purified or crude extract)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate buffer, pH 5.0)

  • Stopping Reagent (e.g., 1 M Sodium Carbonate)

  • HPLC system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P) and a Refractive Index (RI) detector.

  • Standards for glucose, cellobiose, and cellotriose.

2. Procedure:

  • Prepare the this compound substrate solution in the reaction buffer.

  • Equilibrate the substrate solution and the enzyme solution to the desired reaction temperature (e.g., 50°C).

  • Initiate the reaction by adding a known amount of the enzyme solution to the substrate solution. The final enzyme concentration should be chosen to ensure that the reaction rate is linear over the desired time course.

  • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding the stopping reagent. Alternatively, the reaction can be stopped by heat inactivation (e.g., boiling for 5-10 minutes).

  • Centrifuge the samples to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Analyze the chromatograms to identify and quantify the amounts of glucose, cellobiose, and unreacted cellotriose by comparing the peak retention times and areas to those of the standards.

3. Data Analysis:

  • Calculate the concentration of each product formed over time.

  • Determine the initial rate of substrate consumption and product formation.

  • For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax values.

Visualizing the Enzymatic Reactions and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow.

Enzymatic_Cleavage cluster_endo Endoglucanase Action cluster_exo Exoglucanase Action Endo_Cellotriose This compound (GGG) Endo_Products Glucose (G) + Cellobiose (GG) Endo_Cellotriose->Endo_Products Internal Cleavage Exo_Cellotriose This compound (GGG) Exo_Products Cellobiose (GG) + Glucose (G) Exo_Cellotriose->Exo_Products End-wise Cleavage Experimental_Workflow Start Start Prepare_Reagents Prepare Substrate (this compound) and Enzyme Solutions Start->Prepare_Reagents Incubation Incubate Enzyme and Substrate at Optimal Temperature Prepare_Reagents->Incubation Stop_Reaction Stop Reaction at Specific Time Points Incubation->Stop_Reaction Sample_Prep Centrifuge and Filter Samples Stop_Reaction->Sample_Prep HPLC_Analysis Analyze Products by HPLC Sample_Prep->HPLC_Analysis Data_Analysis Quantify Products and Determine Enzyme Activity HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

A Quantitative Comparison of Hydrolysis Products from Cellulose vs. Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis products of cellulose (B213188) and cellotriose (B13521), supported by experimental data. Understanding the quantitative differences in product yields and the underlying enzymatic processes is crucial for applications ranging from biofuel production to the development of novel therapeutics targeting carbohydrate metabolism.

Executive Summary

Cellulose, a complex polysaccharide, and cellotriose, a simple oligosaccharide, both yield glucose upon complete hydrolysis. However, the pathways and product distributions differ significantly. Enzymatic hydrolysis of cellulose is a multi-step process primarily yielding cellobiose (B7769950) as an intermediate, which is then cleaved into glucose. In contrast, the hydrolysis of cellotriose, a trimer of glucose, is a more direct process that sequentially releases glucose and cellobiose. This guide presents a quantitative analysis of these hydrolysis products, details the experimental protocols for their characterization, and explores the relevant biological signaling pathways.

Quantitative Comparison of Hydrolysis Products

The enzymatic hydrolysis of cellulose and cellotriose results in different product profiles over time. While the ultimate product of complete hydrolysis for both is glucose, the intermediate products and their relative abundances vary.

Cellulose Hydrolysis: The enzymatic breakdown of cellulose is a complex heterogeneous reaction involving the synergistic action of endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. The primary product of exoglucanase activity on the cellulose chain is the disaccharide cellobiose.[1][2][3] β-glucosidase then hydrolyzes cellobiose into two molecules of glucose.[3] Therefore, during the course of cellulose hydrolysis, a significant concentration of cellobiose is present as an intermediate.

Cellotriose Hydrolysis: Cellotriose is hydrolyzed by β-glucosidase in a sequential manner. The enzyme cleaves a terminal glucose unit, resulting in the formation of one molecule of glucose and one molecule of cellobiose. The cellobiose is then further hydrolyzed by the same enzyme to yield two additional glucose molecules.

SubstratePrimary Intermediate Product(s)Final ProductKey Enzymes InvolvedNotes
Cellulose Cellobiose, Cello-oligosaccharidesGlucoseEndoglucanases, Exoglucanases (Cellobiohydrolases), β-GlucosidaseThe yield of glucose is dependent on the efficiency of all three enzyme types. The accumulation of cellobiose can inhibit cellobiohydrolase activity.[2]
Cellotriose Cellobiose, GlucoseGlucoseβ-GlucosidaseHydrolysis proceeds in a stepwise manner, first yielding glucose and cellobiose, followed by the hydrolysis of cellobiose to glucose.

Table 1: Comparison of Hydrolysis Products from Cellulose and Cellotriose.

Experimental Protocols

Precise quantification of hydrolysis products relies on robust experimental protocols. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying the soluble sugars produced during hydrolysis.[4]

Enzymatic Hydrolysis of Cellulose

This protocol is a generalized procedure based on common laboratory practices for determining the enzymatic digestibility of cellulose.

1. Substrate Preparation:

  • Start with a known concentration of pure cellulose (e.g., Avicel, Sigmacell) suspended in a suitable buffer, typically a 50 mM sodium citrate (B86180) or acetate (B1210297) buffer with a pH of 4.8.[3]

2. Enzyme Addition:

  • A commercial cellulase (B1617823) cocktail (e.g., from Trichoderma reesei) containing a mixture of endoglucanases, exoglucanases, and β-glucosidase is added to the cellulose slurry.[5]

  • Enzyme loading is a critical parameter and is typically expressed in Filter Paper Units (FPU) per gram of cellulose.[5]

3. Incubation:

  • The reaction mixture is incubated at an optimal temperature for the enzyme cocktail, usually around 50°C, with constant agitation to ensure a homogenous suspension.[3]

4. Sampling and Analysis:

  • Aliquots of the slurry are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • The reaction in the aliquots is immediately stopped by heat inactivation (e.g., boiling for 5-10 minutes) or by the addition of a chemical denaturant.

  • The samples are then centrifuged or filtered to remove any remaining solid cellulose.

  • The supernatant, containing the soluble sugars, is analyzed by HPLC.

5. HPLC Analysis:

  • An HPLC system equipped with a carbohydrate analysis column (e.g., an amine-based or ion-exchange column) and a refractive index (RI) detector is used.[4]

  • An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is used for separation.[4]

  • Quantification is achieved by comparing the peak areas of the samples to those of known standards of glucose and cellobiose.[4]

Enzymatic Hydrolysis of Cellotriose

This protocol outlines a typical procedure for analyzing the kinetics of cellotriose hydrolysis by β-glucosidase.

1. Substrate and Enzyme Preparation:

  • A solution of cellotriose of a known concentration is prepared in a suitable buffer (e.g., 50 mM sodium citrate or acetate buffer, pH 4.8).

  • A purified β-glucosidase solution of known activity is prepared in the same buffer.

2. Reaction Initiation and Incubation:

  • The reaction is initiated by adding a specific amount of the β-glucosidase solution to the cellotriose solution.

  • The mixture is incubated at the optimal temperature for the enzyme (e.g., 50°C).

3. Sampling and Quenching:

  • Aliquots are taken at frequent intervals (e.g., every 5, 10, 15, 30, and 60 minutes) due to the faster reaction kinetics compared to cellulose hydrolysis.

  • The reaction is quenched immediately, typically by adding a strong base (e.g., NaOH) or by rapid heating.

4. Product Analysis by HPLC:

  • The samples are analyzed by HPLC using the same methodology as described for cellulose hydrolysis to quantify the concentrations of glucose, cellobiose, and any remaining cellotriose.

Visualization of Hydrolysis Pathways

The following diagrams illustrate the enzymatic hydrolysis pathways of cellulose and cellotriose.

Cellulose_Hydrolysis Cellulose Cellulose (Insoluble Polymer) Cello_oligosaccharides Cello-oligosaccharides (Soluble) Cellulose->Cello_oligosaccharides Endoglucanase Cellobiose Cellobiose (Disaccharide) Cello_oligosaccharides->Cellobiose Exoglucanase Glucose Glucose (Monosaccharide) Cellobiose->Glucose β-Glucosidase

Figure 1. Enzymatic Hydrolysis Pathway of Cellulose.

Cellotriose_Hydrolysis Cellotriose Cellotriose (Trisaccharide) Cellobiose_Glucose Cellobiose + Glucose Cellotriose->Cellobiose_Glucose β-Glucosidase Two_Glucose 2 Glucose Cellobiose_Glucose->Two_Glucose β-Glucosidase

Figure 2. Enzymatic Hydrolysis Pathway of Cellotriose.

Signaling Pathways and Cellular Responses

The hydrolysis products of cellulose and cellotriose, particularly glucose, are key signaling molecules that regulate a wide range of cellular processes. Understanding these pathways is critical for drug development, especially in the context of metabolic diseases and cancer.

Glucose Sensing and Signaling:

Eukaryotic cells have evolved sophisticated mechanisms to sense and respond to changes in glucose availability.[6][7] In yeast, a well-studied model organism, several major glucose signaling pathways have been identified:

  • cAMP-PKA Pathway: This pathway is rapidly activated by the presence of glucose and plays a central role in promoting cell growth and proliferation.[6]

  • Snf1/AMPK Pathway: This is the main pathway for responding to glucose limitation and is crucial for the utilization of alternative carbon sources.[6]

  • Rgt2/Snf3-Rgt1 Pathway: This pathway specifically regulates the expression of genes encoding glucose transporters.[6]

In mammalian cells, glucose sensing is fundamental for maintaining metabolic homeostasis. The insulin (B600854) signaling pathway is a primary example, where glucose uptake by cells is tightly regulated. Dysregulation of these pathways is implicated in diseases such as diabetes and metabolic syndrome.

Oligosaccharide Signaling in Drug Development:

Beyond their role as a source of glucose, oligosaccharides themselves can have signaling functions. The development of synthetic oligosaccharides and glycoconjugates is an active area of research for creating new therapeutics.[8] These molecules can be designed to target specific carbohydrate-binding proteins (lectins) or to modulate cellular signaling pathways.[4][8] For instance, sulfated oligosaccharides are being investigated for their potential to modulate angiogenesis and tumor metastasis.[4] The selective sensing of specific oligosaccharides is also a target for the development of diagnostic tools.[9]

The following diagram illustrates a simplified overview of glucose sensing leading to a cellular response.

Glucose_Signaling Extracellular_Glucose Extracellular Glucose Glucose_Sensor Glucose Sensor (e.g., Transporter) Extracellular_Glucose->Glucose_Sensor Signaling_Cascade Intracellular Signaling Cascade Glucose_Sensor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Changes) Signaling_Cascade->Cellular_Response

Figure 3. Simplified Glucose Signaling Pathway.

Conclusion

The hydrolysis of cellulose and cellotriose, while both ultimately yielding glucose, proceed via distinct pathways with different intermediate product profiles. Cellulose hydrolysis is a complex, multi-enzyme process where cellobiose is the major intermediate. In contrast, cellotriose hydrolysis is a more direct, sequential process catalyzed by β-glucosidase. The quantitative analysis of these processes, facilitated by techniques like HPLC, is essential for optimizing various biotechnological applications. Furthermore, the hydrolysis products, particularly glucose, are potent signaling molecules that modulate critical cellular pathways, making them relevant targets for drug discovery and development.

References

Validating Protein-Carbohydrate Interaction Specificity with D-(+)-Cellotriose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-(+)-Cellotriose with other common oligosaccharides for validating the specificity of protein-carbohydrate interactions. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and concepts to aid in experimental design and data interpretation.

Introduction to Protein-Carbohydrate Interactions and the Role of this compound

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. Consequently, the proteins that mediate these interactions, such as lectins and carbohydrate-binding modules (CBMs), are significant targets for therapeutic intervention and diagnostic development. Validating the specificity of these interactions is a critical step in research and drug discovery.

This compound, a trisaccharide composed of three β(1→4) linked D-glucose units, serves as a valuable tool in this process. As a key intermediate in the enzymatic hydrolysis of cellulose (B213188), it is a natural ligand for many cellulolytic enzymes and carbohydrate-binding modules.[1] Its well-defined structure allows for precise studies of binding specificity, enabling researchers to probe the architectural and chemical requirements of a protein's carbohydrate-binding site.

Comparative Analysis of this compound and Alternative Oligosaccharides

The choice of oligosaccharide is crucial for accurately defining the binding specificity of a protein. This section compares this compound with other commonly used glucose-based oligosaccharides.

Key Considerations for Ligand Selection:

  • Size and Structure: The length and linkage of the oligosaccharide chain can significantly impact binding affinity.

  • Purity: High purity of the oligosaccharide is essential for accurate and reproducible binding data.

  • Availability: Commercial availability of a range of oligosaccharides is necessary for comprehensive specificity studies.

Table 1: Comparison of Glucose-Based Oligosaccharides for Protein Binding Studies

OligosaccharideStructureKey FeaturesTypical Applications
D-(+)-Cellobiose Disaccharide of β(1→4) linked D-glucoseSmallest repeating unit of cellulose.Baseline for comparing binding of larger oligosaccharides.
This compound Trisaccharide of β(1→4) linked D-glucoseRepresents a minimal ligand for many CBMs.Probing the binding cleft/groove of cellulases and CBMs.
D-(+)-Cellotetraose Tetrasaccharide of β(1→4) linked D-glucoseLonger chain for assessing the extent of the binding site.Characterizing proteins with extended carbohydrate-binding sites.
Laminaritriose Trisaccharide of β(1→3) linked D-glucoseDifferent linkage type to probe specificity.Investigating specificity for β-glucans with different linkages.
Maltotriose Trisaccharide of α(1→4) linked D-glucoseDifferent anomeric configuration (α vs. β).Assessing anomeric specificity of glucose-binding proteins.

Quantitative Data on Protein-Oligosaccharide Interactions

The following tables summarize experimental data from studies investigating the binding of various oligosaccharides to specific carbohydrate-binding proteins. These data highlight the utility of this compound in defining binding specificity.

Table 2: Binding Affinities (Kd) of Various Oligosaccharides to a Family 9 Carbohydrate-Binding Module (CBM9.3)

OligosaccharideDegree of Polymerization (DP)Dissociation Constant (Kd) in μM
Cellobiose2130 ± 10
Cellotriose 3 70 ± 10
Cellotetraose450 ± 10
Xylobiose2120 ± 20
Xylotriose370 ± 10

Data adapted from a study on a multimodular hyperthermostable xylanase-glucuronoyl esterase. The near-identical Kd values for cello- and xylo-oligosaccharides of the same DP suggest a degree of flexibility in the binding site of this particular CBM.[2]

Table 3: Thermodynamic Parameters of Cello-oligosaccharide Binding to a Family 17 Carbohydrate-Binding Module (CcCBM17)

LigandΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Cellobiose-4.5-9.85.3
Cellotriose -5.0 -11.2 6.2
Cellotetraose-5.4-12.57.1
Cellohexaose-5.8-14.18.3

Data illustrates that the binding of cello-oligosaccharides to this CBM is an enthalpically driven process. The increase in affinity with chain length is evident.[3]

Experimental Protocols for Validating Protein-Carbohydrate Interactions

Accurate and reproducible data are paramount in validating protein-carbohydrate interactions. This section provides detailed methodologies for three widely used techniques: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Prepare Protein Solution (e.g., 50-100 µM in buffer) degas Degas both solutions p_prep->degas l_prep Prepare Ligand Solution (e.g., 1-2 mM this compound in same buffer) l_prep->degas load_cell Load Protein into Sample Cell degas->load_cell load_syr Load this compound into Syringe degas->load_syr equilibrate Equilibrate at desired temperature (e.g., 25°C) load_cell->equilibrate load_syr->equilibrate titrate Perform automated injections equilibrate->titrate integrate Integrate injection heats titrate->integrate fit_model Fit data to a binding model (e.g., one-site binding) integrate->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol for ITC:

  • Protein and Ligand Preparation:

    • Dialyze the purified protein (e.g., a CBM) extensively against the desired buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0).

    • Prepare the this compound solution in the final dialysis buffer to minimize heat of dilution effects.

    • Determine accurate concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, refractometry for carbohydrate).

    • Degas both solutions for at least 10 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 50 µM) into the sample cell.

    • Load the this compound solution (e.g., 1 mM) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

    • Follow with a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Subtract the heat of dilution, determined from control experiments (injecting ligand into buffer).

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters.

Bio-Layer Interferometry (BLI)

BLI is a label-free optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. It is a high-throughput method for determining kinetic parameters (kon, koff) and binding affinity (Kd).

Experimental Workflow for BLI:

BLI_Workflow cluster_prep Preparation cluster_exp BLI Experiment cluster_analysis Data Analysis hydrate Hydrate Biosensors baseline1 Baseline in Buffer hydrate->baseline1 prep_protein Prepare Biotinylated Protein loading Load Biotinylated Protein onto Streptavidin Biosensor prep_protein->loading prep_ligand Prepare this compound Dilution Series association Association with this compound prep_ligand->association baseline1->loading baseline2 Baseline in Buffer loading->baseline2 baseline2->association dissociation Dissociation in Buffer association->dissociation subtract_ref Subtract Reference Sensorgram dissociation->subtract_ref fit_curves Fit Association/Dissociation Curves subtract_ref->fit_curves determine_kinetics Determine kon, koff, Kd fit_curves->determine_kinetics

Caption: Bio-Layer Interferometry (BLI) experimental workflow.

Detailed Protocol for BLI:

  • Preparation:

    • Hydrate streptavidin (SA) biosensors in the assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.

    • Biotinylate the protein of interest according to standard protocols and remove excess biotin.

    • Prepare a serial dilution of this compound in the assay buffer, including a buffer-only control.

  • Assay Steps (performed in a 96-well plate):

    • Baseline 1: Equilibrate the hydrated biosensors in assay buffer (60 seconds).

    • Loading: Immobilize the biotinylated protein (e.g., 10 µg/mL) onto the SA biosensors (e.g., 300 seconds).

    • Baseline 2: Transfer the biosensors to wells containing assay buffer to establish a stable baseline (120 seconds).

    • Association: Move the biosensors to wells containing the this compound dilutions and measure the association for a defined period (e.g., 300 seconds).

    • Dissociation: Transfer the biosensors back to the baseline wells (assay buffer only) and monitor dissociation (e.g., 600 seconds).

  • Data Analysis:

    • Reference subtract the data using a biosensor loaded with protein but exposed only to buffer in the association step.

    • Align the curves to the baseline and dissociation steps.

    • Fit the processed data to a suitable binding model (e.g., 1:1 binding) using the instrument's software to obtain kon, koff, and Kd.

Surface Plasmon Resonance (SPR)

SPR is another label-free optical technique that detects changes in the refractive index at the surface of a sensor chip upon molecular binding. It provides high-quality kinetic and affinity data.

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis prep_chip Prepare Sensor Chip activate Activate Sensor Surface prep_chip->activate prep_protein Prepare Protein for Immobilization immobilize Immobilize Protein prep_protein->immobilize prep_ligand Prepare this compound Dilution Series binding_cycle Inject this compound (Association/Dissociation) prep_ligand->binding_cycle activate->immobilize deactivate Deactivate Remaining Active Groups immobilize->deactivate deactivate->binding_cycle regenerate Regenerate Surface binding_cycle->regenerate subtract_ref Reference Surface Subtraction binding_cycle->subtract_ref fit_sensorgrams Fit Sensorgrams to Kinetic Model subtract_ref->fit_sensorgrams determine_kinetics Determine kon, koff, Kd fit_sensorgrams->determine_kinetics

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol for SPR:

  • Preparation:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Prepare the protein for immobilization (e.g., 10-50 µg/mL in a low ionic strength buffer at a pH below its pI, such as 10 mM sodium acetate, pH 4.5).

    • Prepare a serial dilution of this compound in the running buffer (e.g., HBS-EP+).

  • Immobilization (Amine Coupling):

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters.

  • Binding Analysis:

    • Inject the this compound dilutions over the immobilized protein surface at a constant flow rate.

    • Include a buffer-only injection for double referencing.

    • Allow sufficient time for association and dissociation phases.

    • Between cycles, inject a regeneration solution (if necessary and validated) to remove bound analyte without damaging the immobilized protein.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injection.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Conclusion

This compound is a valuable and specific tool for the validation of protein-carbohydrate interactions, particularly for proteins that recognize β(1→4)-linked glucans. By comparing its binding with that of other oligosaccharides of varying lengths and linkage types, researchers can precisely map the binding specificity of their protein of interest. The use of quantitative techniques such as ITC, BLI, and SPR, guided by the detailed protocols provided, will ensure the generation of high-quality, reproducible data essential for advancing research and development in this critical field.

References

Safety Operating Guide

Proper Disposal of D-(+)-Cellotriose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of D-(+)-Cellotriose, a non-hazardous oligosaccharide commonly used in biochemical research.

Immediate Safety Considerations

According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this compound is not classified as a hazardous chemical[1]. However, standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In case of dust generation, a dust respirator is recommended[2].

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust. After handling, wash hands thoroughly[2].

  • Storage: this compound is hygroscopic and should be stored in a tightly sealed container, under an inert atmosphere, and in a freezer to maintain its stability[1].

Quantitative Data and Physical Properties

While specific quantitative limits for disposal are not defined due to its non-hazardous nature, understanding the physical and chemical properties of this compound is essential for proper handling.

PropertyValue
Molecular Formula C₁₈H₃₂O₁₆
Molecular Weight 504.44 g/mol
Appearance White to off-white powder
Melting Point >165°C (decomposes)
Solubility Soluble in water (50 mg/mL)
Stability Hygroscopic; sensitive to moisture

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on whether it is in solid form or an aqueous solution.

Disposal of Solid this compound:

  • Collection: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Take precautions to avoid generating dust.

  • Containerization: Ensure the container is tightly sealed to prevent the absorption of moisture.

  • Disposal Route:

    • Option A: Chemical Incineration (Preferred): The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This is the preferred method for complete destruction.

    • Option B: Landfill: As a non-hazardous substance, it may be permissible to dispose of it in a standard landfill. However, it is crucial to consult and comply with all federal, state, and local regulations.

Disposal of this compound Aqueous Solutions:

  • Dilution: For small quantities of aqueous solutions, dilution with a large amount of water may be an acceptable practice.

  • pH Neutralization: Check the pH of the solution and neutralize if necessary, as per local wastewater regulations.

  • Drain Disposal: Consult with your institution's environmental health and safety (EHS) office and local authorities to determine if drain disposal is permitted for non-hazardous sugar solutions. Regulations can vary significantly.

Empty Container Disposal:

Empty containers should be disposed of in accordance with institutional and local regulations. It is good practice to rinse the container with a suitable solvent (e.g., water) before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Protocol start Start: this compound for Disposal form Is the material in solid or aqueous form? start->form solid Solid Form form->solid Solid aqueous Aqueous Solution form->aqueous Aqueous collect Sweep into a labeled, sealed container, avoiding dust. solid->collect dilute Dilute with large amounts of water. aqueous->dilute consult_local Consult local regulations for non-hazardous waste. collect->consult_local incinerate Option A (Preferred): Chemical Incineration with a combustible solvent. consult_local->incinerate landfill Option B: Dispose in landfill if permitted. consult_local->landfill end End of Disposal Process incinerate->end landfill->end check_ph Check and neutralize pH if necessary. dilute->check_ph consult_drain Consult EHS and local authorities for drain disposal permission. check_ph->consult_drain drain_dispose Dispose down the drain if permitted. consult_drain->drain_dispose Permitted prohibited If drain disposal is prohibited, treat as chemical waste. consult_drain->prohibited Prohibited drain_dispose->end prohibited->incinerate

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for D-(+)-Cellotriose to ensure a safe laboratory environment and maintain sample integrity. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA 29 CFR 1910.1200, adherence to standard laboratory safety protocols is essential.[1]

Personal Protective Equipment (PPE)

Standard laboratory best practices necessitate the use of Personal Protective Equipment to prevent contamination and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, a non-hazardous, hygroscopic solid.[1][2]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from airborne particles during handling.[2]
Hand Protection Disposable GlovesNitrile gloves recommendedPrevents direct skin contact and contamination of the sample.[3]
Body Protection Laboratory CoatStandard full-lengthShields skin and personal clothing from accidental spills.[2]
Respiratory Protection Dust RespiratorNIOSH-approved (e.g., N95)Recommended when weighing or transferring powder, or if dust generation is likely, to prevent inhalation.[2]
Foot Protection Closed-Toe ShoesSubstantial shoes covering the entire footProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling procedures for this compound from receipt and storage to use and disposal.

2.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a freezer (recommended storage temperature is -20°C).[2][4] this compound is hygroscopic; protect it from moisture and air exposure to maintain its integrity.[1]

2.2 Preparation and Handling

  • Work Area: Conduct all handling and preparation in a well-ventilated area. Using a chemical fume hood or a designated workspace with local exhaust is advisable to minimize dust dispersion.[2]

  • Equipment: Use clean, dry spatulas, weighing paper, and glassware to prevent cross-contamination.

  • Weighing and Transfer:

    • Handle the powder carefully to minimize the creation of airborne dust.[1]

    • When weighing, use an analytical balance with a draft shield.

    • Avoid pouring the powder from a height. Use a spatula to gently transfer the material.

    • If dust is generated, the use of a dust respirator is strongly recommended.[2]

  • Spill Protocol:

    • In case of a spill, avoid dry sweeping, which can disperse dust into the air.

    • Gently cover the spill with wet absorbent material (e.g., paper towels) to dampen the powder.

    • Once dampened, carefully sweep or wipe up the material and place it into a sealed container for disposal.[2]

    • Clean the spill area thoroughly.

2.3 Combustible Dust Hazard

Like many finely powdered organic materials, this compound presents a potential combustible dust explosion hazard under specific conditions.[2][5] This occurs when a high concentration of fine particles is suspended in the air within a confined space and exposed to an ignition source.[1][6]

  • Prevention: The primary prevention strategy is meticulous housekeeping and engineering controls to prevent dust accumulation and dispersion.[2] Avoid creating dust clouds during handling and ensure no ignition sources (e.g., sparks from static electricity or faulty equipment) are present.[1]

Disposal Plan

Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[1]

  • Solid Waste:

    • Uncontaminated this compound powder should be placed in a clearly labeled, sealed container.

    • This container can typically be disposed of in the regular solid waste stream, as it is considered non-hazardous. Do not dispose of dry powder directly into laboratory trash cans where it could become airborne.[4]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as used gloves, weighing paper, or pipette tips, should be collected in a sealed bag or container and disposed of in the appropriate laboratory waste stream.

  • Aqueous Solutions:

    • As this compound is water-soluble and non-hazardous, dilute aqueous solutions may be permissible for drain disposal, followed by flushing with plenty of water.[1] However, always verify this with your institution's Environmental Health and Safety (EHS) office and local wastewater regulations first.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Freezer (-20°C, Tightly Sealed) Inspect->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE PrepareWork Prepare Ventilated Work Area DonPPE->PrepareWork Weigh Weigh/Transfer Powder (Minimize Dust) PrepareWork->Weigh Use Use in Experiment Weigh->Use Spill Spill Occurs Weigh->Spill Potential Decontaminate Clean Work Area & Equipment Use->Decontaminate CleanSpill Clean Spill (Dampen, then collect) Spill->CleanSpill Yes CleanSpill->Decontaminate Dispose Dispose of Waste (Follow Institutional Policy) Decontaminate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.